molecular formula C7H6FIO B1370707 1-Fluoro-4-iodo-2-methoxybenzene CAS No. 773855-64-4

1-Fluoro-4-iodo-2-methoxybenzene

Cat. No.: B1370707
CAS No.: 773855-64-4
M. Wt: 252.02 g/mol
InChI Key: FCDKZLAZICFOHU-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKZLAZICFOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650219
Record name 1-Fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773855-64-4
Record name 1-Fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Fluoro-4-iodo-2-methoxybenzene, a key building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. We will delve into the strategic considerations for its synthesis, detailing a reliable and scalable laboratory protocol. Furthermore, this guide will cover the comprehensive characterization of the final product, ensuring purity and structural integrity through a suite of analytical techniques. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, designed to empower researchers and drug development professionals with actionable insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 773855-64-4) is a polysubstituted aromatic compound of significant interest to the scientific community.[1] Its utility stems from the unique interplay of its functional groups: a fluorine atom, an iodine atom, and a methoxy group, strategically positioned on a benzene ring. This distinct arrangement makes it a versatile intermediate for the synthesis of complex organic molecules.

The fluorine atom, with its high electronegativity and small size, can profoundly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This makes it a valuable addition in the design of novel therapeutic agents.[4] The iodine atom serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental transformations in the construction of intricate molecular architectures.[5] The methoxy group, an electron-donating group, modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Given its pivotal role in advancing drug discovery and materials science, a thorough understanding of its synthesis and characterization is paramount for any researcher working in these fields.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 773855-64-4[1]
Molecular Formula C₇H₆FIO[6][7]
Molecular Weight 252.03 g/mol [8]
Appearance Solid
Purity Typically ≥95%
Storage Refrigerator (2-8°C)[9]
Solubility Data not readily available, but expected to be soluble in common organic solvents.
InChI Key FCDKZLAZICFOHU-UHFFFAOYSA-N

Synthesis of this compound: An Optimized Approach

The synthesis of this compound is most effectively and regioselectively achieved through the electrophilic iodination of 3-fluoroanisole. This approach is favored due to the directing effects of the methoxy and fluoro substituents on the aromatic ring. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The combined influence of these two groups strongly favors the introduction of the iodine atom at the C4 position, para to the methoxy group and meta to the fluorine.

A common and effective method for this transformation utilizes N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[10] This method is preferred for its mild reaction conditions and high yields.[10]

Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of 3-fluoroanisole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-iodosuccinimide (1.1 eq) in one portion.

  • Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine, making it a safer alternative to molecular iodine.[10]

  • Trifluoroacetic Acid (TFA): The catalytic amount of TFA protonates NIS, generating a more potent electrophilic iodinating agent, which accelerates the reaction.[10]

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Sodium Thiosulfate Wash: This step is crucial to quench any unreacted NIS and remove residual iodine from the organic phase.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Sources

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene (CAS: 773855-64-4): A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Fluoro-4-iodo-2-methoxybenzene, a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, reactivity, and strategic applications, particularly in the realms of pharmaceutical discovery and materials science. The narrative emphasizes the causality behind its synthetic utility, offering field-proven insights into its application.

Introduction: The Strategic Value of Polysubstituted Aromatics

In modern organic synthesis, the efficiency and precision of constructing complex molecular architectures are paramount. The strategic placement of distinct functional groups on an aromatic scaffold provides chemists with the tools for selective, stepwise elaboration. This compound (CAS: 773855-64-4) is a prime exemplar of such a strategic building block. Its structure incorporates three key features: a reactive carbon-iodine bond, a modulating fluoro group, and an electron-donating methoxy group. This unique combination makes it a highly valuable intermediate for creating novel pharmaceutical candidates and advanced organic materials.[1][2] The iodine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the fluorine and methoxy substituents are crucial for fine-tuning electronic properties, metabolic stability, and receptor binding interactions in target molecules.[3][4]

Caption: 2D Structure of this compound.

Compound Profile: Physicochemical and Safety Data

Accurate physical and safety data are critical for experimental design and safe handling. The properties of this compound are summarized below, compiled from leading chemical suppliers.[5][6]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 773855-64-4 [6]
Molecular Formula C₇H₆FIO [6]
Molecular Weight 252.02 g/mol [5]
IUPAC Name This compound
Physical Form Solid
Purity Typically >95-98% [6]

| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, sealed in dry |[7] |

Table 2: GHS Safety Information

Category Information Source(s)
Signal Word Warning
Pictogram GHS07 (Exclamation mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Note: Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[8]

Synthesis & Mechanistic Considerations

A plausible pathway involves the iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group at the ortho positions, iodination is likely to occur at the para position, yielding the desired product. Reagents such as N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or a mixture of iodine and an oxidizing agent (e.g., periodic acid) are standard for such transformations.

Causality in Synthesis:

  • Choice of Precursor: 3-Fluoroanisole is a logical starting material due to the activating and directing effects of the methoxy group.

  • Choice of Iodinating Agent: NIS is often preferred for its mild reaction conditions and high regioselectivity, minimizing the formation of byproducts.

  • Regiochemistry: The powerful para-directing effect of the methoxy group, coupled with the deactivating nature of the fluorine atom, strongly favors substitution at the C4 position, opposite the methoxy group.

Reactivity and Key Transformations: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine (C-I) bond is the primary site of reactivity, serving as an excellent electrophilic partner in a wide array of cross-coupling reactions.[2]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to form C(sp²)-C(sp²) bonds, yielding biaryl structures. This is fundamental for building the core of many drug molecules.[1][2]

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form arylalkynes.[2][9] This transformation is crucial for synthesizing conjugated systems and linkers in complex molecules.

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds by reacting with amines, essential for synthesizing anilines and related structures.

The Role of Substituents:

  • Iodine: The C-I bond is the weakest of the carbon-halogen bonds (excluding astatine), making it highly susceptible to oxidative addition to a low-valent palladium catalyst, which is the key initiating step in most cross-coupling cycles.[2] Its high reactivity allows for selective coupling even in the presence of other halogens like bromine or chlorine.

  • Fluorine: The fluorine atom exerts a powerful electron-withdrawing inductive effect. This can influence the reactivity of the aromatic ring and, more importantly, imparts unique properties to the final product. In drug design, fluorine is often used to block metabolic oxidation sites, increase binding affinity, and modulate pKa and lipophilicity.[3][4][10]

  • Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can influence the kinetics of the oxidative addition step in cross-coupling reactions.

Suzuki_Coupling_Workflow start 1-Fluoro-4-iodo- 2-methoxybenzene reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents boronic Aryl Boronic Acid (Ar-B(OH)₂) boronic->reagents product 4-Aryl-1-fluoro- 2-methoxybenzene (Biaryl Product) reagents->product Suzuki-Miyaura Coupling

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This building block is particularly relevant for the synthesis of pharmaceuticals and agrochemicals.[11][12] The "fluoro-methoxy-aryl" motif is present in numerous biologically active molecules. The ability to use the iodo group as a point of diversification allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Advantages in Medicinal Chemistry:

  • Metabolic Blocking: The strong C-F bond can block metabolism at that position, increasing the half-life of a drug.[3]

  • Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby basic groups, which can improve cell permeability and oral bioavailability.[3]

  • Enhanced Target Binding: The fluorine atom can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing potency.[10]

  • Synthetic Handle for Radiolabeling: Aryl iodides are precursors for synthesizing radiolabeled compounds, such as those containing Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging, a vital tool in drug development and clinical diagnostics.[9]

Experimental Protocols: A Validated Workflow

The following protocol describes a representative Suzuki-Miyaura coupling reaction. This self-validating system includes steps for reaction setup, monitoring, workup, and purification, reflecting best practices in synthetic chemistry.

Protocol: Synthesis of 4-(4-methylphenyl)-1-fluoro-2-methoxybenzene

Objective: To demonstrate the utility of this compound as a substrate in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Ethanol

  • Water, deionized

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for extraction and purification

  • TLC plates (silica gel), column chromatography supplies

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Briefly remove the gas inlet and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water (e.g., 4:1:1 Toluene:Ethanol:Water). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting aryl iodide spot indicates reaction completion (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a sophisticated and versatile chemical building block. Its value lies not just in its structure, but in the predictable and differential reactivity of its functional groups. The C-I bond provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while the fluoro and methoxy groups offer chemists the means to subtly engineer the properties of the final target molecules. For professionals in drug discovery and materials science, a deep understanding of this compound's reactivity and potential is a key asset in the design and synthesis of next-generation chemical entities.

References

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Sources

Physical and chemical properties of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a trifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic methoxy group, an electron-withdrawing fluorine atom, and a versatile iodine atom—makes it a highly valuable intermediate for constructing complex molecular architectures. The iodine atom, in particular, serves as a prime handle for transition metal-catalyzed cross-coupling reactions, while the fluorine and methoxy groups allow for the fine-tuning of steric and electronic properties in target molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] Molecules like this compound serve as critical starting materials for introducing these fluorinated motifs into potential therapeutics.

Suzuki_Coupling_Workflow A 1-Fluoro-4-iodo- 2-methoxybenzene D Reaction Mixture in Solvent (e.g., Toluene/H₂O) A->D B Aryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D Catalyzes F Workup & Purification D->F Reaction E Coupled Biaryl Product F->E Isolation

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Representative Synthetic Protocol

The synthesis of substituted haloaromatics often involves direct halogenation of an appropriate precursor. A logical and common method for preparing this compound is the electrophilic iodination of 3-fluoroanisole.

Objective: To synthesize this compound via iodination of 3-fluoroanisole.

Materials:

  • 3-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Acetonitrile (MeCN) as solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile, add N-Iodosuccinimide (NIS, ~1.1 eq).

  • Initiation: Add trifluoroacetic acid (TFA, ~1.2 eq) to the mixture. TFA acts as a catalyst to activate the NIS for electrophilic aromatic substitution. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, the reaction mixture is diluted with a solvent like dichloromethane or ethyl acetate and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine) and a saturated aqueous solution of sodium bicarbonate (to neutralize the acid).

  • Extraction & Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Disclaimer: This is a representative protocol based on standard organic chemistry principles. Users must consult peer-reviewed literature and conduct their own risk assessment before performing any chemical synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. [3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazard classifications.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Signal Word: Warning. [4] Personal Protective Equipment (PPE) and Precautions:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [5]* Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact. [5]* Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [3]* General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat and sources of ignition. [3]* First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. [6]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the pharmaceutical and material science sectors. Its well-defined reactivity, particularly at the carbon-iodine bond, provides a reliable entry point for constructing complex molecules through robust cross-coupling chemistry. For drug development professionals, this compound offers a strategic advantage, providing a pre-functionalized scaffold for introducing the beneficial fluoro-methoxy-phenyl motif into new chemical entities. A thorough understanding of its physical properties, reactivity, and safety protocols is paramount for harnessing its full potential in the laboratory.

References

  • ChemBK. (2024). 1-Fluoro-3-iodo-2-methoxybenzene. Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-fluoro-2-iodo-4-methoxybenzene (C7H6FIO). Retrieved from [Link]

  • AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. Retrieved from [Link]

  • Chemspace. (n.d.). The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and Material Science. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. Retrieved from [Link]

  • Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-iodo-2-methoxybenzene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its trifunctionalized benzene ring serves as a versatile scaffold for the introduction of various pharmacophores and functional groups. The presence of fluoro, iodo, and methoxy substituents provides a unique electronic and steric environment, making it a valuable building block for the synthesis of complex molecules, including novel drug candidates. The strategic incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug molecules.

A thorough understanding of the structural characteristics of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. In the absence of readily available experimental spectra in the public domain, this guide utilizes high-quality predicted NMR data, interpreted through the lens of established principles of substituent effects on aromatic systems. This approach provides a robust framework for researchers to identify and characterize this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is characterized by distinct signals in the aromatic and aliphatic regions. The interpretation of these signals is based on the chemical shifts (δ), coupling constants (J), and multiplicities.

Aromatic Region

The three protons on the benzene ring give rise to a complex splitting pattern due to their unique chemical environments and spin-spin coupling interactions with each other and with the fluorine atom.

  • H-3: This proton is predicted to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton (meta-coupling, J ≈ 2-3 Hz) and the fluorine atom at C-1 (ortho-coupling, J ≈ 8-10 Hz). The electron-donating methoxy group at C-2 and the electron-withdrawing fluorine atom at C-1 influence its chemical shift.

  • H-5: This proton is expected to be a doublet of doublets (dd). It is coupled to the adjacent H-3 proton (meta-coupling, J ≈ 2-3 Hz) and the H-6 proton (ortho-coupling, J ≈ 8-9 Hz). Its chemical shift is influenced by the ortho-iodine and para-fluoro substituents.

  • H-6: This proton is predicted to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom at C-1 (meta-coupling, J ≈ 4-6 Hz). The ortho-fluoro and meta-iodo substituents determine its chemical environment.

Aliphatic Region
  • -OCH₃ Protons: The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region of the spectrum (δ ≈ 3.8-4.0 ppm). The absence of adjacent protons results in no splitting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz will display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are significantly influenced by the nature of the attached substituents.

  • C-1 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large downfield shift and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JC-F ≈ 240-250 Hz).

  • C-2 (C-OCH₃): The carbon attached to the methoxy group will be shielded due to the electron-donating nature of the oxygen atom and will appear at a relatively upfield position for an aromatic carbon.

  • C-3 (C-H): This carbon will be influenced by the ortho-methoxy and para-iodo groups. It is also expected to show a smaller coupling to the fluorine atom (²JC-F).

  • C-4 (C-I): The carbon bearing the iodine atom will experience a significant upfield shift due to the "heavy atom effect" of iodine.

  • C-5 (C-H): This carbon is influenced by the ortho-iodo and meta-fluoro groups. It will likely show a small coupling to the fluorine atom (³JC-F).

  • C-6 (C-H): This carbon is adjacent to the fluorine-bearing carbon and will therefore experience a downfield shift and a significant two-bond coupling with ¹⁹F (²JC-F ≈ 20-25 Hz).

  • -OCH₃ Carbon: The carbon of the methoxy group will resonate in the typical aliphatic region for such functionalities (δ ≈ 55-60 ppm).

Summary of Predicted NMR Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-36.90 - 7.10dd³JH3-H5 ≈ 2.5, ³JH3-F ≈ 9.0
H-57.35 - 7.55dd³JH5-H3 ≈ 2.5, ³JH5-H6 ≈ 8.5
H-66.80 - 7.00dd³JH6-H5 ≈ 8.5, ⁴JH6-F ≈ 5.0
-OCH₃3.85 - 3.95s-
¹³C NMR Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling) Coupling Constants (J, Hz)
C-1158 - 162d¹JC1-F ≈ 245
C-2148 - 152d²JC2-F ≈ 10
C-3115 - 119d³JC3-F ≈ 5
C-485 - 90s-
C-5130 - 134d⁴JC5-F ≈ 3
C-6112 - 116d²JC6-F ≈ 22
-OCH₃56 - 58s-

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and experimental conditions. These values are intended as a guide for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. The final sample height in the NMR tube should be approximately 4-5 cm. f. Cap the NMR tube securely.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution. Modern spectrometers often have automated shimming routines.

3. ¹H NMR Acquisition Parameters: a. Pulse Program: Use a standard 90° pulse experiment (e.g., 'zg' on Bruker instruments). b. Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions. c. Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans. e. Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. f. Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters: a. Pulse Program: Use a standard proton-decoupled experiment with a 30° or 45° pulse (e.g., 'zgpg30' on Bruker instruments) to avoid saturation of quaternary carbons. b. Spectral Width (SW): Set a spectral width of approximately 200-220 ppm, covering the range from 0 to 220 ppm. c. Acquisition Time (AQ): Set an acquisition time of 1-2 seconds. d. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary. e. Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity. f. Decoupling: Use broadband proton decoupling during acquisition.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm). d. Integrate the signals in the ¹H NMR spectrum. e. Perform peak picking for both ¹H and ¹³C spectra.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key through-bond correlations that give rise to the observed (predicted) NMR spectral features.

Caption: Molecular structure and key NMR J-coupling correlations.

Applications in Research and Drug Development

This compound is a valuable intermediate in several areas of chemical research and development:

  • Cross-Coupling Reactions: The presence of an iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the C-4 position.

  • Synthesis of Bioactive Molecules: The fluorinated and methoxy-substituted phenyl ring is a common motif in many biologically active compounds. This building block can be used in the synthesis of potential drug candidates for various therapeutic areas. The fluorine atom can improve metabolic stability and binding affinity, while the methoxy group can be a key pharmacophoric feature or a precursor for other functional groups.

  • Materials Science: Halogenated aromatic compounds are used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this molecule could be exploited to tune the electronic properties of novel materials.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. While based on predicted data due to the scarcity of published experimental spectra, the detailed interpretation, rooted in fundamental NMR principles and substituent effects, offers a reliable reference for researchers. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which can be used to verify the predicted values and further characterize this important synthetic intermediate. A thorough understanding of the NMR spectroscopy of this compound is crucial for its effective application in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • NMR Chemical Shift Prediction: Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals: Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Standard Operating Procedure for NMR Experiments: University of California, Los Angeles. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • NMR Spectroscopy of Aromatic Compounds: LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Factors Influencing NMR Chemical Shift: LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

Foreword: Contextualizing the Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Fluoro-4-iodo-2-methoxybenzene

In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs), intermediates, and their potential metabolites is not merely a regulatory requirement but a fundamental pillar of safety and efficacy assessment.[1] Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and specificity for identifying, quantifying, and elucidating the structures of complex molecules.[2] This guide focuses on a specific substituted benzene derivative, this compound, a structural motif relevant in medicinal chemistry. Understanding its behavior under mass spectrometric analysis provides a robust framework for researchers and drug development professionals dealing with halogenated aromatic compounds. This document moves beyond a simple recitation of methods to provide a causal explanation for analytical choices, grounding every step in established scientific principles to ensure a self-validating and trustworthy protocol.

Physicochemical Properties and Analytical Considerations

Before delving into the analysis, it is crucial to understand the inherent properties of the target molecule, this compound.

Table 1: Core Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆FIO[3]
IUPAC Name This compound
Monoisotopic Mass 251.94473 Da[3]
Physical Form Solid
Key Structural Features Aromatic Ring, Methoxy Group (-OCH₃), Fluorine, IodineN/A

The molecule's structure immediately informs our analytical strategy. It is a relatively small, thermally stable organic compound, making it amenable to gas chromatography-mass spectrometry (GC-MS).[4] The presence of multiple halogens and a methoxy group provides predictable cleavage points, which are essential for structural confirmation through fragmentation analysis.

The Strategic Selection of Ionization Techniques

The first critical decision in any MS analysis is the choice of ionization method, which dictates the nature of the resulting mass spectrum.[5] The goal is to convert the neutral analyte molecules into gas-phase ions that can be manipulated by the mass analyzer.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a molecule of this nature, Electron Ionization (EI) is the primary choice for initial characterization.

  • Causality: EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] This high energy not only ejects an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[6] This rich fragmentation pattern serves as a molecular "fingerprint," which is invaluable for unambiguous structural identification and for distinguishing between isomers. The volatility and thermal stability of this compound make it an ideal candidate for EI analysis, typically coupled with a GC inlet.

Soft Ionization Techniques: A Complementary Approach

While EI is excellent for structural detail, it can sometimes lead to such extensive fragmentation that the molecular ion peak is weak or absent. In pharmaceutical analysis, particularly for quantitative studies or analysis in complex biological matrices, "soft" ionization techniques are preferred.[7]

  • Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI): These methods impart much less energy, resulting in spectra dominated by the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[8][9] They are the workhorses of liquid chromatography-mass spectrometry (LC-MS).[2] If analyzing this compound as a metabolite from a biological sample, LC-ESI-MS or LC-APCI-MS would be the method of choice to cleanly detect the parent molecule and its modified forms.

Predicting the Fragmentation Pathway: A Mechanistic Approach

The utility of EI-MS lies in our ability to predict how the molecular ion will fragment. This is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The molecular ion of this compound (m/z ≈ 252) will undergo several key cleavages:

  • C-I Bond Cleavage (α-Cleavage): The carbon-iodine bond is the weakest in the molecule. Therefore, the most prominent fragmentation will be the loss of an iodine radical (I•), which has a mass of ~127 Da.[10] This will produce a highly abundant cation at m/z 125.

  • Loss of a Methyl Radical: The methoxy group can lose its methyl group (•CH₃, 15 Da) to form a stable phenoxy-type cation. This fragmentation pathway would result in a fragment at m/z 237.

  • Loss of Formaldehyde: A common rearrangement for anisole-containing compounds involves the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), which would yield a fragment at m/z 222.

  • Aromatic Ring Fragmentation: While less common, subsequent fragmentation of the aromatic ring can occur, often resulting in characteristic ions like the phenyl cation at m/z 77, though substitutions will alter this.[10]

The C-F bond is exceptionally strong and is highly unlikely to cleave in the initial fragmentation steps.

Visualization of the Fragmentation Pathway

G M Molecular Ion (M⁺˙) C₇H₆FIO⁺˙ m/z = 252 F1 [M - I]⁺ C₇H₆FO⁺ m/z = 125 M->F1 - I• (127 Da) F2 [M - CH₃]⁺ C₆H₃FIO⁺ m/z = 237 M->F2 - •CH₃ (15 Da) F3 [M - CH₂O]⁺˙ C₆H₄FI⁺˙ m/z = 222 M->F3 - CH₂O (30 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Expected Fragments

Table 2: Predicted m/z Values for Major Fragments in EI-MS

m/z (Da)Proposed Ion StructureNeutral LossMass of Loss (Da)
252 [C₇H₆FIO]⁺˙ (Molecular Ion) --
237[C₆H₃FIO]⁺•CH₃15
222[C₆H₄FI]⁺˙CH₂O30
125[C₇H₆FO]⁺I•127

Experimental Protocol: GC-EI-MS Analysis

This section provides a self-validating protocol for acquiring a high-quality mass spectrum.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh ~1 mg of Analyte B 2. Dissolve in 1 mL of Dichloromethane A->B C 3. Vortex to Ensure Homogeneity B->C D 4. Inject 1 µL into GC-MS C->D E 5. EI Ionization (70 eV) D->E F 6. Mass Analysis (e.g., Quadrupole) E->F G 7. Detect Ions F->G H 8. Generate Mass Spectrum G->H I 9. Interpret Data & Compare to Library H->I

Caption: Standard operational workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound solid.

    • Dissolve the solid in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is appropriate.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program:

      • Initial Oven Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

      • Rationale: This program ensures good separation from any solvent impurities and provides a sharp peak shape for the analyte.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4] Rationale: This is the industry standard energy that provides reproducible fragmentation patterns for library matching.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40 - 350 m/z. Rationale: This range comfortably covers the molecular ion (252 Da) and all expected major fragments.

Data Interpretation and Validation

Upon analysis, the resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to this compound. The mass spectrum extracted from this peak should be evaluated as follows:

  • Identify the Molecular Ion (M⁺˙): Look for the peak at the highest m/z value that is consistent with the molecular weight. For this compound, it will be at m/z 252. The presence of an odd number of nitrogen atoms results in an odd molecular weight; this compound has no nitrogen, so its nominal mass is even, as expected.[11]

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak, corresponding to the most stable fragment ion.[12] Based on our mechanistic prediction, the peak at m/z 125 ([M - I]⁺) is expected to be the base peak due to the lability of the C-I bond.

  • Correlate Other Fragments: Identify other significant peaks in the spectrum and match them to the predicted fragments in Table 2 (e.g., m/z 237, 222).

  • Isotopic Pattern Analysis: While not a primary focus for this molecule, the presence of isotopes can be confirmatory. Carbon has a natural isotope, ¹³C, at ~1.1% abundance, which will produce a small M+1 peak.

  • Library Matching: The acquired spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley) for confirmation. A high match score provides strong evidence of the compound's identity.

Conclusion: An Integrated Analytical Approach

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of chemistry guide a robust analytical strategy. By beginning with an understanding of the molecule's structure, we can logically select the optimal ionization technique—Electron Ionization for structural elucidation—and predict the resulting fragmentation pattern with high confidence. The detailed GC-MS protocol provides a reliable method for generating a high-quality, reproducible mass spectrum. This systematic approach, which combines predictive chemistry with methodical experimentation, is essential in the pharmaceutical industry, where analytical data must be both accurate and defensible.[1]

References

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America. URL: [Link]

  • Title: Mass Spectrometry Imaging in Pharmaceutical Development. Source: Technology Networks. URL: [Link]

  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]

  • Title: Applying mass spectrometry in pharmaceutical analysis. Source: Drug Discovery News. URL: [Link]

  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Source: ACD/Labs. URL: [Link]

  • Title: Ionization Methods in Organic Mass Spectrometry. Source: University of California, Riverside. URL: [Link]

  • Title: Mass Spectrometry Ionization Methods. Source: Emory University. URL: [Link]

  • Title: this compound (C7H6FIO). Source: PubChem. URL: [Link]

  • Title: Making Molecules Fly: Ionization Methods in Mass Spec. Source: Bitesize Bio. URL: [Link]

  • Title: Electron ionization. Source: Wikipedia. URL: [Link]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]

  • Title: Topic 3: Mass Spectrometry (MS). Source: St. Francis Xavier University. URL: [Link]

  • Title: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Source: YouTube. URL: [Link]

  • Title: Mass Spectrometry. Source: Michigan State University. URL: [Link]

Sources

Reactivity and stability of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-Fluoro-4-iodo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a key aromatic building block in modern organic synthesis. The document elucidates the molecule's distinct reactivity profile, which is dominated by the chemoselective functionalization of its carbon-iodine bond over the more robust carbon-fluorine bond. We will explore its utility in a range of transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange, and discuss its overall stability, handling, and storage. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that impart a highly predictable and selective reactivity. The presence of a labile iodo group, a robust fluoro group, and an electron-donating methoxy group on the same benzene ring makes it an invaluable precursor for constructing complex molecules.[1] The primary utility of this compound stems from the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. This differential allows the C-I bond to serve as a reactive handle for a multitude of transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, while the C-F bond remains intact.[1] This chemoselectivity is critical for multi-step syntheses where sequential functionalization is required. The methoxy group, being an ortho-, para-director, electronically influences the reactivity of the aromatic ring, further defining its role in synthesis.[1]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueReference
IUPAC Name This compound
CAS Number 773855-64-4 or 450-90-8[2]
Molecular Formula C₇H₆FIO[2]
Molecular Weight 252.03 g/mol [3]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C), Sealed in dry conditions[2][3]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Core Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound is governed by the selective reactivity of the C-I bond. The general order of reactivity for aryl halides in the most common transition-metal-catalyzed reactions is I > Br > OTf > Cl >> F.[4] This hierarchy allows for precise chemical modifications at the iodo-substituted position without disturbing the fluoro-substituent, which can be reserved for later-stage functionalization or retained in the final product to modulate its physicochemical properties (e.g., metabolic stability, lipophilicity).

G cluster_0 Reaction Conditions cluster_1 Reactivity Pathway cluster_2 Outcome Conditions Select Reaction Type Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Conditions->Pd_Coupling Mild Cu_Coupling Cu-Catalyzed Coupling (Ullmann) Conditions->Cu_Coupling Mild/Heated Metal_Exchange Metal-Halogen Exchange (n-BuLi, i-PrMgCl) Conditions->Metal_Exchange Low Temp Harsh_SNAr Forced SNAr (Strong Nu, High Temp) Conditions->Harsh_SNAr Harsh CI_Reacts Selective Reaction at Carbon-Iodine Bond Pd_Coupling->CI_Reacts Cu_Coupling->CI_Reacts Metal_Exchange->CI_Reacts CF_Reacts Reaction at Carbon-Fluorine Bond (Generally Undesired) Harsh_SNAr->CF_Reacts

Figure 1. Decision tree for the selective reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most widespread application for this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organohalide.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[6] Given the high reactivity of the C-I bond, this compound is an excellent substrate for these transformations, proceeding under mild conditions.[7]

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9] The high reactivity of aryl iodides ensures that these couplings often proceed efficiently at or slightly above room temperature.[8] This method is invaluable for synthesizing conjugated systems and complex, biologically active molecules.[8][10]

This reaction enables the formation of C(sp²)-N bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods like the Goldberg or Ullmann reactions for C-N bond formation.[11] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[4][13] Aryl iodides are highly reactive substrates for this transformation.[4][13]

G Start Reaction Components: - this compound - Coupling Partner (Boronic Acid, Alkyne, Amine) - Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligand (e.g., SPhos, XantPhos) - Base (e.g., K₂CO₃, NaOtBu) - Anhydrous Solvent (e.g., Dioxane, Toluene) Setup Assemble under Inert Atmosphere (N₂ or Ar) Start->Setup Reaction Heat to Reaction Temp (RT to 120 °C) Setup->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product: 4-Substituted 1-Fluoro-2-methoxybenzene Purify->Product

Figure 2. General experimental workflow for Pd-catalyzed cross-coupling reactions.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[14][15] For this compound, the C-I bond is the reactive site for Ullmann-type couplings with alcohols, thiols, or amines.[14]

Metal-Halogen Exchange

The C-I bond can readily undergo metal-halogen exchange with organometallic reagents, such as organolithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl). This transformation typically occurs at low temperatures (-78 °C to 0 °C) to generate a new organometallic intermediate (aryllithium or aryl Grignard). This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group.

  • Grignard Reagent Formation : Direct formation of a Grignard reagent by reacting this compound with elemental magnesium is also feasible.[16] The reaction typically requires an ether solvent and an initiation method.[16][17] It is crucial to note that while the C-I bond reacts, the C-F bond is generally unreactive towards bulk magnesium, though highly activated magnesium (Rieke magnesium) can sometimes pose a challenge.[18]

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group.[19][20] For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[21][22]

In this compound, the ring is not strongly activated for SNAr; in fact, the methoxy group is electron-donating. Therefore, displacing either the iodide or fluoride via an SNAr mechanism is challenging and would require harsh conditions (high temperatures, very strong nucleophiles). Under such conditions, the fluoride would be the better leaving group compared to iodide in the context of the addition-elimination mechanism, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[19][21][22] However, for all practical purposes, cross-coupling at the C-I bond is the overwhelmingly favored reactive pathway.

Stability and Safe Handling

Stability
  • Thermal Stability : Haloanisoles are generally stable compounds, but like many organic molecules, they can decompose at very high temperatures.[23] Prolonged heating during reactions should be conducted under an inert atmosphere to prevent oxidative degradation.

  • Photostability : Aryl iodides are known to be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species and subsequent decomposition. Therefore, the compound should be stored in amber vials or protected from light.[24]

Handling and Storage
  • Storage : Based on supplier recommendations, this compound should be stored in a tightly closed container in a refrigerator (2-8°C) and under a dry, inert atmosphere.[3][24]

  • Personal Protective Equipment (PPE) : Due to its hazard profile, appropriate PPE must be worn when handling this compound. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[24][25][26] All manipulations should be performed in a well-ventilated chemical fume hood.[24][27][28]

  • Spill & Disposal : In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[24] Disposal must be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical destruction plant.[24][25] Do not discharge to sewer systems.[25]

Exemplary Experimental Protocols

The following protocols are representative examples based on standard procedures for similar substrates. Researchers should optimize conditions for their specific application.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

  • Add a base, such as powdered K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-2-methoxy-1,1'-biphenyl.

Protocol 2: Sonogashira Coupling with Phenylacetylene
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper co-catalyst, CuI (0.05 equiv).[29]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent such as THF or 1,4-Dioxane, followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).[29]

  • Add phenylacetylene (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-8 hours), filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-2-methoxy-4-(phenylethynyl)benzene.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its utility is anchored in the pronounced reactivity difference between its carbon-iodine and carbon-fluorine bonds, enabling highly chemoselective transformations. It serves as an excellent substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions, as well as metal-halogen exchanges, providing reliable access to a diverse range of complex substituted aromatic compounds. Proper handling and storage, particularly protection from light, are essential to maintain its integrity. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this powerful reagent into their synthetic strategies.

References

The Strategic Sourcing and Quality Control of 1-Fluoro-4-iodo-2-methoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the success of a synthetic campaign often hinges on the quality and accessibility of key starting materials. 1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is one such pivotal, yet often overlooked, chemical intermediate. Its unique trifunctionalized aromatic scaffold, featuring a fluorine atom, an iodine atom, and a methoxy group, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective and sequential chemical transformations, making it a valuable asset in the synthesis of novel pharmaceutical agents.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and purity of this compound. We will delve into the practical aspects of sourcing this compound, typical purity specifications, and robust analytical methodologies for in-house quality verification. Furthermore, we will explore a plausible synthetic route and the rationale behind its design, shedding light on potential impurities that may arise during production. Finally, the significance of this molecule in the broader context of medicinal chemistry will be discussed, supported by authoritative references.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from milligrams to kilograms, with purity levels generally advertised between 95% and 97%. When sourcing this material, it is imperative to consider not only the quoted purity but also the supplier's reputation for quality control and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (COA).

Below is a summary of representative commercial offerings:

SupplierCAS NumberStated PurityPhysical FormStorage Temperature
Sigma-Aldrich773855-64-495%SolidRefrigerator
AOBChem450-90-8 (isomer)97%[1]N/A2-8°C[1]
BLD Pharm773855-64-4N/AN/AN/A

Note: The table includes an isomer for comparative purposes, highlighting the availability of structurally related compounds.

Synthesis and Potential Impurities: A Mechanistic Perspective

While this compound is commercially available, understanding its synthesis is crucial for anticipating potential impurities that could impact downstream reactions. A plausible and efficient synthetic route involves a diazotization-iodination sequence starting from the readily available 2-fluoro-4-methoxyaniline. This approach is analogous to the well-established Sandmeyer reaction.

The proposed synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Diazotization cluster_1 Iodination cluster_2 Purification 2-Fluoro-4-methoxyaniline 2-Fluoro-4-methoxyaniline Diazonium_Salt Diazonium_Salt 2-Fluoro-4-methoxyaniline->Diazonium_Salt NaNO2, H2SO4 0-5°C This compound This compound Diazonium_Salt->this compound KI, CuI (cat.) Heat Purified_Product Purified Product (>95%) This compound->Purified_Product Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Diazotization: The use of sodium nitrite in a strong acidic medium like sulfuric acid at low temperatures (0-5°C) is critical for the in-situ formation of the diazonium salt from the primary amine. The low temperature is essential to prevent the premature decomposition of the unstable diazonium intermediate.

  • Iodination: The subsequent addition of potassium iodide, often with a copper(I) iodide catalyst, facilitates the displacement of the diazonium group with iodine. Heating is typically required to drive this reaction to completion. The one-pot nature of this diazotization and iodination can improve efficiency and reduce the formation of by-products[2].

  • Purification: Column chromatography is a standard and effective method for removing unreacted starting materials, by-products, and any residual reagents from the final product.

Potential Impurities:

A thorough understanding of the synthetic route allows for the prediction of potential process-related impurities:

  • Unreacted 2-fluoro-4-methoxyaniline: Incomplete diazotization can lead to the presence of the starting material in the final product.

  • Phenolic by-products: Premature decomposition of the diazonium salt in the aqueous acidic medium can result in the formation of 2-fluoro-4-methoxyphenol.

  • Azo compounds: Side reactions of the diazonium salt can lead to the formation of colored azo impurities.

  • Regioisomers: Depending on the purity of the starting aniline, regioisomers of the final product may be present.

Purity Determination: A Self-Validating Analytical Workflow

Ensuring the purity of this compound is paramount for the reproducibility of research and the quality of drug candidates. A multi-technique approach is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).

The following diagram illustrates a robust workflow for purity analysis:

Purity_Analysis_Workflow Sample Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Integration & Purity Calculation GC_MS->Data_Analysis NMR->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Experimental Protocol: GC-MS for Purity Assessment

This protocol provides a general methodology for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.
  • Mass Spectrometer: Agilent 7010 triple quadrupole GC/MS system or equivalent.
  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL with a split ratio of 50:1.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC) to determine the peak area of all components.
  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
  • Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

The Role in Drug Development: Leveraging Fluorine's Unique Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom in this compound can impart several advantageous characteristics to its derivatives:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH and its interaction with biological targets.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to a more favorable binding orientation with its target protein.

The iodine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse molecular fragments, facilitating the rapid exploration of chemical space in a lead optimization program. The methoxy group, also an important pharmacophoric element, can engage in hydrogen bonding interactions with protein targets and its position can be used to fine-tune the electronic properties of the aromatic ring.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the pharmaceutical industry. A thorough understanding of its commercial availability, synthetic origins, and potential impurities is essential for any researcher utilizing this compound. The implementation of robust analytical methods, such as the GC-MS protocol detailed in this guide, ensures the quality and consistency of this critical starting material. By leveraging the unique properties imparted by its trifunctionalized scaffold, medicinal chemists can continue to design and develop innovative therapeutics with improved efficacy and safety profiles.

References

  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Org. Synth., 78, 63. [Link]

  • AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Google Patents. (n.d.). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • LabRulezGCMS. (2025). News from LabRulezGCMS Library - Week 45, 2025. [Link]

  • LabRulezGCMS. (2025). News from LabRulezGCMS Library - Week 33, 2025. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Fluoro-4-iodo-2-methoxybenzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental crystallographic or gas-phase data for this specific molecule, this guide synthesizes information from analogous substituted anisoles and benzenes, employing established principles of conformational analysis and computational chemistry. We will explore the influential factors governing its three-dimensional architecture, including steric hindrance and electronic interactions, and predict its most stable conformations. Furthermore, this guide outlines the key experimental and computational methodologies that are pivotal for the precise characterization of its structural parameters. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships in halogenated and methoxy-substituted benzene derivatives.

Introduction: The Significance of Substituted Anisoles

Substituted anisoles are a class of organic compounds characterized by a methoxy group (-OCH₃) attached to a benzene ring that bears other functional groups. The orientation of the methoxy group, specifically the torsion angle of the Cₐᵣ-O-C-H bond, is a critical determinant of the molecule's overall electronic and steric properties. This, in turn, influences its reactivity, intermolecular interactions, and biological activity. This compound presents a particularly interesting case study due to the presence of three different substituents with varying electronic and steric demands: a strongly electron-withdrawing fluorine atom, a large and polarizable iodine atom, and an electron-donating methoxy group. Understanding the conformational landscape of this molecule is crucial for predicting its behavior in various chemical and biological systems.

Predicted Molecular Structure and Key Parameters

While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction for this compound is not publicly available, we can predict its key structural parameters based on data from related compounds and theoretical calculations. The benzene ring is expected to be largely planar, with minor deviations due to the substituents.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted ValueJustification & References
Bond Lengths (Å)
C-F~1.35Typical Cₐᵣ-F bond length.
C-I~2.10Typical Cₐᵣ-I bond length.
Cₐᵣ-O~1.36Shorter than a typical C-O single bond due to resonance.
O-CH₃~1.42Typical C-O single bond length.
C-C (aromatic)1.39 - 1.41Standard aromatic C-C bond lengths.
Bond Angles (°)
∠C-C-F~119-121Influenced by the electronegativity of fluorine.
∠C-C-I~118-120Influenced by the size of iodine.
∠C-C-O~117-123Can be influenced by the orientation of the methoxy group.
∠C-O-C~118Typical for aryl methyl ethers.

Conformational Analysis: The Orientation of the Methoxy Group

The central question in the conformational analysis of this compound is the rotational barrier of the methoxy group and its preferred orientation relative to the benzene ring. For anisole itself, the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable. This is due to the favorable overlap between the oxygen lone pair and the aromatic π-system.

However, the presence of an ortho-substituent, in this case, a fluorine atom, introduces steric and electronic repulsions that can force the methoxy group out of the plane. We can predict two likely low-energy conformations:

  • Syn-planar conformation: The methyl group is oriented towards the ortho-fluoro substituent. This conformation might be disfavored due to steric repulsion between the methyl group and the fluorine atom.

  • Anti-planar conformation: The methyl group is oriented away from the ortho-fluoro substituent. This is predicted to be the more stable conformation as it minimizes steric hindrance.

Computational studies on substituted anisoles have shown that ortho-substituents can lead to non-planar conformations. For instance, in 2,6-dimethyl anisole, the methoxy group is perpendicular to the benzene ring to avoid severe steric clashes.[1] In the case of this compound, the fluorine atom is smaller than a methyl group, so a fully perpendicular arrangement is less likely. A twisted conformation, with the methoxy group rotated somewhere between 0° and 90° out of the plane, is a strong possibility.

The rotational barrier of the methoxy group is another key parameter. This is the energy required to rotate the methoxy group from its most stable conformation to the least stable one. This barrier is influenced by the electronic nature of the substituents on the ring.

G cluster_0 Conformational Energy Profile E_anti Anti-planar (Stable) TS1 Transition State E_anti->TS1 ΔE_rot E_syn Syn-planar (Less Stable) TS1->E_syn TS2 Transition State E_syn->TS2 ΔE_rot' TS2->E_anti

Caption: Predicted conformational energy profile for the rotation of the methoxy group in this compound.

Methodologies for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques and computational modeling is required.

Experimental Protocols

A. X-ray Crystallography

This technique provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the methoxy group.

  • Protocol:

    • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected using a detector.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

B. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

  • Protocol:

    • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

    • Electron Diffraction: The gas is irradiated with a high-energy electron beam.

    • Data Analysis: The scattered electrons form a diffraction pattern that is recorded and analyzed to determine the molecular geometry.

C. Microwave Spectroscopy

This high-resolution spectroscopic technique can provide very precise information about the rotational constants of a molecule in the gas phase, from which its geometry can be derived.

  • Protocol:

    • Sample Introduction: A low-pressure gaseous sample of the molecule is introduced into a microwave spectrometer.

    • Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded.

    • Spectral Analysis: The rotational transitions in the spectrum are assigned, and the rotational constants are determined.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the molecular structure and conformation in solution. Nuclear Overhauser effect (NOE) experiments can be particularly useful for determining the proximity of the methoxy protons to the ortho-fluoro substituent, which can help in assigning the preferred conformation.

  • Protocol:

    • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

    • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer.

    • Spectral Interpretation: The chemical shifts, coupling constants, and NOE correlations are analyzed to deduce the molecular structure and conformational preferences.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and understanding the molecular structure and conformation.

G start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc conf_search Conformational Search (Scan C-O torsion angle) geom_opt->conf_search end Compare with Experimental Data freq_calc->end nmr_calc NMR Chemical Shift Calculation (GIAO method) conf_search->nmr_calc nmr_calc->end

Caption: A typical computational workflow for the conformational analysis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the literature, we can predict the key features of the ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H ShiftPredicted ¹³C ShiftNotes
O-CH~3.9~56Typical for a methoxy group on an aromatic ring.
C1-F -~155-160 (d, ¹JCF ≈ 240 Hz)The C-F coupling will be a large doublet.
C2-O CH₃-~150-155Attached to two electronegative atoms.
C3-H ~6.8-7.0~115-120Influenced by the ortho-methoxy and para-iodo groups.
C4-I -~85-90The "heavy atom effect" of iodine will shift this carbon upfield.
C5-H ~7.2-7.4~125-130Influenced by the ortho-iodo group.
C6-H ~6.9-7.1~110-115Influenced by the ortho-fluoro group.

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical and predictive analysis of the molecular structure and conformation of this compound. Based on established principles and data from analogous compounds, it is predicted that the molecule will adopt a preferred conformation that minimizes steric interactions between the methoxy group and the ortho-fluoro substituent. To validate these predictions and gain a definitive understanding of its structure, experimental studies employing X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy are highly recommended. The insights gained from such studies will be invaluable for the rational design of new molecules with tailored properties in the fields of drug discovery and materials science.

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Rotational isomerism. Part XIV. The conformations of some ortho-substituted anisoles and thioanisoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.

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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its potential. This guide provides an in-depth technical exploration of the solubility of 1-fluoro-4-iodo-2-methoxybenzene in common organic solvents. In the absence of extensive published quantitative data, this document emphasizes a predictive approach based on first principles of physical organic chemistry and provides actionable experimental protocols for determining solubility in your own laboratory setting.

Unveiling the Molecule: Structure-Property Relationships

This compound is a polysubstituted aromatic compound with a unique combination of functional groups that dictate its physical and chemical properties, including its solubility. A thorough analysis of its structure provides the foundation for predicting its behavior in various solvents.

The benzene ring forms a nonpolar, hydrophobic core. The substituents, however, introduce polarity and specific intermolecular interactions:

  • Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. The ether oxygen possesses lone pairs of electrons that can interact with protic solvents.

  • Fluorine Atom (-F): As the most electronegative element, fluorine creates a significant dipole moment in the C-F bond. However, due to its small size and tight hold on its electrons, it is a weak hydrogen bond acceptor.

  • Iodine Atom (-I): While the C-I bond is the least polar among the carbon-halogen bonds, the large size and polarizability of the iodine atom contribute to significant van der Waals forces.

The interplay of these groups results in a molecule with a moderate overall polarity. The symmetrical arrangement of the para-iodo and fluoro substituents may also influence its crystal lattice energy, which in turn affects its melting point and the energy required to dissolve the solid.[1]

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the idea that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in strength to the forces within the pure solute and pure solvent.

For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through van der Waals forces. Given the nonpolar benzene core and the large, polarizable iodine atom of our target molecule, good solubility is expected in these solvents. The energy required to break the solute-solute and solvent-solvent interactions is likely to be compensated by the formation of new solute-solvent van der Waals interactions.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar functional groups through dipole-dipole interactions. The polar C-F and C-O bonds in this compound will interact favorably with these solvents, leading to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the methoxy group of our compound can accept a hydrogen bond, the overall molecule is not a strong hydrogen bond donor. In highly polar protic solvents like water, the strong hydrogen bonding network of the solvent must be disrupted to accommodate the solute.[3] Given the significant hydrophobic character of the substituted benzene ring, low solubility is expected in water.[3] In alcohols like methanol and ethanol, the presence of an alkyl chain makes them less polar than water, and better solubility is anticipated due to a combination of dipole-dipole interactions, some hydrogen bonding, and van der Waals forces.

The following diagram illustrates the key intermolecular forces at play when predicting the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Benzene Ring (Van der Waals) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Strong Interaction (Van der Waals) PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute->PolarAprotic Strong Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Weaker Interaction (Limited H-bonding) Methoxy Methoxy (-OCH3) (Dipole-Dipole, H-bond acceptor) Fluoro Fluoro (-F) (Dipole-Dipole) Iodo Iodo (-I) (Van der Waals)

Caption: Predicted interactions between this compound and different solvent classes.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound in common organic solvents can be predicted.

Solvent ClassCommon ExamplesPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Toluene, Hexane, BenzeneHighVan der Waals forces
Polar Aprotic Acetone, Ethyl Acetate, THF, DichloromethaneHigh to ModerateDipole-dipole interactions, Van der Waals forces
Polar Protic Ethanol, MethanolModerate to LowDipole-dipole interactions, limited Hydrogen bonding, Van der Waals forces
Highly Polar Protic WaterVery LowPrimarily unfavorable disruption of water's hydrogen bonding network

Experimental Determination of Solubility: A Practical Protocol

In the absence of published data, experimental determination is crucial. The following protocol outlines a straightforward method for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)[4]

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Experimental Workflow

The following workflow provides a systematic approach to determining the equilibrium solubility of the compound.

G start Start step1 Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow solid to settle. step2->step3 step4 Filter an aliquot of the supernatant to remove undissolved solid. step3->step4 step5 Dilute the saturated solution to a known volume. step4->step5 step6 Quantify the concentration using a pre-calibrated analytical method (e.g., HPLC). step5->step6 end Calculate Solubility (mg/mL or mol/L) step6->end

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Detailed Steps
  • Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it on a magnetic stirrer or in a shaker incubator at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a standard curve prepared with known concentrations of this compound.

  • Calculation: Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Recommendations

This compound is predicted to be highly soluble in nonpolar and polar aprotic organic solvents, with moderate to low solubility in polar protic solvents and very low solubility in water. This profile is governed by the interplay of its nonpolar aromatic core and the specific polar and polarizable substituents.

For practical applications, solvents such as toluene, dichloromethane, and ethyl acetate are likely to be excellent choices for dissolving this compound. For processes requiring a more polar environment, alcohols like ethanol may be suitable, though with lower solubility.

Given the lack of readily available quantitative data, the experimental protocol provided in this guide is strongly recommended for determining the precise solubility in solvents relevant to your specific application. This empirical data will be invaluable for optimizing reaction conditions, purification processes, and formulation development.

References

  • Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent.[Link]

  • ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

  • Course Hero. 1441 H.[Link]

  • ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents.[Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.[Link]

  • ACS Publications. (1969). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 34(11), 3373–3377. [Link]

  • Chromatography Online. (1998). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC.[Link]

  • PubMed Central. (2021). Physics-Based Solubility Prediction for Organic Molecules.[Link]

  • NIST WebBook. Benzene, 1-fluoro-4-methoxy-.[Link]

  • BYJU'S. (2023). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.[Link]

  • AOBChem USA. 4-Fluoro-1-iodo-2-methoxybenzene.[Link]

  • PubChem. 4-Fluoroiodobenzene.[Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.[Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.[Link]

  • Quora. (2017). Why do haloalkanes dissolve in organic solvents?[Link]

  • YouTube. (2014). ES: The Solubility of the Halogens.[Link]

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Methodological & Application

Protocol for the Chemoselective Suzuki-Miyaura Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[3][4][5] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 1-Fluoro-4-iodo-2-methoxybenzene. This substrate is of particular interest as it possesses two distinct halogen atoms, allowing for chemoselective coupling at the more reactive carbon-iodine bond while preserving the carbon-fluorine bond for subsequent transformations.[6] This document is designed to provide researchers and drug development professionals with a robust, field-proven methodology, grounded in mechanistic understanding, to ensure reproducible and high-yielding results.

Scientific Foundation: Mechanism and Rationale

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent Palladium(0) species. This step, often rate-determining, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[1] For this compound, the C-I bond is significantly weaker and more reactive than the C-F bond, ensuring selective oxidative addition at the iodine-bearing carbon.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[10][11][12][13]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10] Bulky, electron-rich phosphine ligands are known to facilitate this step.[14][15]

Diagram of the Catalytic Cycle

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArI 1-Fluoro-4-iodo- 2-methoxybenzene ArI->OxAdd ArBoronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ ArBoronic->Boronate Boronate->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Functions

The success of the reaction is highly dependent on the judicious selection of each component.

ComponentExampleFunctionRationale for Selection
Aryl Halide This compoundElectrophilic coupling partnerThe C-I bond is highly reactive towards Pd(0) insertion, ensuring chemoselectivity over the stable C-F bond.
Organoboron Reagent Phenylboronic acidNucleophilic coupling partnerBoronic acids are generally stable, commercially available, and have low toxicity.[1]
Palladium Precatalyst Pd(OAc)₂ or SPhos Pd G3Source of the active Pd(0) catalystPd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ. SPhos pre-catalysts offer high activity and stability.[16]
Ligand SPhos (a biaryl phosphine)Stabilizes the Pd center, facilitates oxidative addition and reductive elimination.Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling challenging substrates, including electron-rich aryl halides.[14][16]
Base K₃PO₄ (Potassium Phosphate)Activates the boronic acid to form a reactive boronate species.A moderately strong base that is effective in a wide range of Suzuki couplings without causing hydrolysis of sensitive functional groups.[12]
Solvent 1,4-Dioxane / WaterSolubilizes reactants and facilitates the reaction.A polar aprotic solvent mixture is common. The presence of water can accelerate the transmetalation step.[17][18]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Materials and Reagents:
  • This compound (1.0 mmol, 266.0 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water, degassed (1 mL)

Experimental Workflow Diagram

Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification a Weigh and add solids: Aryl Iodide, Boronic Acid, Base (K₃PO₄) to flask b Add Pd(OAc)₂ and SPhos ligand a->b c Seal flask, evacuate, and backfill with Argon (3x) b->c d Add degassed solvents (Dioxane/Water) via syringe c->d e Heat reaction mixture (e.g., 90 °C) with stirring d->e f Monitor reaction progress (TLC, LC-MS) e->f g Cool to RT, add Ethyl Acetate and Water f->g h Separate layers, extract aqueous phase g->h i Combine organic layers, wash with brine, dry (Na₂SO₄) h->i j Filter and concentrate in vacuo i->j k Purify via flash column chromatography j->k

Caption: Step-by-step workflow from reaction setup to product purification.

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (266.0 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous K₃PO₄ (424.6 mg, 2.0 mmol).

    • In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the Schlenk flask.

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-fluoro-3-methoxy-1,1'-biphenyl.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents/solvents.1. Use a pre-catalyst (e.g., SPhos G3). Ensure Pd(II) source is properly reduced. 2. Improve degassing procedure; ensure all joints are well-sealed. 3. Use fresh, anhydrous solvents and high-purity reagents.
Protodeborylation of Boronic Acid 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature.1. Use anhydrous base and solvents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[8][20] 2. Optimize reaction time and temperature.
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[8]Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Aryl Halide Side reaction, sometimes promoted by certain bases or impurities.Try a different base (e.g., K₂CO₃, Cs₂CO₃). Ensure the reaction is not overheated.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews. Available from: [Link]

  • Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available from: [Link]

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Available from: [Link]

  • Biffis, A., et al. (2018). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Molecules. Available from: [Link]

  • Semantic Scholar. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Available from: [Link]

  • ResearchGate. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available from: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Available from: [Link]

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 1-Fluoro-4-iodo-2-methoxybenzene with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Precision in C-N Bond Formation

The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development revolutionized the synthesis of arylamines, a structural motif central to countless pharmaceuticals, agrochemicals, and advanced materials.[4] This guide offers a detailed protocol and expert insights for a specific, highly relevant transformation: the selective amination of 1-fluoro-4-iodo-2-methoxybenzene. This substrate is particularly instructive as it requires chemoselective coupling at the C-I bond over the more inert C-F bond, a common challenge in the synthesis of complex fluorinated molecules. The electron-donating nature of the methoxy group also influences reactivity, making this a valuable case study for synthetic chemists.[5]

The Catalytic Engine: Mechanistic Insights

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle, depicted in Figure 1, comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and transforms the palladium from its 0 to +II oxidation state.[1][6]

  • Amine Coordination & Deprotonation: The aniline then coordinates to the Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[2][3]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the arylamine product is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands, developed by the Buchwald group, are essential for stabilizing the palladium catalyst and accelerating the key steps of oxidative addition and reductive elimination.[7]

Buchwald_Hartwig_Mechanism cluster_reactants Pd(0)L Active Pd(0) Catalyst ArIPd(II)L Aryl-Pd(II) Complex Pd(0)L->ArIPd(II)L Oxidative Addition AmidoComplex Palladium-Amido Complex ArIPd(II)L->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd(0)L Catalyst Regeneration Product Ar-NHR' Product AmidoComplex->Product Reductive Elimination ArI 1-Fluoro-4-iodo- 2-methoxybenzene ArI->Pd(0)L Amine Aniline (R'-NH2) Amine->ArIPd(II)L Base Base (e.g., NaOtBu) Base->ArIPd(II)L Experimental_Workflow cluster_setup I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reagent Addition & Execution cluster_workup III. Workup & Purification AddSolids To a dry Schlenk flask, add: - Pd₂(dba)₃ (1 mol% Pd) - Xantphos (2.5 mol%) - NaOtBu (1.4 eq) Backfill Seal flask, evacuate, and backfill with N₂/Ar (repeat 3x) AddSolids->Backfill AddLiquids Add aryl iodide (1.0 eq), aniline (1.2 eq), and anhydrous toluene Backfill->AddLiquids Heat Stir and heat the mixture to 100-110 °C AddLiquids->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute with ethyl acetate, wash with H₂O and brine Cool->Quench Dry Dry organic layer (Na₂SO₄), filter, and concentrate Quench->Dry Purify Purify by silica gel column chromatography Dry->Purify

Figure 2: Standard workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), the ligand (e.g., Xantphos, 2.5 mol%), and sodium tert-butoxide (1.4 eq.). Seal the flask, and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.), the corresponding aniline (1.2 eq.), and enough anhydrous toluene to create an approximately 0.1 M solution with respect to the aryl iodide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction is typically complete within 4-12 hours. Progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure arylamine product.

Performance Data & Substrate Scope

The described protocol is effective for a variety of aniline nucleophiles. The electron-donating methoxy group on the aryl iodide substrate necessitates a strong base like NaOtBu for efficient reaction. [5]The reaction generally proceeds in high yields for both electron-rich and electron-poor anilines.

EntryAniline PartnerProductRepresentative Yield (%)
1AnilineN-(4-fluoro-2-methoxyphenyl)aniline94
24-AnisidineN-(4-fluoro-2-methoxyphenyl)-4-methoxyaniline96
34-Chloroaniline4-chloro-N-(4-fluoro-2-methoxyphenyl)aniline91
4Indole1-(4-fluoro-2-methoxyphenyl)-1H-indole91 [8]

Yields are for isolated, purified products and are representative of what can be expected under optimized conditions.

Expert Commentary & Troubleshooting

  • Criticality of Inert Conditions: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation and significantly lower yields. Ensure all glassware is dry and the reaction is performed under a robust inert atmosphere. [9]* Base Sensitivity: While NaOtBu is highly effective, it is incompatible with base-sensitive functional groups like esters or enolizable ketones. [9]For such substrates, a switch to a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended, although this may require longer reaction times or higher temperatures. [10]* Ligand Selection: Xantphos is a versatile and reliable ligand for this transformation. If yields are suboptimal, particularly with sterically hindered anilines, screening other bulky biarylphosphine ligands such as BrettPhos or tBuXPhos may be beneficial. [8]* Aryl Iodide Reactivity: While aryl iodides are typically highly reactive in cross-coupling, high concentrations of iodide in solution can sometimes inhibit the catalyst. [11]Using dioxane as a solvent has been shown to be effective in some cases, though toluene is generally sufficient for this substrate class. [1][10]

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and high-yielding pathway to valuable fluoro-anisole-arylamine structures. By understanding the underlying mechanism and adhering to stringent anaerobic techniques, researchers can readily implement this protocol to access a wide array of C-N coupled products. The procedure's robustness and tolerance for various aniline coupling partners make it an indispensable tool in the arsenal of the modern synthetic chemist.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry Lectures. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Bölle, F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Oldenhuis, N. J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Wolfe, J. P., et al. (1999). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Szabó, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Palladium-catalyzed synthesis of fluorinated biaryls from 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Palladium-Catalyzed Synthesis of Fluorinated Biaryls Utilizing 1-Fluoro-4-iodo-2-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Importance of Fluorinated Biaryls

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[1][2] The biaryl motif is another privileged structure, frequently found in pharmaceuticals and advanced materials. Consequently, the synthesis of fluorinated biaryls represents a critical capability in drug discovery and development.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds to construct these complex architectures.[5][6] This guide provides a detailed examination and a field-proven protocol for the synthesis of fluorinated biaryls via the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of an aryl iodide is strategic, as the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more efficient rate-determining oxidative addition step in the catalytic cycle.[7][8]

The Catalytic Engine: Unpacking the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the reaction.[5][7] The result is a square planar Pd(II) complex.

  • Transmetalation: In this step, a base activates the organoboron species (arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the Pd(II) center, displacing the halide. The exact mechanism of this ligand transfer is still a subject of detailed study but is critical for the cycle to proceed.[5]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

The entire process is critically dependent on the supporting ligands coordinated to the palladium center. These ligands, typically electron-rich and sterically bulky phosphines, stabilize the palladium species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[11][12][13]

Suzuki_Miyaura_Cycle Figure 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArI_label 1-Fluoro-4-iodo- 2-methoxybenzene (Ar-I) ArI_label->OxAdd Boronic_label Arylboronic Acid (Ar'-B(OH)₂) + Base Boronic_label->Transmetal Product_label Fluorinated Biaryl (Ar-Ar') Product_label->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Synthesis of a Model Fluorinated Biaryl

This protocol details the synthesis of 2-Fluoro-5-methoxy-4'-methyl-1,1'-biphenyl from this compound and (4-methylphenyl)boronic acid.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
This compound179899-63-9266.031.0 eq1.0266 mg
(4-Methylphenyl)boronic acid5720-05-8135.961.2 eq1.2163 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.02 eq0.0223 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq2.5345 mg
Toluene108-88-3---8 mL
Ethanol64-17-5---2 mL
Deionized Water7732-18-5---2 mL
Experimental Workflow

The following workflow must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and ensure reproducibility.

Workflow Figure 2: Experimental Workflow for Biaryl Synthesis A 1. Setup Add aryl iodide, boronic acid, K₂CO₃, and Pd catalyst to a Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon (3x). A->B C 3. Solvent Addition Add degassed Toluene, Ethanol, and Water via syringe. B->C D 4. Reaction Heat the mixture to 85-90 °C with vigorous stirring for 4-6 hours. C->D E 5. Monitoring Check reaction completion using TLC or GC-MS. D->E F 6. Work-up Cool to RT, add water, and extract with Ethyl Acetate (3x). E->F G 7. Purification Dry organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography. F->G H 8. Analysis Characterize the final product (NMR, MS). G->H

Caption: Step-by-step workflow from reaction setup to product analysis.

Step-by-Step Methodology
  • Reaction Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Establishing Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a solution of Toluene (8 mL), Ethanol (2 mL), and Deionized Water (2 mL) for 20 minutes. Add this solvent mixture to the Schlenk flask via a syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The solution should turn from a pale yellow to a darker, heterogeneous mixture.

  • Monitoring Progress: After 4 hours, take a small aliquot from the reaction mixture using a syringe, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to check for the consumption of the starting aryl iodide.

  • Aqueous Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure fluorinated biaryl product.

Key Considerations and Troubleshooting

  • Oxygen Sensitivity: The Pd(0) catalyst is extremely sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Rigorous exclusion of air is the most critical factor for success. The use of air-stable palladium pre-catalysts can simplify the setup.[14]

  • Reagent Purity: Boronic acids can degrade over time, especially if exposed to moisture, leading to lower yields. It is advisable to use freshly opened or properly stored boronic acids. Solvents must be anhydrous and degassed.

  • Choice of Base: While potassium carbonate is effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for less reactive coupling partners.[11] However, very strong bases can sometimes lead to side reactions.

  • Ligand Selection: For more challenging substrates (e.g., sterically hindered aryl halides or boronic acids), more advanced, bulky phosphine ligands such as SPhos, RuPhos, or XPhos may be required to achieve high yields.[11][15] These ligands promote the formation of highly active monoligated Pd(0) species.[11]

Conclusion

The palladium-catalyzed Suzuki-Miyaura reaction is an exceptionally powerful and reliable method for the synthesis of fluorinated biaryls from this compound. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can efficiently access a wide array of these valuable compounds. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this chemistry in pharmaceutical and materials science research programs.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 4, 2026, from [Link]

  • Bard, A. J., & Inzelt, G. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 45(11), 1819-1828. Retrieved January 4, 2026, from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147-1169. Retrieved January 4, 2026, from [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 4, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved January 4, 2026, from [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved January 4, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved January 4, 2026, from [Link]

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  • Liu, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

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  • Schene, M. E., Infield, D. T., & Ahern, C. A. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354. Retrieved January 4, 2026, from [Link]

  • Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Journal of the American Chemical Society, 137(7), 2542-2547. Retrieved January 4, 2026, from [Link]

  • The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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Application Notes & Protocols: The Strategic Use of 1-Fluoro-4-iodo-2-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 1-fluoro-4-iodo-2-methoxybenzene, a highly functionalized aromatic building block, and its applications in the synthesis of complex pharmaceutical intermediates. We delve into the molecule's unique reactivity, dictated by its distinct C-I and C-F bonds and the electronic influence of the methoxy group. This document furnishes researchers, chemists, and drug development professionals with not only detailed, step-by-step protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions but also the mechanistic rationale behind these protocols. By grounding theoretical principles in practical applications, including a discussion on the synthesis of precursors for targeted therapies like Trametinib, this guide serves as a comprehensive resource for leveraging this versatile reagent in drug discovery and development.

Introduction: A Versatile Building Block

This compound (CAS No: 773855-64-4) has emerged as a strategic building block in medicinal chemistry. Its structure is distinguished by three key functional groups on a benzene ring: a methoxy group, a fluorine atom, and an iodine atom. This trifunctional arrangement provides a powerful platform for controlled, sequential chemical modifications.

The primary locus of reactivity is the carbon-iodine (C-I) bond, which is significantly more labile than the carbon-fluorine (C-F) bond. This disparity allows the iodine to serve as a versatile synthetic handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, while the fluorine atom often remains intact. The fluorine atom's presence is highly desirable in drug candidates for its ability to modulate metabolic stability, pKa, and binding affinity. The ortho-methoxy group further influences the electronic properties of the ring and can direct certain reactions.

This guide will illuminate the core principles of its reactivity and provide actionable protocols for its deployment in key synthetic transformations.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

PropertyValueSource
CAS Number 773855-64-4
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.03 g/mol [2]
Appearance Solid
Storage Refrigerator (2-8°C), sealed in dry conditions[2]

Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Keep away from heat and sources of ignition.[4][5]

Core Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its C-I and C-F bonds. The C-I bond has a significantly lower bond dissociation energy (~220 kJ/mol) compared to the robust C-F bond (~485 kJ/mol). This energetic difference is the cornerstone of its selective functionalization. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the Pd(0) species into the weaker C-I bond, leaving the C-F bond untouched. This predictable reactivity allows for the precise installation of new carbon-carbon or carbon-nitrogen bonds at the 4-position.

G cluster_0 Reactivity Profile cluster_1 Synthetic Outcome A 1-Fluoro-4-iodo- 2-methoxybenzene B Weak C-I Bond (Primary Reaction Site) A->B Susceptible to Oxidative Addition C Strong C-F Bond (Generally Inert) A->C Resistant to Coupling Conditions D Ortho-Methoxy Group (Electronic Influence) A->D Modifies Ring Electron Density F Selective Functionalization at C4 Position B->F E Pd(0) Catalyst E->F Catalyzes

Caption: Logical diagram of the differential reactivity of this compound.

Key Synthetic Applications & Protocols

This section details protocols for the most valuable transformations involving this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in pharmaceutical compounds.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or its ester.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for iodo-arenes and serves as an excellent starting point for optimization.[6]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

G start Start setup 1. Assemble Reagents (Aryl Iodide, Boronic Acid, Pd Catalyst, Base) in Inert Vessel start->setup solvent 2. Add Degassed Solvent setup->solvent react 3. Heat & Stir (80-110 °C, 2-24h) Monitor Progress solvent->react workup 4. Cool, Dilute, Extract & Dry Organic Layer react->workup purify 5. Concentrate & Purify via Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling (C-C Alkynylation)

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates for constructing more complex molecules or as final products in materials science.[8] The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9]

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (a liquid amine, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), often used as solvent or co-solvent)

  • Anhydrous co-solvent if needed (e.g., THF, DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in a mixture of the amine base and any co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is one of the most powerful methods for forming aryl-amine bonds and is central to the synthesis of countless pharmaceutical agents.[10][11] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong base.[12][13]

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycles) or a combination of a Pd source (Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XantPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an inert-atmosphere glovebox, charge a dry reaction vial or flask with the palladium pre-catalyst (1-5 mol%), the phosphine ligand (if not using a pre-catalyst), the base (1.4-2.5 eq), and this compound (1.0 eq).

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (1.0-1.2 eq).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring (typically 80-110 °C). Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L)₂ pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)-NR₂(L)₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product aryl_iodide Ar-I aryl_iodide->pd2_aryl amine HNR₂ amine->pd2_amido base Base base->pd2_amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Related Application Case Study: Synthesis of Trametinib Precursors

The 2-fluoro-4-iodophenyl moiety is a critical component of several advanced pharmaceutical agents, most notably the MEK inhibitor Trametinib.[14] While the direct precursor to Trametinib is often N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is synthesized from 2-fluoro-4-iodoaniline, the cross-coupling reactions described above are fundamental for creating a diverse library of similarly substituted aniline and biaryl intermediates from building blocks like this compound.

A synthetic route to Trametinib involves the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridinetrione derivative.[15][16] This highlights the industrial importance of having robust methods to synthesize and functionalize halogenated phenyl rings. For example, a Buchwald-Hartwig amination on a derivative of this compound could be a key step in producing a required substituted aniline that is not commercially available.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Advanced Intermediate Example cluster_3 Final Application start 1-Fluoro-4-iodo- 2-methoxybenzene coupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) start->coupling C-N, C-C Bond Formation functionalization Further Functional Group Interconversion coupling->functionalization e.g., Demethylation, Reduction, etc. intermediate N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea functionalization->intermediate Leads to related structures api Active Pharmaceutical Ingredient (e.g., Trametinib) intermediate->api Cyclization & Final Steps

Caption: Conceptual workflow from a core building block to a pharmaceutical ingredient.

Summary and Outlook

This compound is a powerful and versatile reagent for pharmaceutical synthesis. Its well-defined and selective reactivity at the C-I bond allows for the precise and strategic introduction of complexity using a suite of modern synthetic methods. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this building block in their synthetic campaigns, enabling the efficient construction of novel molecular architectures for the discovery of next-generation therapeutics.

References

  • Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Eureka. Retrieved January 4, 2026, from [Link]

  • Chem-Space. (n.d.). 3824-22-4 | 4-Fluoro-2-Iodo-1-methoxybenzene. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound (C7H6FIO). PubChemLite. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 4, 2026, from [Link]

  • AOBChem. (n.d.). The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and Material Science. Retrieved January 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved January 4, 2026, from [Link]

  • PubMed. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Retrieved January 4, 2026, from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. Retrieved January 4, 2026, from [Link]

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Application of 1-Fluoro-4-iodo-2-methoxybenzene in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Tailored Organic Molecules in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color reproduction, and form factor flexibility over conventional liquid crystal displays (LCDs). The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic semiconductor materials used in its emissive and charge-transport layers[1]. The rational design of novel organic molecules is therefore a cornerstone of advancing OLED technology.

This application note focuses on the utility of a key building block, 1-fluoro-4-iodo-2-methoxybenzene , in the synthesis of high-performance materials for OLEDs, particularly for host materials in phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices. The strategic incorporation of fluorine and methoxy substituents into the final molecular structure can significantly influence the material's electronic properties, thermal stability, and charge-transport characteristics.

The Strategic Advantage of this compound as a Precursor

This compound is a versatile reagent for the synthesis of OLED materials due to several key features:

  • Orthogonally Addressable Functional Groups: The molecule possesses two distinct reactive sites: an iodine atom and a fluorine atom. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the more robust carbon-fluorine bond[2]. This differential reactivity allows for selective functionalization at the iodo-position while retaining the fluorine atom for its beneficial electronic effects.

  • Electronic Tuning via Substituents:

    • Fluorine: The high electronegativity of the fluorine atom can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final molecule. This can improve electron injection and enhance the material's oxidative stability, contributing to longer device lifetimes.

    • Methoxy Group: The electron-donating methoxy group can modulate the electronic properties in the opposite direction to fluorine, allowing for fine-tuning of the HOMO-LUMO gap. Its presence can also influence the morphology of thin films, which is crucial for efficient charge transport.

  • Versatility in Cross-Coupling Reactions: The iodo-substituent makes this molecule an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of the complex architectures of modern OLED materials.

Synthesis of a Representative Bipolar Host Material for Blue PhOLEDs

This section provides a detailed protocol for the synthesis of a novel bipolar host material, 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole , a key intermediate which can be further functionalized. This protocol is based on the well-established Buchwald-Hartwig amination reaction[2][3]. Bipolar host materials, which possess both electron- and hole-transporting capabilities, are crucial for achieving balanced charge injection and recombination in the emissive layer of OLEDs, leading to high quantum efficiencies. Carbazole derivatives are widely used as hole-transporting moieties in OLEDs due to their high thermal stability and excellent hole mobility[4][5].

Experimental Protocol 1: Synthesis of 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole

Reaction Scheme:

G c1 This compound plus1 + c1->plus1 c2 9H-Carbazole plus1->c2 arrow Pd(OAc)₂, Xantphos NaOtBu, Toluene, 110 °C c2->arrow c3 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole arrow->c3

A representative reaction scheme for the synthesis of a carbazole-based OLED intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound266.012.66 g10.0 mmol
9H-Carbazole167.211.84 g11.0 mmol
Palladium(II) acetate (Pd(OAc)₂)224.4945 mg0.2 mmol
Xantphos578.68232 mg0.4 mmol
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0 mmol
Anhydrous Toluene-50 mL-

Procedure:

  • Inert Atmosphere: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (2.66 g, 10.0 mmol), 9H-carbazole (1.84 g, 11.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and Xantphos (232 mg, 0.4 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Quench the reaction by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure product, 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole, as a white to off-white solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Further Functionalization: Synthesis of a TADF Emitter

The intermediate, 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole, can be further functionalized to create advanced OLED materials such as TADF emitters. TADF materials enable OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC)[4][6]. A common strategy for designing TADF molecules is to link electron-donating and electron-accepting moieties. In our example, the carbazole unit can act as an electron donor.

The following protocol describes a representative Suzuki-Miyaura coupling to introduce an electron-accepting group, such as a boronic acid derivative of a triazine or benzonitrile, to the carbazole core. For this, the carbazole intermediate must first be brominated.

Experimental Protocol 2: Bromination of 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole

Reaction Scheme:

G c1 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole plus1 + c1->plus1 c2 N-Bromosuccinimide (NBS) plus1->c2 arrow DMF, Room Temp. c2->arrow c3 3,6-Dibromo-9-(3-fluoro-4-methoxyphenyl)-9H-carbazole arrow->c3

Bromination of the carbazole intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
9-(3-fluoro-4-methoxyphenyl)-9H-carbazole291.322.91 g10.0 mmol
N-Bromosuccinimide (NBS)177.983.92 g22.0 mmol
Dimethylformamide (DMF)-50 mL-

Procedure:

  • Dissolution: Dissolve 9-(3-fluoro-4-methoxyphenyl)-9H-carbazole (2.91 g, 10.0 mmol) in DMF (50 mL) in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Addition of NBS: Add N-Bromosuccinimide (3.92 g, 22.0 mmol) portion-wise to the solution at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Precipitation and Filtration: Upon completion, pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the precipitate with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL). Dry the product under vacuum to yield 3,6-dibromo-9-(3-fluoro-4-methoxyphenyl)-9H-carbazole.

Experimental Protocol 3: Suzuki-Miyaura Coupling for TADF Emitter Synthesis

Reaction Scheme:

G c1 3,6-Dibromo-9-(3-fluoro-4-methoxyphenyl)-9H-carbazole plus1 + c1->plus1 c2 Acceptor-B(OH)₂ plus1->c2 arrow Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90 °C c2->arrow c3 TADF Emitter arrow->c3

Suzuki-Miyaura coupling for the synthesis of a TADF emitter.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3,6-Dibromo-9-(3-fluoro-4-methoxyphenyl)-9H-carbazole449.114.49 g10.0 mmol
Electron Acceptor Boronic AcidVaries22.0 mmol2.2 eq.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56578 mg0.5 mmol
Potassium Carbonate (K₂CO₃)138.214.15 g30.0 mmol
Toluene-40 mL-
Ethanol-10 mL-
Deionized Water-10 mL-

Procedure:

  • Inert Atmosphere: In a Schlenk flask, combine 3,6-dibromo-9-(3-fluoro-4-methoxyphenyl)-9H-carbazole (4.49 g, 10.0 mmol), the desired electron acceptor boronic acid (22.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final TADF emitter.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its unique combination of a reactive iodine site for cross-coupling and electronically-tuning fluorine and methoxy substituents allows for the rational design of molecules with tailored properties. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of carbazole-based host materials and their further elaboration into complex TADF emitters. These synthetic strategies empower researchers to develop next-generation OLED materials with enhanced efficiency, stability, and color purity, paving the way for future innovations in display and lighting technologies.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The Sonogashira coupling, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials due to its mild reaction conditions and functional group tolerance. This guide provides a detailed protocol and in-depth analysis for the Sonogashira coupling of 1-Fluoro-4-iodo-2-methoxybenzene, a versatile building block in medicinal chemistry. The presence of the fluoro and methoxy substituents on the aromatic ring introduces specific electronic and steric considerations that will be addressed herein to ensure a high-yielding and reproducible reaction.

Reaction Mechanism and Key Parameters

The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 Pd_II_Complex Ar-Pd(II)(X)L2 Pd0->Pd_II_Complex Ar-X Aryl_Halide Ar-X (this compound) OxAdd Oxidative Addition Pd_Alkyne_Complex Ar-Pd(II)(C≡C-R)L2 Pd_II_Complex->Pd_Alkyne_Complex R-C≡C-Cu Cu_Acetylide R-C≡C-Cu Transmetalation Transmetalation Pd_Alkyne_Complex->Pd0 Ar-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R Cu_Cycle Copper Co-catalyst Cycle Alkyne R-C≡C-H Alkyne->Cu_Acetylide CuX, Base Base Base CuX CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Considerations for this compound:

The electronic nature of the substituents on the aryl halide significantly influences the rate of oxidative addition, which is often the rate-determining step. In the case of this compound, the electron-donating methoxy group can slow down this step, while the electron-withdrawing fluorine atom can have the opposite effect. However, the high reactivity of the carbon-iodine bond generally ensures that oxidative addition proceeds efficiently.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Table 1: Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate
Alkyne Phenylacetylene (1.1 - 1.5 equiv)A slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)Acts as a scavenger for the hydrogen halide formed and deprotonates the alkyne.
Solvent Anhydrous THF or DMFAprotic polar solvents that are good at solubilizing the reactants.
Temperature Room temperature to 60 °CThe reaction often proceeds well at room temperature, but gentle heating can increase the rate.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS until completion.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (or DMF) to dissolve the solids. Add triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium and copper salts. Wash the Celite pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 1-fluoro-2-methoxy-4-(phenylethynyl)benzene.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or using a different palladium source, such as Pd(PPh₃)₄. The choice of base and solvent can also be critical; for less reactive substrates, a stronger base like DIPA or a higher boiling point solvent like DMF might be beneficial.

  • Glaser Homocoupling: The formation of a diyne byproduct from the homocoupling of the alkyne can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture.

  • ** Catalyst Deactivation:** The use of high-purity reagents and anhydrous solvents is crucial to prevent catalyst deactivation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

Synthesis of Substituted Methoxybiphenyls using 1-Fluoro-4-iodo-2-methoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science.[1][2] Their unique conformational properties and ability to engage with biological targets have led to their incorporation into a wide array of pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[2][3] The methoxybiphenyl scaffold, in particular, is of significant interest. The methoxy group can modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic profile and target engagement. This application note provides a detailed protocol for the synthesis of substituted methoxybiphenyls utilizing 1-fluoro-4-iodo-2-methoxybenzene as a key starting material. The focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[4][5]

Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of the target methoxybiphenyls will be achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[4] In this protocol, this compound serves as the aryl halide partner. The choice of this substrate is strategic; the iodine atom is a highly reactive leaving group in the catalytic cycle, facilitating efficient coupling, while the fluorine and methoxy substituents allow for the introduction of desirable functionality into the final product.[6]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent transmetalation with a boronic acid in the presence of a base, followed by reductive elimination, yields the desired biphenyl product and regenerates the active Pd(0) catalyst.[5]

Experimental Protocol

This section details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-vinylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethanol

Equipment:
  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).[7]

  • Solvent Addition: Add a 95:5 mixture of DMF and water (5 mL) to the flask.[7]

  • Reaction Execution: Heat the reaction mixture to 70-110°C and stir vigorously.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[4] A suitable eluent system for TLC analysis can be determined experimentally, often a mixture of petroleum ether and ethyl acetate.[8]

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[4] Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.[8] The appropriate eluent system will depend on the polarity of the synthesized biphenyl derivative.[8]

Data Presentation

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O908~95%
This compound4-Vinylphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O908~92%
This compound4-Carboxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O11024~85%
This compound4-Fluorophenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O9012~98%

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Biphenyl Product Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Reaction Setup reaction Suzuki-Miyaura Coupling start->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis purification->analysis end Pure Methoxybiphenyl analysis->end

Caption: General workflow for the synthesis and purification of substituted methoxybiphenyls.

Characterization of Products

The synthesized substituted methoxybiphenyls should be characterized using standard spectroscopic techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product.[9] The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the successful coupling reaction.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the C-O-C stretch of the methoxy group and C-F stretch.[9]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the conjugated biphenyl system.[9]

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.[4]

  • Organic solvents such as DMF and ethyl acetate are flammable and should be used away from ignition sources.[4]

  • Aryl halides and boronic acids can be irritants or toxic; consult the safety data sheet (SDS) for each specific reagent.[4]

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of substituted methoxybiphenyls using this compound. The protocol outlined in this application note offers a reliable and reproducible procedure for accessing a diverse range of these valuable compounds. The ability to introduce various substituents through the choice of arylboronic acid makes this a powerful tool for researchers in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Google Patents. (n.d.). Method for purifying biphenyl.
  • PubMed. (1982). Purification of polybrominated biphenyl congeners.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
  • ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols.
  • How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent?. (n.d.).
  • Google Patents. (n.d.). Process for purifying biphenyl.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.).
  • ResearchGate. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design.
  • PubChem. (n.d.). 4-Methoxybiphenyl.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • PubMed. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on Spectroscopic Analysis of Phytopharmaceuticals Review Article.
  • PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl.
  • BLD Pharm. (n.d.). 1-Fluoro-4-methoxybenzene.
  • Scribd. (n.d.). A New Method For The Synthesis Of, - Bis (4'-Methoxy) Phenyl - Phenylvinylstannane Reagents and Their Synthetic Utilities.
  • ACS Omega. (n.d.). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals.
  • ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.

Sources

Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Suzuki-Miyaura Coupling of a Multifunctional Aryl Iodide

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species is integral to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of ligand selection for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 1-Fluoro-4-iodo-2-methoxybenzene.

The subject molecule presents a unique set of electronic and steric characteristics. The presence of an iodo group, the most reactive of the common aryl halides (I > Br > Cl), facilitates the initial oxidative addition step.[3] However, the electron-donating methoxy group and the electron-withdrawing fluoro group introduce electronic asymmetry and potential steric hindrance, which can significantly influence the catalytic cycle. Therefore, the judicious selection of a phosphine ligand is paramount to achieving high yields and reaction efficiency. Bulky, electron-rich ligands are often employed to enhance both the oxidative addition of the organohalide and the subsequent reductive elimination step, which is particularly crucial for sterically demanding substrates.[4]

This application note will dissect the causality behind ligand selection, present a comparative analysis of common ligand classes, and provide a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Ligand's Journey

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium center throughout this cycle. The three key steps are:

  • Oxidative Addition: A Pd(0) species, stabilized by the phosphine ligand, inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. Electron-rich and bulky ligands accelerate this rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. Bulky ligands promote this final step, leading to the release of the product and turnover of the catalyst.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key stages influenced by the phosphine ligand.

Strategic Ligand Selection for this compound

The choice of ligand is dictated by the electronic and steric properties of the aryl halide. For this compound, the electron-donating methoxy group can increase electron density on the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the electron-withdrawing fluorine atom can have the opposite effect. The interplay of these substituents necessitates a ligand that can effectively promote the key steps of the catalytic cycle.

Bulky and electron-rich phosphine ligands, particularly the biaryl phosphines developed by Buchwald and others, have proven to be highly effective for a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.[5][6] These ligands enhance catalytic activity by promoting both oxidative addition and reductive elimination.

Ligand_Selection_Workflow cluster_workflow Ligand Selection Workflow substrate Substrate Analysis: This compound properties Electronic & Steric Properties: - Iodo group (reactive) - Methoxy group (e⁻ donating) - Fluoro group (e⁻ withdrawing) - Potential steric hindrance substrate->properties challenge Potential Challenges: - Balancing electronic effects - Overcoming steric hindrance properties->challenge ligand_class Select Ligand Class: Bulky & Electron-Rich Biaryl Phosphines challenge->ligand_class examples Specific Ligands: XPhos, SPhos, RuPhos ligand_class->examples

Figure 2: A workflow for selecting an appropriate ligand for the Suzuki coupling of this compound.

Comparative Performance of Phosphine Ligands

The following table provides a comparative overview of different classes of phosphine ligands and their general applicability to the Suzuki-Miyaura coupling of substituted aryl iodides.

Ligand ClassSpecific ExamplesKey CharacteristicsExpected Performance with this compound
Triarylphosphines PPh₃, P(o-tol)₃Moderately electron-rich, sterically less demanding.Moderate to good yields, may require higher catalyst loading and temperature.[7]
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-rich, promote both oxidative addition and reductive elimination.Excellent yields under mild conditions, low catalyst loading.[5][6][8]
Ferrocenyl Phosphines dppfBidentate, good for electron-rich and electron-poor substrates.Good to excellent yields, often used in combination with PdCl₂(dppf).
Dialkylphosphines PCy₃, P(t-Bu)₃Very electron-rich and bulky.High reactivity, but can be sensitive to air.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Buchwald-type ligand.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and XPhos to the flask.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: The disappearance of the starting aryl iodide and the appearance of a new, less polar product spot indicates reaction progression.

  • GC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy: Structural elucidation and purity assessment of the final product.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the phosphine ligand. The electronic and steric profile of this substrate necessitates the use of bulky and electron-rich ligands to facilitate the key steps of the palladium-catalyzed cycle. Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, are highly recommended for achieving high yields and efficient conversion under mild reaction conditions. The provided protocol offers a reliable starting point for researchers and drug development professionals working with this and structurally similar aryl iodides.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • PMC - NIH. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2024, June 13). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Retrieved from [Link]

  • PubMed. (2009, May 15). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. Retrieved from [Link]

  • PubMed. (2015, February 25). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Retrieved from [Link]

Sources

Application Note: Strategic Base Selection for the Buchwald-Hartwig Amination of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in the fields of drug discovery and materials science, where arylamine moieties are prevalent structural motifs.[2][3]

This application note provides an in-depth guide to a critical, yet often nuanced, parameter of this reaction: the choice of base. We will focus specifically on the amination of 1-fluoro-4-iodo-2-methoxybenzene , a substrate featuring an electron-rich aromatic ring with notable steric and electronic properties.[4] The presence of an ortho-methoxy group provides steric hindrance and electron-donating character, while the iodo group serves as the reactive leaving group. Understanding how to select the appropriate base is paramount to overcoming these challenges and achieving high-yielding, clean conversions with a broad range of amine coupling partners.

The Mechanistic Role of the Base

In the Buchwald-Hartwig catalytic cycle, the base performs the crucial function of deprotonating the amine nucleophile.[5][6] This deprotonation can occur either before or after the amine coordinates to the palladium(II) center. The resulting palladium-amido complex is significantly more nucleophilic and poised to undergo reductive elimination, the C-N bond-forming step that releases the desired arylamine product and regenerates the active Pd(0) catalyst.[5][6] An improperly selected base—either too weak to facilitate deprotonation or too strong, leading to substrate decomposition—is a common cause of reaction failure.[7]

Buchwald_Hartwig_Cycle cluster_base Base Action pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X amine_coord [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ oa_complex->amine_coord Amine Coordination + HNR¹R² amido_complex Ar-Pd(II)(L)-NR¹R² (Amido Complex) base_in amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination base_in->amido_complex Deprotonation (Base Critical Step) base_out bh Base-H⁺ b Base⁻

Figure 1. The Buchwald-Hartwig catalytic cycle, highlighting the critical deprotonation step.

A Decision-Making Framework for Base Selection

The optimal base is determined by a careful analysis of the reaction partners and conditions. The primary consideration is the acidity (pKa) of the amine nucleophile, followed by the functional group tolerance of the substrates and the solvent system.

Key Factors
  • Amine Acidity (pKa): The fundamental rule is that the chosen base must be strong enough to deprotonate the conjugate acid of the reacting amine.

    • Aliphatic Amines (Primary & Secondary): With conjugate acid pKa values typically in the range of 35-40, these are weakly acidic and require strong bases like sodium tert-butoxide (NaOt-Bu, pKaH ≈ 19) or lithium bis(trimethylsilyl)amide (LHMDS).[8][9][10]

    • Aromatic Amines (Anilines): Anilines are significantly more acidic (conjugate acid pKa ≈ 5-10). This allows for the use of milder inorganic bases such as cesium carbonate (Cs₂CO₃, pKaH ≈ 10) or potassium phosphate (K₃PO₄).[9][11][12]

  • Functional Group Tolerance: Strong alkoxide bases like NaOt-Bu are incompatible with sensitive functional groups such as esters, enolizable ketones, and some acidic N-H bonds, which can be hydrolyzed or deprotonated, leading to side reactions.[8][13] In such cases, weaker bases (K₃PO₄, Cs₂CO₃) are mandatory, even if they result in slower reaction rates.[7]

  • Solvent and Solubility: The reaction is typically run in nonpolar aprotic solvents like toluene, 1,4-dioxane, or THF.[9] In these solvents, anionic bases are required to facilitate the deprotonation of the neutral palladium-amine complex.[14][15] The solubility of the base can also play a role; Cs₂CO₃ is often favored over other carbonates due to its better solubility in common organic solvents.[9]

Base_Selection_Workflow start Start: Select Amine Coupling Partner amine_type What is the amine type? start->amine_type aliphatic Primary or Secondary Aliphatic Amine (e.g., Cyclohexylamine, Dibutylamine) amine_type->aliphatic pKaH ~35-40 aromatic Primary or Secondary Arylamine (e.g., Aniline, N-Methylaniline) amine_type->aromatic pKaH ~5-10 check_fg Does substrate contain base-sensitive groups (esters, enolizable ketones)? aliphatic->check_fg weak_base Select Weaker Base: Cs₂CO₃ or K₃PO₄ aromatic->weak_base strong_base Select Strong Base: NaO-t-Bu check_fg->strong_base No check_fg->weak_base Yes run_rxn Run Reaction with Optimized Ligand/Catalyst System (e.g., XPhos, BrettPhos) strong_base->run_rxn weak_base->run_rxn outcome Evaluate Outcome run_rxn->outcome

Figure 2. A workflow for selecting an appropriate base for the amination of this compound.
Comparative Overview of Common Bases

The table below summarizes the properties and applications of bases commonly employed in Buchwald-Hartwig aminations.

BasepKaH (approx.)[10]Typical Use CaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) 19Primary & secondary aliphatic aminesHighly effective, widely used, promotes fast reaction ratesIncompatible with base-sensitive functional groups (esters, etc.).[8][13]
Cesium Carbonate (Cs₂CO₃) 10.3Anilines, amides, heterocyclic aminesGood functional group tolerance, better solubility than other carbonates.[9]Often ineffective for less acidic aliphatic amines.[11]
Potassium Phosphate (K₃PO₄) 12.3Anilines, amides, sensitive substratesMild, excellent functional group compatibilityCan lead to slower reactions; less effective for aliphatic amines.
LHMDS / KHMDS 26Aliphatic amines, sensitive substratesStrong, non-nucleophilic base, can offer good functional group tolerance.[8]Can be more expensive, moisture-sensitive.

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. The choice of palladium source and ligand is critical; bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are recommended for this electron-rich aryl iodide.[16][17]

Protocol A: Amination with an Aliphatic Amine using a Strong Base

This protocol is optimized for coupling this compound with a typical secondary aliphatic amine, such as morpholine.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic Amine (e.g., Morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • XPhos (0.022 equiv, 2.2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the vessel, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene via syringe.

  • Add the aliphatic amine via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Amination with an Aromatic Amine using a Weaker Base

This protocol is designed for coupling with anilines, where a milder base is sufficient and preferable.

Materials:

  • This compound (1.0 equiv)

  • Aromatic Amine (e.g., Aniline, 1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, BrettPhos, and cesium carbonate.

  • Seal the vessel, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe.

  • Add the aromatic amine via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 110 °C.

  • Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Base too weak: K₃PO₄/Cs₂CO₃ may be insufficient for a weakly acidic amine.Switch to a stronger base like NaOt-Bu or LHMDS (check functional group compatibility).[7]
Catalyst inhibition: Iodide byproduct can inhibit the catalyst.[9]Ensure an appropriate, bulky ligand is used (e.g., XPhos, BrettPhos). Increase catalyst/ligand loading slightly.
Inactive catalyst: Pd source or ligand degraded.Use fresh reagents. Consider using a pre-formed palladium pre-catalyst for better consistency.[9]
Substrate Decomposition Base too strong: NaOt-Bu reacting with other functional groups.Switch to a milder base like K₃PO₄ or Cs₂CO₃.[13] Lower the reaction temperature.
Hydrodehalogenation (Aryl-I replaced by Aryl-H)Side reaction competing with amination: Often a ligand-dependent issue.[6]Screen different bulky phosphine ligands. Ensure the reaction is strictly anaerobic.

Conclusion

The successful Buchwald-Hartwig amination of this compound hinges on the rational selection of the base, a decision guided primarily by the pKa of the amine coupling partner and the overall functional group tolerance of the starting materials. For weakly acidic aliphatic amines, strong alkoxide bases like NaOt-Bu are typically required for efficient reaction.[9] For more acidic anilines, milder inorganic bases such as Cs₂CO₃ or K₃PO₄ provide excellent results while offering broader functional group compatibility.[13] By carefully considering these factors and utilizing robust, sterically-demanding phosphine ligands, researchers can reliably synthesize a diverse array of arylamine products from this valuable synthetic building block.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • The Synthetic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Wolfe, J. P., et al. (1999). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 64(21), 7986–7993. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2376-2383. [Link]

  • Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(44), 12056-12065. [Link]

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Váradi, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3629–3636. [Link]

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Application Note: Microwave-Assisted Suzuki Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[4][5] The starting material, 1-Fluoro-4-iodo-2-methoxybenzene, is a valuable building block in medicinal chemistry due to the strategic placement of its functional groups, which allows for selective transformations and the introduction of molecular complexity. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.

Traditional Suzuki coupling reactions, while effective, often require long reaction times and elevated temperatures, which can lead to byproduct formation and degradation of sensitive substrates.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid and efficient alternative to conventional heating methods.[6][7][8] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with improved yields and cleaner reaction profiles.[6][8][9] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various boronic acids, a key transformation for the synthesis of complex molecules in drug discovery programs.[10]

The Rationale Behind Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[11][12] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[6] This process leads to rapid, uniform, and localized heating of the reaction mixture, minimizing thermal gradients and hot spots often associated with conventional heating.[6] The key advantages of this approach include:

  • Dramatically Reduced Reaction Times: Accelerating reactions from hours to minutes.[6][8]

  • Increased Product Yields: Minimizing byproduct formation and thermal degradation.[7][8]

  • Enhanced Reaction Control: Precise temperature and pressure monitoring for improved reproducibility.[6][13]

  • Greener Chemistry: Reduced energy consumption and often lower solvent volumes.[7][14]

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[3]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species.[15][16]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst to continue the cycle.[3]

Microwave irradiation can significantly accelerate each of these steps, leading to a more efficient overall transformation.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (this compound) ArylHalide->OxAdd PdII_Intermediate Ar-Pd(II)-X      Ln OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation PdII_Diorgano Ar-Pd(II)-R      Ln Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product Ar-R (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol outlines a general procedure for the microwave-assisted Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[17]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[17]

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, EtOH/H₂O)[3][18]

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor with temperature and pressure sensors[13]

Safety Precautions
  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Use only microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[19]

  • Be aware of the potential for rapid pressure buildup in sealed vessels. Always start with small-scale reactions to assess reactivity.[19]

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 4:1 mixture of 1,4-dioxane and water). The mixture should be a stirrable suspension.

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120-150 °C[18][20]

    • Time: 10-30 minutes[20]

    • Power: As required to maintain the set temperature (typically dynamic).

    • Stirring: On.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[21]

Workflow Diagram

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Start->Reagents Solvent Add Solvent System Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Microwave Irradiation (Set Temp, Time, Power) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Suzuki coupling of this compound with phenylboronic acid.

ParameterValue
Aryl Halide This compound (1.0 mmol)
Boronic Acid Phenylboronic acid (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.03 mmol)
Base K₂CO₃ (2.0 mmol)
Solvent 1,4-Dioxane/H₂O (4:1, 4 mL)
Microwave Temp. 140 °C[20]
Reaction Time 15 minutes[20]
Yield >90% (Isolated)

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. The choice of catalyst, ligand, base, and solvent can also significantly impact the outcome. Screening different conditions is often necessary for optimal results.[2][9][17]

  • Side Product Formation: The formation of homocoupled byproducts can sometimes be an issue. Using a slight excess of the boronic acid can help to minimize this. Protodeboronation (loss of the boronic acid group) can also occur, particularly with heteroaryl boronic acids.[3]

  • Incomplete Reaction: If starting material remains, ensure that the microwave temperature is being accurately measured and maintained. The efficiency of stirring can also affect the reaction rate.

Conclusion

Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl compounds derived from this compound.[10][22][23] The significant reduction in reaction time and often improved yields make this technique highly attractive for high-throughput synthesis and library generation in drug discovery.[6][8] By understanding the underlying principles and following a well-defined protocol, researchers can effectively leverage this technology to accelerate their research and development efforts.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025).
  • Microwave assisted green organic synthesis. (2024). LinkedIn.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synlett.
  • Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. (2015).
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. (2017). MDPI.
  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... - ResearchGate. (2016).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (2014).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2020). MDPI.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (1999).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (2008).
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (2006). University of Cambridge.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2017). MDPI.
  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018). Reddit.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (2023). Yoneda Labs.
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.). Anton Paar.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2024). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2024). MDPI.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). MDPI.
  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2003).
  • Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE. (2019). CORE.
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC - NIH. (2015). National Center for Biotechnology Information.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and side reactions encountered when using 1-Fluoro-4-iodo-2-methoxybenzene as an aryl halide partner. As an electron-rich substrate, its behavior presents unique considerations that must be managed to ensure high yields and product purity. This resource provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Yield of the Desired Biaryl Product

Question: My reaction shows low conversion of the starting this compound, even after extended reaction times. What are the likely causes?

Answer: Low conversion with an electron-rich aryl iodide like this compound can be counterintuitive, as the Carbon-Iodine bond is expected to undergo oxidative addition readily.[1][2] However, several factors can stall the catalytic cycle:

  • Catalyst Inhibition or Decomposition: The electron-donating methoxy group increases the electron density on the aromatic ring, which can affect catalyst performance.[3] Furthermore, while aryl iodides are reactive, the iodide released during the reaction can sometimes act as a poisoning ligand, forming inactive palladium dimers.[3] Studies have also shown that with traditional PPh₃ ligands, the turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be surprisingly inefficient at lower temperatures, effectively stalling the catalyst.[4]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to the active Pd(0) species. This reduction step can be inefficient and sometimes relies on undesirable side reactions, such as the homocoupling of the boronic acid partner.[3]

  • Poor Solubility: In biphasic systems (e.g., Toluene/Water), poor mixing or insolubility of one of the reagents can severely limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5]

Troubleshooting Steps:

  • Switch to a Pre-activated Pd(0) Catalyst: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.

  • Select a More Robust Ligand: For electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior to PPh₃.[5] These ligands promote faster reductive elimination and can prevent catalyst inhibition.[1]

  • Increase Temperature: While the C-I bond is reactive, subsequent steps in the catalytic cycle may require more thermal energy. Try increasing the temperature to 80-100 °C.[6]

  • Solvent System Optimization: If solubility is an issue, consider a single-phase solvent system like Dioxane/H₂O or THF/H₂O.[6][7]

Issue 2: Significant Formation of Byproducts

The presence of unexpected products in your crude reaction mixture points to specific, competing side reactions. Identifying these byproducts is the first step to mitigating their formation.

Question: I am observing a significant amount of 1-fluoro-2-methoxybenzene in my crude NMR/LC-MS. What is this byproduct and how can I prevent it?

Answer: This byproduct is the result of protodeiodination (a type of dehalogenation), where the iodine atom is replaced by a hydrogen atom.[3] This side reaction occurs when the palladium intermediate formed after oxidative addition, Ar-Pd(II)-I, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[3]

Primary Causes of Protodeiodination:

  • Source of Hydride: The hydride can originate from solvents (like alcohols), amine bases, or even water under certain conditions.[3]

  • Slow Transmetalation: If the transmetalation step (where the organic group from the boronic acid is transferred to the palladium) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

Mitigation Strategies:

  • Use a Non-Hydride Donating Base: Switch from amine bases to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Ensure Anhydrous Conditions (If Applicable): While many Suzuki reactions tolerate water, minimizing it can reduce potential hydride sources.

  • Accelerate Transmetalation:

    • Increase the concentration of the boronic acid (use 1.2-1.5 equivalents).

    • Ensure the chosen base is effective for activating the boronic acid. K₃PO₄ is often more effective than K₂CO₃ for this purpose.[8]

Question: My main impurity is a dimer of my boronic acid coupling partner (R-R). What causes this and how do I stop it?

Answer: This is a classic case of boronic acid homocoupling . This reaction is particularly favored under two conditions:

  • Presence of Oxygen: If the reaction is not rigorously degassed, dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species, unable to perform oxidative addition with the aryl halide, can instead catalyze the dimerization of the boronic acid.[3][9] This process regenerates Pd(0), which can then re-enter the desired catalytic cycle.[3]

  • Use of a Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, a portion of the boronic acid is often consumed to reduce the palladium to its active Pd(0) state, inherently producing the homocoupled byproduct.[3]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Degas your solvent(s) (including any water) thoroughly before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective.[10] Alternatively, sparging with an inert gas like argon or nitrogen for 30-60 minutes can suffice.[10]

  • Use a Pd(0) Catalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄, to minimize the initial reduction pathway that consumes the boronic acid.[5]

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the formation of the intermediates required for homocoupling.[5]

Question: I've isolated a byproduct that appears to be 2,2'-dimethoxy-4,4'-difluorobiphenyl. How did this form?

Answer: This is the homocoupled product of your starting material, this compound. This side reaction is less common than boronic acid homocoupling but can occur under specific conditions, often involving a competing catalytic cycle. While the precise mechanism can vary, it generally involves the reaction of two molecules of the aryl halide with the palladium catalyst.

Primary Causes:

  • High Temperatures & Long Reaction Times: Can promote catalyst decomposition or alternative reaction pathways.

  • Low Boronic Acid Reactivity: If the boronic acid is slow to transmetalate, the Ar-Pd(II)-I complex may react with another molecule of the aryl halide.

Mitigation Strategies:

  • Optimize Reaction Conditions: Use the lowest temperature that provides a reasonable reaction rate.

  • Use a More Reactive Boronic Acid Derivative: Consider converting the boronic acid to a more reactive trifluoroborate salt (Ar-BF₃K) or using a more stable boronate ester like a MIDA boronate, which can provide a slow, controlled release of the boronic acid.[8][11]

Visualizing the Suzuki Cycle and Key Side Reactions

To better understand these competing pathways, the following diagrams illustrate the main catalytic cycle and how the primary side reactions diverge from it.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(X) (Ar = 1-Fluoro-2-methoxy-phenyl) (X = I) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product Boronic R-B(OH)₂ + Base Boronic->Transmetalation Coupling Partner ArX Ar-I ArX->OxAdd Substrate

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Side Reaction Pathways

Side_Reactions cluster_main Main Suzuki Cycle cluster_side Side Reactions PdII_ArX Ar-Pd(II)L₂(I) Protodeiodination Protodeiodination PdII_ArX->Protodeiodination + Hydride Reductive Elimination Homocoupling Boronic Acid Homocoupling Hydride Hydride Source (e.g., Solvent, Base) Hydride->Protodeiodination Oxygen O₂ (Poor Degassing) PdII_oxidized Pd(II) Species Oxygen->PdII_oxidized Pd0 Pd(0)L₂ Pd0->PdII_oxidized Oxidation PdII_oxidized->Homocoupling Catalyzes Dimerization of R-B(OH)₂

Caption: Divergent pathways leading to common protodeiodination and homocoupling side products.

Frequently Asked Questions (FAQs)

Q1: Is the C-F bond on my substrate at risk of reacting? A: Generally, the Carbon-Fluorine bond is very strong and unreactive in standard Suzuki-Miyaura conditions, especially when a much more reactive C-I bond is present.[12] The order of reactivity for oxidative addition is C-I >> C-Br > C-Cl >> C-F.[1][2] You would need specialized, highly active nickel or palladium catalyst systems, often with specific N-heterocyclic carbene (NHC) ligands and harsher conditions, to activate a C-F bond, making it an unlikely side reaction in this context.[12]

Q2: My boronic acid is known to be unstable. How can I minimize its decomposition? A: The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (like water) to give an arene (R-H) and boric acid.[8][11] This is a significant issue for many heteroaromatic or electronically unstable boronic acids.[8][13]

  • Use a Milder Base: Strong bases can accelerate decomposition.[8][14] Using K₃PO₄ or CsF is often gentler than NaOH or KOH.

  • Lower the Temperature: Decomposition is kinetically driven, so running the reaction at a lower temperature (e.g., room temperature to 60 °C) can preserve the boronic acid, provided the coupling reaction still proceeds.[8]

  • Use a Boronate Ester: Converting the boronic acid to a more stable form, such as a pinacol (Bpin) or MIDA boronate ester, can be highly effective.[11][15][16] These act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[11]

Q3: What is the optimal Base/Solvent combination for this substrate? A: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, here is a tiered approach for screening:

TierBaseSolvent SystemRationale & Comments
1 (Starting Point) K₂CO₃ (2 M aq. solution)Toluene or DioxaneA very common, robust starting point for many Suzuki couplings. Biphasic, requires vigorous stirring.[5]
2 (For Sluggish Reactions) K₃PO₄ (solid)Dioxane / H₂O (e.g., 4:1)K₃PO₄ is a stronger activator for the boronate complex than K₂CO₃, which can accelerate transmetalation and improve yields.[8]
3 (For Base-Sensitive Substrates) CsF (solid)THF or DioxaneA mild, non-nucleophilic base that is effective, especially when either coupling partner has base-labile functional groups.

Q4: How do I properly set up an oxygen-free Suzuki reaction? A: Excluding oxygen is critical to prevent catalyst oxidation and boronic acid homocoupling.[3][9]

Caption: Standard workflow for establishing an inert atmosphere for a Suzuki coupling reaction.

Step-by-Step Protocol:

  • Dry Glassware: Use an oven-dried reaction vessel (e.g., a Schlenk flask) and a magnetic stir bar.

  • Add Solids: Add your this compound, boronic acid partner, and solid base to the flask.

  • Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate and Backfill: Gently pull a vacuum on the flask until bubbling subsides, then backfill with argon or high-purity nitrogen. Repeat this cycle at least three times to remove atmospheric oxygen from the headspace and solids.[2]

  • Add Degassed Solvents: Add your previously degassed solvent(s) via syringe.

  • Add Catalyst: With a positive pressure of inert gas, quickly add the palladium catalyst and any additional ligand.

  • Heat: Lower the flask into a pre-heated oil bath to begin the reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the deiodination of 1-Fluoro-4-iodo-2-methoxybenzene. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying mechanistic rationale to empower your experimental design and accelerate your research.

Understanding the Challenge: The Unwanted Deiodination

This compound is a valuable building block in medicinal chemistry and materials science. The differential reactivity of its C-I and C-F bonds allows for selective functionalization, typically at the more reactive C-I position.[1] However, a competing hydrodeiodination (or deiodination) reaction, which replaces the iodine atom with a hydrogen atom, can significantly reduce the yield of the desired product and complicate purification.

This guide will address the common questions and troubleshooting scenarios encountered when using this substrate in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a common problem with this compound?

A1: The electron-donating nature of the methoxy group on the aromatic ring makes the aryl iodide more electron-rich. This increased electron density can facilitate undesired side reactions. The primary cause of deiodination is often attributed to a competing reaction pathway within the catalytic cycle, where a palladium-hydride species is generated and reductively eliminates with the aryl group, leading to the hydrodehalogenated product.[2]

Q2: Which reaction parameters have the most significant impact on deiodination?

A2: Several factors can influence the extent of deiodination. The choice of ligand , base , solvent , and temperature are all critical. The interplay between these parameters is complex, and optimization is often necessary for a specific transformation.

Q3: Is the C-F bond at risk of reacting under these conditions?

A3: Generally, the C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This is due to the much lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step.[1] Under typical conditions, selective reaction at the iodine position is expected.

Troubleshooting Guide: Minimizing Deiodination

This section provides in-depth strategies to suppress the formation of the deiodinated side-product, 1-fluoro-3-methoxybenzene.

Issue 1: Significant Deiodination Observed by GC-MS or NMR

When analysis of your reaction mixture shows a substantial peak corresponding to the deiodinated product, a systematic approach to re-optimizing your reaction conditions is necessary.

Deiodination often arises from the formation of palladium-hydride (Pd-H) species. These can be generated from various sources, including β-hydride elimination from certain substrates or reagents, or reactions with trace water or alcohols. The Pd-H species can then participate in a reductive elimination with the aryl group bound to the palladium center, cleaving the C-I bond and replacing it with a C-H bond.

Troubleshooting Workflow

cluster_0 Troubleshooting Deiodination A High Deiodination Detected B Step 1: Ligand Screening A->B C Step 2: Base Optimization B->C D Step 3: Solvent & Temperature Adjustment C->D E Step 4: Reagent Purity Check D->E F Desired Product Yield Increased E->F

Caption: A stepwise approach to troubleshooting deiodination.

The ligand plays a crucial role in modulating the reactivity of the palladium center.[3] For electron-rich aryl iodides, the right ligand can promote the desired cross-coupling pathway over deiodination.

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outcompete the reductive elimination leading to deiodination.[3][4] N-heterocyclic carbene (NHC) ligands are also known to be effective in stabilizing the catalyst and promoting efficient coupling.[5]

  • Recommended Action:

    • Screen a panel of ligands. Start with commonly used ligands known for their effectiveness with electron-rich substrates.

    • Consider both monodentate and bidentate phosphines. While monodentate ligands like P(t-Bu)3 are often effective, bidentate ligands with a wide bite angle, such as Xantphos, can also suppress side reactions.[6][7]

    • Evaluate NHC ligands. For challenging couplings, NHC-Pd precatalysts (e.g., PEPPSI-type) can offer enhanced stability and activity.[3]

Ligand TypeExamplesRationale for Use
Bulky Monodentate Phosphines P(t-Bu)₃, SPhos, XPhosPromote rapid reductive elimination of the desired product.[8]
Bidentate Phosphines dppf, XantphosCan stabilize the catalytic species and influence selectivity.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm highly stable and active catalysts, often reducing side reactions.[5]

The base is not merely a stoichiometric reagent; it actively participates in the catalytic cycle and can significantly influence the reaction outcome.[10][11]

  • Rationale: A very strong base can sometimes promote pathways leading to Pd-H formation. Weaker, non-nucleophilic bases are often preferred to minimize deiodination. The solubility of the base and its counterion can also play a role. For instance, in Buchwald-Hartwig aminations, the iodide salt formed as a byproduct can inhibit the catalyst; using a base whose iodide salt is insoluble in the reaction solvent can be beneficial.[8][12]

  • Recommended Action:

    • If using a strong base (e.g., NaOt-Bu, LHMDS), consider switching to a weaker inorganic base. Options include K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • For Suzuki reactions, ensure the base is sufficiently strong to activate the boronic acid but not so strong as to promote side reactions. K₃PO₄ is often a good starting point.[13]

    • In Sonogashira couplings, an amine base like Et₃N or DBU is standard. Ensure it is anhydrous and of high purity.[14][15]

The reaction medium and energy input are critical parameters that should not be overlooked.

  • Rationale: Polar aprotic solvents like dioxane, THF, or toluene are commonly used.[3] The choice of solvent can affect the solubility of the reagents and intermediates, thereby influencing reaction rates and pathways. Lowering the reaction temperature can sometimes disfavor the deiodination pathway, which may have a higher activation energy than the desired coupling reaction.

  • Recommended Action:

    • Screen different aprotic solvents. Toluene, 1,4-dioxane, and THF are good starting points.

    • If deiodination persists, try running the reaction at a lower temperature for a longer period. For example, reduce the temperature from 100 °C to 80 °C and monitor the reaction progress over time.

    • Ensure the use of anhydrous solvents. Water can be a source of protons for deiodination.

Issue 2: Inconsistent Results and Poor Reproducibility

Variability between batches can be particularly challenging. This often points to issues with reagent quality or reaction setup.

  • Rationale: The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium species. Similarly, moisture can contribute to deiodination. The purity of the this compound and the coupling partner is also paramount.

  • Recommended Protocol: Standardized Reaction Setup

    • Reagent Purity: Use freshly purchased or purified this compound and coupling partners. Store them under an inert atmosphere.

    • Inert Atmosphere: Assemble the reaction vessel under a stream of argon or nitrogen. Use Schlenk techniques or a glovebox for sensitive reactions.

    • Degassing: Thoroughly degas the solvent before use by sparging with an inert gas or by the freeze-pump-thaw method. This is especially critical for Sonogashira reactions to prevent the homocoupling of alkynes.[14]

    • Catalyst Handling: Use a reliable source of palladium precatalyst. If generating the active Pd(0) species in situ, ensure the palladium source and ligand are of high quality.

Catalytic Cycle and Point of Deiodination

Pd0 Pd(0)L_n ArPdI ArPd(II)L_n(I) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu ArPd(II)L_n(Nu) ArPdI->ArPdNu Transmetalation or Amine Coordination PdH HPd(II)L_n(I) ArPdI->PdH Side Reaction (e.g., with H-source) Product Ar-Nu ArPdNu->Product Reductive Elimination (Desired) Product->Pd0 Deiodination Ar-H Deiodination->Pd0 PdH->Deiodination Reductive Elimination (Undesired)

Caption: The deiodination pathway branching from the main catalytic cycle.

By systematically addressing these key experimental variables—ligand, base, solvent, temperature, and reagent purity—you can significantly suppress the undesired deiodination of this compound and achieve higher yields of your target molecule.

References

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. PMC - PubMed Central. Available at: [Link]

  • (PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ACS Publications. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Suzuki reactions promoted by different ligands (the catalytic conditions...). ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. ResearchGate. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

  • Why C–N and C–O Couplings? Macmillan Group. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

Sources

Optimizing catalyst loading for Buchwald-Hartwig reactions with 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Catalyst Loading for Reactions with 1-Fluoro-4-iodo-2-methoxybenzene

Welcome to the technical support center for advanced catalytic methods. This guide is designed for researchers, chemists, and process development professionals who are working with the Buchwald-Hartwig amination, specifically focusing on the coupling of the electron-rich and sterically relevant substrate, this compound. Our goal is to provide you with actionable troubleshooting advice and in-depth FAQs to help you minimize catalyst loading while maximizing reaction efficiency and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. We diagnose the problem and provide a logical, step-by-step path to a solution.

Q1: My reaction with this compound has stalled at low conversion (<50%), even with a seemingly active catalyst system. What is the most probable cause?

A1: The most likely culprit when using aryl iodides, especially in polar aprotic solvents, is catalyst inhibition by the iodide salt byproduct . Unlike other aryl halides, the iodide formed during the reaction can coordinate to the palladium center, forming unreactive palladium-iodide dimers or other off-cycle species that effectively poison the catalyst.[1][2][3]

Causality & Diagnosis: The catalytic cycle relies on the continuous regeneration of the active Pd(0) species. If iodide (e.g., NaI, KI) is soluble in the reaction medium, it can bind to the Pd(L) intermediate, preventing it from participating in the crucial oxidative addition step with the starting aryl iodide. This is a common reason why the reactivity trend for Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I, which is contrary to the bond dissociation energies.[1]

Troubleshooting Steps:

  • Switch to a Non-Polar Solvent: The primary solution is to use a solvent in which the iodide salt byproduct has poor solubility. Toluene is an excellent first choice.[2][4] The precipitation of the salt effectively removes the inhibiting species from the solution phase, allowing the catalytic cycle to proceed.

  • Evaluate Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF were historically shown to mitigate iodide inhibition to some extent by preventing the formation of bridging iodide dimers.[5] Modern, bulky monophosphine ligands often create a sterically shielded palladium center that is less susceptible to inhibition.

  • Increase Ligand-to-Palladium Ratio: In some cases, a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by ensuring the palladium center remains coordinated to the activating ligand rather than the inhibitory iodide.[6]

Q2: I am attempting to reduce the catalyst loading to below 0.5 mol%, but the reaction is inconsistent or fails completely. What factors are critical at such low concentrations?

A2: Achieving success with very low catalyst loadings requires meticulous attention to detail, as factors that are minor at higher loadings (1-5 mol%) become reaction-defining. The primary issues are typically inefficient generation of the active catalyst and rapid deactivation by trace impurities.

Causality & Diagnosis: At low concentrations, the total number of catalytic turnovers required from each palladium atom increases dramatically. Any off-cycle or deactivation pathway has a much more pronounced effect on the overall yield.

Troubleshooting Workflow:

G start Low Yield at <0.5 mol% Loading precatalyst Are you using a modern pre-catalyst (e.g., G3 or G4)? start->precatalyst atmosphere Is the reaction atmosphere scrupulously oxygen-free? precatalyst->atmosphere Yes solution Solution: Adopt a highly active pre-catalyst and appropriate ligand (e.g., RuPhos-Pd-G4). precatalyst->solution No reagents Are all reagents (amine, solvent, base) of the highest purity and dryness? atmosphere->reagents Yes solution2 Solution: Improve degassing technique. Use a glovebox for setup. atmosphere->solution2 No solution3 Solution: Purify/dry solvent and amine. Use freshly opened base. reagents->solution3 No end Successful Low-Loading Reaction reagents->end Yes

Key Actions:

  • Use a Pre-catalyst: Move away from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an inefficient and often unreliable in situ reduction to Pd(0).[1] Modern palladacycle pre-catalysts (e.g., Buchwald G3 and G4 pre-catalysts) are designed for rapid, clean, and quantitative generation of the active L-Pd(0) species upon exposure to a base, which is essential for consistency at low loadings.[7]

  • Ensure Rigorous Inert Atmosphere: Oxygen can irreversibly oxidize the phosphine ligand and the active Pd(0) catalyst. While reactions at higher loadings may tolerate minor atmospheric leaks, low-loading reactions will fail. Assemble your reaction in a glovebox or use robust Schlenk line techniques with multiple vacuum/backfill cycles.

  • Purify All Reagents:

    • Solvent: Pass through an activated alumina column or distill from an appropriate drying agent.

    • Amine: Ensure it is free of water and other nucleophilic impurities. Distillation or filtration through activated alumina may be necessary.

    • Base: Use a freshly opened bottle of high-purity base. The particle size and surface area of solid inorganic bases can significantly impact reaction rates.[1]

Frequently Asked Questions (FAQs)

This section provides answers to foundational questions regarding the optimization of this specific reaction.

Q1: What is the best palladium source and ligand combination for coupling with this compound to achieve low catalyst loading?

A1: For an electron-rich, sterically accessible aryl iodide like this, a combination of a highly active pre-catalyst and a bulky, electron-rich dialkylbiaryl phosphine ligand is the gold standard.

  • Palladium Source: A G4 (fourth-generation) pre-catalyst, such as RuPhos-Pd-G4 , is an excellent starting point. G4 pre-catalysts are air-stable and provide rapid activation to the active catalyst without generating inhibitory carbazole byproducts.[1]

  • Ligand: The choice of ligand is critical and depends on the amine coupling partner.

    • For primary amines , a ligand like BrettPhos is specifically designed to promote C-N reductive elimination and prevent diarylation.[4][8]

    • For secondary amines , RuPhos provides a good balance of steric bulk and electron-donating character to facilitate both oxidative addition and reductive elimination.[8]

The synergy between the pre-catalyst and the ligand creates a highly active and stable catalytic system capable of achieving a high number of turnovers.

Q2: How should I select the base and solvent for this reaction to ensure optimal performance?

A2: The base and solvent work in concert and their selection is critical, especially given the aryl iodide substrate.

  • Base Selection:

    • Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and often allow for lower reaction temperatures (e.g., RT to 80 °C).[1] However, they are incompatible with base-sensitive functional groups (esters, enolizable ketones). NaOtBu is a common and effective choice for robust substrates.

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance.[9] However, they typically require higher reaction temperatures (e.g., 100-110 °C) and potentially higher catalyst loadings to achieve comparable reaction rates.[1] For functionalized substrates, starting with Cs₂CO₃ is a prudent choice.

  • Solvent Selection:

    • As detailed in Troubleshooting Q1, a non-polar solvent like toluene is highly recommended for aryl iodides to precipitate the inhibitory iodide salt.[2][6]

    • Ethereal solvents like dioxane or THF are also commonly used and can be effective, but they may solubilize the iodide salt to a greater extent, potentially requiring a more robust catalyst system to overcome inhibition.[1]

Q3: Can you provide a general protocol for screening and optimizing the catalyst loading for my reaction?

A3: Absolutely. A systematic approach is key. This protocol assumes you are starting with a reliable pre-catalyst system.

Experimental Protocol: Catalyst Loading Optimization Screen

Objective: To determine the minimum effective catalyst loading for the coupling of this compound with a target amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos-Pd-G4)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Glovebox or Schlenk line)

Procedure:

  • Setup: In a glovebox, arrange a set of identical reaction vials with stir bars.

  • Stock Solutions (Optional but Recommended): To ensure accuracy at low loadings, prepare a stock solution of the pre-catalyst in anhydrous toluene.

  • Reaction Assembly: To each vial, add the aryl iodide (e.g., 0.1 mmol scale), the base, and the amine.

  • Catalyst Addition: Add the calculated amount of pre-catalyst to each vial to achieve the target loadings. For example:

    • Vial 1: 1.0 mol%

    • Vial 2: 0.5 mol%

    • Vial 3: 0.2 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

    • Vial 6: No catalyst (Control)

  • Reaction Execution: Add the solvent (e.g., to 0.2 M concentration), seal the vials, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Analysis: Determine the lowest catalyst loading that provides >95% conversion within an acceptable timeframe. This is your optimized loading.

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="L-Pd(II)(Ar)(I)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_complex [label="L-Pd(II)(Ar)(NR'R'')", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl_Iodide [label="Ar-I", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="HNR'R''", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="[L-Pd(I)]₂\n(Inactive Dimer)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iodide [label="I⁻", shape=plaintext];

// Edges Pd0 -> PdII_complex [label=" Oxidative\n Addition"]; Aryl_Iodide -> Pd0; PdII_complex -> Amido_complex [label=" Amine Binding &\n Deprotonation"]; Amine -> PdII_complex; Base -> PdII_complex; Amido_complex -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; Amido_complex -> Pd0 [dir=back]; PdII_complex -> Inhibition [label=" Iodide\n Inhibition", color="#EA4335"]; Iodide -> PdII_complex [style=dashed, color="#EA4335"]; } } Simplified Buchwald-Hartwig Catalytic Cycle

Data Summary Table: Recommended Starting Conditions
ParameterRecommendation for this compoundRationale
Pd Source G4 Pre-catalyst (e.g., RuPhos-Pd-G4)Air-stable, provides rapid and clean generation of active Pd(0).[1]
Ligand RuPhos (secondary amines), BrettPhos (primary amines)Bulky, electron-rich ligands that promote key catalytic steps.[8]
Catalyst Loading Start screen at 1.0 mol%, titrate down to <0.1 mol%Establishes a baseline before optimizing for minimal loading.[10]
Base NaOtBu (robust substrates) or Cs₂CO₃ (functionalized)Balances reactivity with functional group tolerance.[1][9]
Solvent TolueneMinimizes catalyst inhibition by precipitating the iodide salt byproduct.[2][4]
Temperature 80-110 °CDependent on the base; weaker bases require more thermal energy.[1]
Concentration 0.1 - 0.5 MA standard concentration range for these reactions.

References

  • Scott, N., Chirila, P., Horbaczewskyj, C. S., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. Retrieved from [Link]

  • Scott, N., Chirila, P., Horbaczewskyj, C. S., et al. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. Retrieved from [Link]

  • (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. Retrieved from [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. (n.d.). ACS Catalysis. Retrieved from [Link]

  • Scott, N., Chirila, P., Horbaczewskyj, C. S., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ResearchGate. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]

  • Scott, N., Chirila, P., Horbaczewskyj, C. S., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. White Rose Research Online. Retrieved from [Link]

  • Llorens, L. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). American Chemical Society. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Retrieved from [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

  • Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of fluorinated biphenyls. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and pitfalls that can lead to low yields in these critical transformations. As specialists in synthetic chemistry, we understand that the unique electronic properties of fluorinated compounds can significantly influence reaction outcomes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction for synthesizing a fluorinated biphenyl is giving a very low yield. What are the most likely culprits?

Low yields in the Suzuki-Miyaura coupling of fluorinated substrates often stem from a few common side reactions and suboptimal conditions. The primary suspects are protodeboronation of the boronic acid partner and homocoupling of the reaction partners.[1][2] Additionally, the electronic nature of the fluorinated coupling partner can significantly impact the reaction's efficiency.

  • Protodeboronation: This is the undesired protonolysis of the boronic acid, replacing the carbon-boron bond with a carbon-hydrogen bond, effectively consuming your starting material.[1] This side reaction is often catalyzed by the base required for the Suzuki-Miyaura coupling itself.[3] Polyfluorinated arylboronic acids are particularly susceptible to rapid, base-promoted protodeboronation.[4]

  • Homocoupling: The formation of symmetrical biphenyls from the coupling of two molecules of the same starting material (either the aryl halide or the organoboron reagent) is another common cause of reduced yield for the desired unsymmetrical product.[2]

  • Substrate Reactivity: The presence of fluorine atoms on the aromatic rings can significantly alter their electronic properties. Electron-poor fluorinated aryl halides may require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step of the catalytic cycle.[5] Conversely, electron-withdrawing groups on aryltrifluoroborates can slow down their solvolysis, which can be a necessary step in the reaction pathway.[6][7]

Q2: I suspect protodeboronation is consuming my fluorinated boronic acid. How can I mitigate this?

Minimizing protodeboronation is crucial, especially when working with electron-deficient or heteroaryl boronic acids.[4] Here are several strategies to consider:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the organoboron species for transmetalation, stronger bases can accelerate protodeboronation.[3] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides.[8][9] Fluoride ions, in particular, can play a beneficial role in the catalytic cycle beyond just acting as a base.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[10] They can be prepared via Miyaura borylation and often provide a slow, sustained release of the boronic acid under the reaction conditions, which can help to suppress side reactions.[11]

  • Anhydrous Conditions: While many Suzuki-Miyaura reactions tolerate or even require some water, for highly sensitive substrates, minimizing the amount of water can reduce the rate of protodeboronation.[10]

  • "Cationic" Suzuki-Miyaura Coupling: For acutely base-sensitive boronic acids, a "cationic" Suzuki-Miyaura coupling method that proceeds in the absence of a base has been developed and can be a powerful alternative.[4]

Q3: My main byproduct is the homocoupling of my aryl halide. What adjustments can I make to my reaction conditions?

Homocoupling can be suppressed by carefully selecting the catalyst and ligands. The choice of ligand is crucial for preventing this side reaction.[12]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have been shown to be highly effective in promoting the desired cross-coupling pathway over homocoupling, especially in challenging syntheses of polyfluorinated biphenyls.[13] These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step that forms the product.

  • Catalyst Precursor: The choice of palladium precursor can also influence the outcome. While Pd(PPh₃)₄ is a classic catalyst, systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand often offer better performance and lower catalyst loadings.[14]

  • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess of the boronic acid derivative is common, but a large excess may not always be beneficial and could lead to purification challenges.[15]

Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Conversion

Start Low or No Conversion CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckTemp Is the Temperature Sufficient? CheckCatalyst->CheckTemp Yes ActionCatalyst Use fresh catalyst/ligand. Ensure inert atmosphere. CheckCatalyst->ActionCatalyst No CheckBase Is the Base Appropriate? CheckTemp->CheckBase Yes ActionTemp Gradually increase temperature. Consider microwave heating. CheckTemp->ActionTemp No CheckSolvent Is the Solvent System Optimal? CheckBase->CheckSolvent Yes ActionBase Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure base is finely ground and dry. CheckBase->ActionBase No ActionSolvent Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure solvents are degassed. CheckSolvent->ActionSolvent No

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[13] Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere. The phosphine ligands can also oxidize, reducing their effectiveness.[13]

  • Reaction Temperature: Suzuki-Miyaura couplings can be sensitive to temperature. While some reactions proceed at room temperature, many require heating to 60-120 °C. If your reaction is sluggish, a gradual increase in temperature may be necessary.

  • Base and Solvent Selection: The combination of base and solvent is crucial for reaction success. For fluorinated substrates, common systems include K₂CO₃ in DMF/H₂O or K₃PO₄ in dioxane/H₂O.[9][16] It is often necessary to screen a few combinations to find the optimal conditions for your specific substrates.

  • Inert Atmosphere: Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation.[15][17]

Guide 2: Multiple Unidentified Byproducts

The formation of multiple byproducts can complicate purification and significantly lower the yield of your desired fluorinated biphenyl.

Potential Causes and Solutions:

  • Hydrodefluorination: This is a side reaction where a C-F bond is cleaved and replaced with a C-H bond.[18][19] This can be a problem with highly fluorinated arenes, especially under harsh reaction conditions or with certain catalyst systems. If you suspect hydrodefluorination, consider using milder conditions or a different catalyst system.

  • Reaction with Solvent: Some solvents, like DMF, can participate in side reactions at high temperatures. If you are using high temperatures, consider a more inert solvent like dioxane or toluene.[20]

  • Purity of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions. Ensure your aryl halide and organoboron reagent are pure before starting the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol provides a good starting point for the synthesis of fluorinated biphenyls and can be optimized as needed.

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the fluorinated aryl bromide, arylboronic acid (or ester), and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.[21]

Data Presentation

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Fluorinated Substrates

LigandStructureKey Features
PPh₃ (Triphenylphosphine)P(C₆H₅)₃A classic, widely used ligand, but can be less effective for challenging couplings.[5]
PCy₃ (Tricyclohexylphosphine)P(C₆H₁₁)₃A bulky and electron-rich ligand, often used for aryl chlorides.[14]
SPhos A Buchwald ligand, highly effective for a broad range of substrates, including electron-poor ones.[12]
XPhos Another versatile Buchwald ligand, known for its high reactivity and stability.[12]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_1 Ar¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetalation Transmetalation (Ar²-B(OR)₂ + Base) PdII_1->Transmetalation PdII_2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging - UBC Chemistry | - The University of British Columbia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. Available at: [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. Available at: [Link]

  • Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Products from 1-Fluoro-4-iodo-2-methoxybenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying products derived from palladium-catalyzed cross-coupling reactions of 1-fluoro-4-iodo-2-methoxybenzene. This substrate is a valuable building block in medicinal and materials chemistry. However, the unique electronic and steric properties of its derivatives can present specific challenges during product isolation and purification.

This guide provides field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of your reaction mixture.

Q1: My NMR spectrum shows broad, poorly resolved peaks and my isolated product has a dark gray or black color. What's causing this and how do I fix it?

Probable Cause: This is a classic sign of contamination with residual palladium catalyst.[1] Palladium species, particularly paramagnetic Pd(0) or Pd(II), can cause significant line broadening in NMR spectroscopy and impart a dark color to your material.[1] Incomplete removal is common as palladium can exist in various forms, from insoluble black precipitate to soluble complexes.[1]

Solutions:

  • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®. This will remove the bulk of insoluble palladium black.[2]

  • Adsorbent Treatment: If the filtrate is still colored, the palladium is likely soluble. Stirring the solution with an adsorbent followed by filtration is highly effective.

    • Activated Carbon: A cost-effective option. Use a small amount (e.g., 5-10 wt% relative to the product) and stir for 30-60 minutes. Be aware that carbon can sometimes adsorb the product, so monitor by TLC.

    • Metal Scavenger Resins: These are highly efficient and specific. Thiol- or triamine-functionalized silica or polymer resins (e.g., SiliaMetS Thiol, Smopex) are excellent for chemisorbing palladium.[3][4] They are more expensive but offer superior removal, often reducing levels to <1 ppm.[5]

  • Aqueous Washes (Use with Caution): While less effective for all palladium species, washing the organic layer with an aqueous solution of a mild chelator like 10% sodium thiosulfate or 5% thiourea can sometimes help. However, these reagents can introduce other impurities if not thoroughly removed.

Q2: I've run a Suzuki coupling. My TLC plate shows my product, but also a significant spot near the baseline and another non-polar spot that runs close to the solvent front. What are these?

Probable Cause: This impurity profile is characteristic of Suzuki reactions.[6][7]

  • Baseline Spot: This is typically unreacted boronic acid or related boronic species (e.g., boroxines).[7][8] These are highly polar and often stick to the silica gel baseline.

  • Non-Polar Spot: This is likely a homocoupling byproduct. It can be from the boronic acid coupling with itself or from your starting material, this compound, coupling with itself to form a symmetric biaryl.[7][9]

Solutions:

  • Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or K₂CO₃). This will deprotonate the acidic boronic acid, pulling it and its byproducts into the aqueous layer.[7]

  • Chromatography Strategy:

    • To remove the non-polar homocoupled byproduct, use a less polar solvent system initially in your gradient elution (e.g., start with pure hexanes or a 98:2 Hexane:EtOAc mixture). This will elute the non-polar impurity first, allowing for a clean separation from your more polar product.

    • A dry-loading technique for your crude product onto silica can improve resolution during column chromatography.[10]

Q3: My ¹H NMR spectrum is clean except for multiplets around 7.3-7.8 ppm that don't correspond to my product. My ³¹P NMR (if run) shows a broad peak around 30 ppm. What is this impurity?

Probable Cause: These signals are characteristic of triphenylphosphine oxide (TPPO), a common and often difficult-to-remove byproduct resulting from the oxidation of triphenylphosphine (PPh₃), a frequently used ligand.[11][12] Its polarity is often very similar to that of moderately polar aromatic products, leading to co-elution during chromatography.[12]

Solutions:

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts.[11][12]

    • Zinc Chloride (ZnCl₂): After the reaction, remove the solvent. Redissolve the crude material in a polar solvent like ethanol or ethyl acetate. Add a solution of ZnCl₂ (1.1 equivalents relative to the phosphine ligand used) and stir. The [ZnCl₂(TPPO)₂] complex will precipitate and can be removed by filtration.[11][13]

    • Calcium Bromide (CaBr₂): This method is particularly effective for removing TPPO from THF solutions, where zinc and magnesium salts are less effective.[12]

  • Solvent-Based Precipitation: The solubility of TPPO varies significantly with the solvent.[14] Sometimes, after concentrating the reaction mixture, adding a non-polar solvent like cold hexanes or diethyl ether can cause the TPPO to precipitate, allowing for its removal by filtration.[14]

  • Chromatography Optimization: If chromatography is the only option, using a solvent system with DCM (e.g., Hexane/DCM/EtOAc) can sometimes improve separation compared to standard Hexane/EtOAc systems.

Workflow & Troubleshooting Diagram

The following diagram illustrates a logical workflow for post-reaction work-up and purification, incorporating troubleshooting decision points.

PurificationWorkflow Start Crude Reaction Mixture Filter_Celite Filter through Celite Pad Start->Filter_Celite Aqueous_Workup Aqueous Work-up (e.g., H₂O, Brine) Filter_Celite->Aqueous_Workup Concentrate Concentrate Under Reduced Pressure Aqueous_Workup->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Check_Purity Check Purity & Impurities (TLC, NMR, LC-MS) Crude_Product->Check_Purity Recrystallize Recrystallization Crude_Product->Recrystallize Alternative Is_Palladium Dark Color / Broad NMR? Check_Purity->Is_Palladium Analyze Treat_Pd Treat with Scavenger (Carbon, Resin, etc.) Is_Palladium->Treat_Pd Yes Is_Phosphine TPPO Present? Is_Palladium->Is_Phosphine No Treat_Pd->Is_Phosphine Treat_TPPO Precipitate with ZnCl₂ or CaBr₂ Is_Phosphine->Treat_TPPO Yes Is_Boronic Boronic Acid Residue? Is_Phosphine->Is_Boronic No Treat_TPPO->Is_Boronic Treat_Boronic Perform Basic Wash (e.g., 1M NaOH) Is_Boronic->Treat_Boronic Yes Chromatography Flash Column Chromatography Is_Boronic->Chromatography No Treat_Boronic->Chromatography Final_Product Pure Product Chromatography->Final_Product Recrystallize->Final_Product

Caption: A decision-making workflow for the purification of cross-coupling products.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for flash column chromatography for a typical biaryl product from a Suzuki coupling of this substrate?

A: Products from this compound are moderately polar. A gradient system of ethyl acetate (EtOAc) in hexanes is the standard choice. A good starting point is to begin elution with 100% hexanes, gradually increasing to 5-10% EtOAc in hexanes. The exact polarity will depend on the coupling partner, so it is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q: My product seems to be unstable on silica gel. Are there alternatives to standard chromatography?

A: Yes. If you suspect your product is degrading on silica (which can be mildly acidic), you can try a few strategies:

  • Neutralized Silica: Slurry your silica gel in a very dilute solution of triethylamine in your eluent (e.g., 0.1-0.5%), then pack the column. This neutralizes active sites.

  • Alumina Chromatography: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but sparingly soluble when cold), recrystallization is an excellent, often superior, method for achieving high purity.

Q: How does the fluorine atom affect purification?

A: The carbon-fluorine bond is highly polarized, but the fluorine atom has a low polarizability.[15] This can lead to unique solubility properties. Highly fluorinated compounds can sometimes be purified using "fluorous chemistry," which involves partitioning between a standard organic solvent and a perfluorinated solvent.[15] While your products are not highly fluorinated, be aware that the fluorine atom can subtly alter polarity and crystal packing, which may influence both chromatography and recrystallization behavior.

Q: What are the primary byproducts in a Sonogashira coupling that I need to look out for?

A: The most common byproduct in copper-co-catalyzed Sonogashira reactions is the homocoupling of your alkyne partner, known as Glaser coupling, which produces a symmetric diyne.[16][17] This side reaction is promoted by the presence of oxygen.[16] To minimize it, ensure your reaction is performed under a rigorously inert atmosphere.[1][16] Purification typically involves standard column chromatography, as the diyne byproduct often has a different polarity from the desired cross-coupled product.

Q: For a Buchwald-Hartwig amination, what is the best way to remove the strong inorganic base (e.g., NaOtBu) during work-up?

A: The base is typically removed during the aqueous work-up. Quench the reaction mixture carefully by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize and dissolve the base. Then, proceed with a standard liquid-liquid extraction. Washing the organic layer with brine (saturated aqueous NaCl) can help break any emulsions and remove residual water.[18]

Detailed Protocols

Protocol 1: General Palladium Removal with a Thiol-Based Scavenger Resin
  • Following the reaction, dilute the crude mixture with a suitable solvent (e.g., Toluene, THF, EtOAc).

  • Filter the mixture through a pad of Celite® to remove any precipitated palladium black.[2]

  • Transfer the filtrate to a round-bottom flask equipped with a stir bar.

  • Add the thiol-functionalized silica scavenger resin (typically 3-5 equivalents relative to the palladium catalyst loading).

  • Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-20 hours. The required time depends on the specific resin and the nature of the palladium species.[3] Monitor the solution for a color change from dark/red to colorless or pale yellow.[3]

  • Filter the mixture to remove the resin, washing the resin thoroughly with the same solvent.

  • The combined filtrate, now depleted of palladium, can be concentrated and subjected to further purification.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride
  • Concentrate the crude reaction mixture to dryness under reduced pressure.

  • Redissolve the residue in a minimal amount of ethanol.[13]

  • In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution (1.1 equivalents relative to the initial amount of triphenylphosphine) dropwise to the stirred solution of your crude product at room temperature.[13][18]

  • A white precipitate of the [ZnCl₂(TPPO)₂] complex should form.[18] Stir for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, washing it with a small amount of cold ethanol.[13]

  • The filtrate contains your product, now free of TPPO, and can be concentrated and purified further.

Data Summary Table

Impurity Type Common Source Reaction Identification Method Primary Removal Strategy Secondary Removal Strategy
Palladium Residues All Pd-catalyzed couplingsDark color, NMR line broadeningAdsorption (Scavenger Resin, Carbon)[3][4]Filtration through Celite[2]
Phosphine Oxides (e.g., TPPO) Couplings using phosphine ligandsCharacteristic ¹H & ³¹P NMR signalsPrecipitation with Metal Salts (ZnCl₂)[11][13]Optimized Chromatography
Homocoupled Byproducts Suzuki, SonogashiraTLC, LC-MS, NMRFlash Column ChromatographyRecrystallization
Boronic Acid Residues SuzukiBaseline spot on TLCAqueous Basic Wash (1M NaOH)Scavenger resins for boronic acids
Dehalogenated Starting Material All couplings (side reaction)GC-MS, LC-MSFlash Column ChromatographyRecrystallization

References

  • Biffis, A., et al. (2000). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene - bound Trimercaptotriazine. Chemistry.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Available at: [Link]

  • Google Patents. (1934). Purification of organic fluorine compounds.
  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Hergueta, A. R. (2022).
  • Merwade, A., et al. (2022).
  • Leadbeater, N. E., & Williams, V. A. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands.
  • Wikipedia. Organofluorine chemistry. Available at: [Link]

  • Reddit. (2021). What waste is generated in palladium cross coupling reactions? Thanks. Available at: [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • Google Patents. (2005). Method of removing palladium.
  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Gryba, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • Organic Chem Explained. (2018). Common cross coupling reactions. YouTube. Available at: [Link]

  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Reddit. (2024). BH amination side products and purification. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science.
  • Reddit. (2024). Cleaning a Buchwald-Hartwig reaction. Available at: [Link]

  • Schultes, L., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH.
  • Isherwood, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Wikipedia. Cross-coupling reaction. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • El-Sepelgy, O. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Liu, Z., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Ingenta Connect. (2023). Recent Developments on Synthesis of Organofluorine Compounds Usin... Available at: [Link]

  • ChemTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • ResearchGate. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

  • Pretze, M., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. PMC - NIH.
  • ResearchGate. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Available at: [Link]

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Navigating Solvent Effects in Suzuki Reactions of Haloanisoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To our community of researchers, scientists, and drug development professionals, this guide provides in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions involving haloanisole substrates. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction efficiency, yield, and impurity profiles. This document, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide both foundational knowledge and actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the Suzuki reaction of haloanisoles?

The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[1][2] It influences the solubility of reagents (the haloanisole, boronic acid/ester, base, and catalyst), the stability of the palladium catalyst, and the rates of the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[1][3] For haloanisoles, which are often considered electron-rich and can be less reactive electrophiles (especially chloroanisoles), the right solvent can be the difference between a high-yielding reaction and a complete failure.[4]

Q2: What are the key properties of a solvent to consider for these reactions?

The primary solvent properties to consider are polarity, proticity, and coordinating ability.

  • Polarity : A solvent's polarity, often quantified by its dielectric constant, affects the dissolution of polar reagents like the boronic acid and the inorganic base.[5] Highly polar solvents can also stabilize charged intermediates and transition states that form during the catalytic cycle, potentially accelerating the reaction.[5][6]

  • Proticity : Protic solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as hydrogen bond donors.[7] Aprotic solvents (e.g., THF, toluene, DMF) lack these bonds.[7] The presence of a protic solvent can be beneficial, particularly in the transmetalation step, where water can facilitate the transfer of the organic group from boron to palladium.[4][6][8][9] However, protic solvents can also lead to undesired side reactions like protodeborylation of the boronic acid.[4]

  • Coordinating Ability : Some solvents, like DMF, acetonitrile, and THF, can coordinate to the palladium center.[5][10] This coordination can influence the catalyst's reactivity and stability. In some cases, solvent coordination can even invert the selectivity of oxidative addition when multiple reactive sites are present on the electrophile.[10]

Q3: Which solvents are commonly used for Suzuki reactions with haloanisoles, and why?

A variety of solvents and solvent systems are employed, with the choice often depending on the specific haloanisole and boronic acid partner.

  • Ethers (Dioxane, THF) : These are popular choices due to their ability to dissolve a wide range of organic substrates and their moderate polarity.[4] They are often used in combination with water to facilitate the dissolution of the base and aid in the transmetalation step.[4][11]

  • Aromatic Hydrocarbons (Toluene, Xylenes) : These nonpolar solvents are effective, particularly when using palladium catalysts with bulky, electron-rich phosphine ligands.[4] Less polar solvents are often favored when using Pd(PPh₃)₄ as the precatalyst.[1]

  • Polar Aprotic Solvents (DMF, DMAc, NMP) : These solvents are highly polar and can be effective for challenging couplings, including those with less reactive aryl chlorides.[4] However, their strong coordinating ability can sometimes inhibit the reaction.[6][12]

  • Alcohols (Ethanol, n-Butanol) : Alcohols, often in aqueous mixtures, can be excellent solvents for Suzuki reactions.[13][14] Refluxing butanol, for instance, can be used to activate aryl chlorides for oxidative addition.[1]

Below is a summary of commonly used solvents and their relevant properties.

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
1,4-DioxaneEther, Aprotic2.2101Good general-purpose solvent, often used with water.
Tetrahydrofuran (THF)Ether, Aprotic7.666Similar to dioxane but with a lower boiling point.
TolueneAromatic, Aprotic2.4111Good for nonpolar substrates and certain catalyst systems.
N,N-Dimethylformamide (DMF)Amide, Polar Aprotic36.7153Highly polar, can be effective for challenging couplings but is a strong coordinating solvent.
EthanolAlcohol, Protic24.678Often used in aqueous mixtures; can promote transmetalation.
n-ButanolAlcohol, Protic17.8118Higher boiling point can be beneficial for less reactive substrates.
WaterProtic80.1100Used as a co-solvent to dissolve the base and facilitate the reaction.[15]

Troubleshooting Guide

Issue 1: Low or No Conversion of the Haloanisole Starting Material

Potential Cause: The oxidative addition step, which is often rate-determining for electron-rich aryl halides like haloanisoles, is too slow in the chosen solvent.[5]

Solutions:

  • Increase Solvent Polarity: For less reactive haloanisoles (e.g., chloroanisoles), switching to a more polar solvent system can accelerate the oxidative addition.[5] Consider moving from toluene or THF to a polar aprotic solvent like DMF or using an alcohol/water mixture.[1][13]

  • Elevate the Reaction Temperature: If the initial solvent choice is otherwise suitable, increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Solvents with higher boiling points, such as dioxane, toluene, or n-butanol, are advantageous in this scenario.[1]

  • Consider a Protic Co-solvent: The addition of water or an alcohol can sometimes have a beneficial effect on the oxidative addition step, particularly when using specific catalyst systems.[1]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling of Boronic Acid, Dehalogenation)

Potential Cause: The solvent choice may be promoting side reactions over the desired cross-coupling.

Solutions:

  • Address Homocoupling: The homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[4][16] While not directly a solvent issue, ensure rigorous degassing of your chosen solvent. If the problem persists, consider switching to a less polar, aprotic solvent like toluene, which may be less prone to dissolving oxygen.

  • Mitigate Dehalogenation: Dehalogenation of the haloanisole can occur if the palladium intermediate reacts with a hydride source.[4][17] Certain solvents, particularly alcohols, can sometimes act as hydride donors.[4] If dehalogenation is a major issue, switching to an aprotic solvent like dioxane or toluene may be beneficial.

  • Prevent Protodeborylation: The boronic acid can be hydrolyzed and replaced by a proton, especially in the presence of water and at elevated temperatures.[4] If this is a suspected issue, reducing the amount of water in the solvent system or switching to anhydrous conditions with a suitable base (e.g., K₃PO₄) might be necessary.[17] Using more stable boronic esters (e.g., pinacol esters) can also circumvent this problem.[4]

Issue 3: Reaction Stalls After Initial Conversion

Potential Cause: Catalyst deactivation or precipitation of reagents in the chosen solvent.

Solutions:

  • Improve Solubility: Ensure all components, especially the base, are sufficiently soluble in the reaction medium. If using a nonpolar solvent like toluene, the addition of a phase-transfer catalyst or a small amount of a polar co-solvent might be necessary. A biphasic system (e.g., toluene/water) with vigorous stirring can also be effective.[15]

  • Stabilize the Catalyst: The solvent can impact the stability of the active palladium species.[1] If catalyst decomposition (often observed as the formation of palladium black) is suspected, a coordinating solvent like THF or dioxane might offer better stabilization than a non-coordinating one like toluene. However, be mindful that overly strong coordination can inhibit reactivity.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Reaction of a Haloanisole

This protocol provides a framework for systematically evaluating different solvents for your specific reaction.

  • Preparation: In an array of reaction vials, add the haloanisole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Dioxane/H₂O (4:1), Toluene/H₂O (10:1), DMF, THF/H₂O (4:1), Ethanol/H₂O (4:1)). Then, add the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Reaction Execution: Seal the vials and place them in a preheated reaction block or oil bath at a consistent temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling, quench the reactions and extract the organic components. Analyze the crude reaction mixtures by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion of the starting material and the yield of the desired product.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar-X (Haloanisole) PdII Ar-Pd(II)-X(L)₂ OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Product Ar-Ar' RE_TS->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Solvent Selection and Troubleshooting

Troubleshooting_Workflow Start Start: Suzuki Reaction with Haloanisole Initial_Screen Initial Solvent Screen: Dioxane/H₂O, Toluene, THF/H₂O Start->Initial_Screen Analyze Analyze Results: Yield & Purity Initial_Screen->Analyze Good_Yield High Yield (>80%)? Analyze->Good_Yield Side_Products Side Products Observed Analyze->Side_Products Impure Success Reaction Optimized Good_Yield->Success Yes Low_Yield Low Yield / No Reaction Good_Yield->Low_Yield No Troubleshoot_Yield Troubleshoot Low Yield: - Increase Polarity (e.g., DMF) - Increase Temperature - Change Ligand Low_Yield->Troubleshoot_Yield Troubleshoot_Side Troubleshoot Side Products: - Degas Solvent Thoroughly - Switch to Aprotic Solvent - Use Boronic Ester Side_Products->Troubleshoot_Side Re_Analyze Re-run & Analyze Troubleshoot_Yield->Re_Analyze Troubleshoot_Side->Re_Analyze Re_Analyze->Good_Yield

Caption: A systematic workflow for solvent optimization in Suzuki reactions.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Laskowski, C. A., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Neufeldt, S. R., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Wang, Y., et al. (2023). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Lyubimov, S. E., et al. (2013). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]

  • Bolignari, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Chen, W., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. ResearchGate. [Link]

  • Corpet, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Rak, J., et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. [Link]

  • Fors, B. P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross-coupling reaction of an aryl halide with phenylboronic acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

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Technical Support Center: Managing Steric Hindrance in Coupling Reactions of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing steric hindrance in palladium-catalyzed cross-coupling reactions involving 1-fluoro-4-iodo-2-methoxybenzene. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with this sterically hindered substrate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, the ortho-methoxy group introduces significant steric hindrance, which can impede the efficiency of common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This guide will equip you with the knowledge to overcome these challenges and achieve successful couplings.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in cross-coupling reactions.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound and a boronic acid is showing very low or no conversion. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to steric hindrance impeding key steps of the catalytic cycle.[1][3] The bulky ortho-methoxy group can hinder the oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation and reductive elimination steps.[3][4]

Here’s a systematic approach to troubleshooting:

  • Ligand Selection is Critical: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of highly reactive, low-coordinate palladium species that can better accommodate the sterically demanding substrate.[3][5]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[2] The choice of ligand can significantly influence the outcome of the reaction.[5]

  • Optimize the Base: The choice and strength of the base are crucial. A stronger base can facilitate the transmetalation step.

    • Recommended Bases: Consider switching from weaker bases like Na₂CO₃ to stronger, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu).[2]

  • Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed.[6] Sometimes, increasing the reaction temperature can overcome the activation energy barrier imposed by steric hindrance.

    • Solvent Choice: Toluene, dioxane, or a mixture of toluene/water or dioxane/water are commonly used.

    • Temperature: If the reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-110 °C, monitoring for any signs of decomposition.

  • Catalyst and Precatalyst: The choice of palladium source can impact the reaction.

    • Precatalysts: Using a well-defined palladium precatalyst, such as (XPhos)Pd G3, can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3]

Issue 2: Side Reactions and Impurities

Q2: I'm observing significant amounts of homocoupling of my boronic acid and protodeiodination of my starting material. What's causing this and how can I minimize it?

A2: These side reactions are often indicative of a slow primary coupling reaction, allowing competing pathways to dominate.

  • Homocoupling: This occurs when the boronic acid reacts with itself. It's often favored when the transmetalation step is slow.

    • Solution: Using a more effective ligand (as mentioned in Q1) to accelerate the catalytic cycle can minimize homocoupling.[7] Also, ensure slow addition of the boronic acid to the reaction mixture.

  • Protodeiodination: This is the replacement of the iodine atom with a hydrogen atom, and it can be caused by trace amounts of water or other protic sources in the reaction mixture.

    • Solution: Rigorously dry all reagents and solvents.[6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q3: For a Sonogashira coupling with this compound, what are the key considerations for success?

A3: The Sonogashira coupling is also sensitive to steric hindrance.[8] Key factors to consider are:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[9] For sterically hindered substrates, a ligand-free palladium source like Pd(PPh₃)₄ can be effective, but sometimes a more robust catalyst system is needed.

  • Ligand: If using a palladium(II) source, a ligand is necessary. Bulky phosphine ligands can be beneficial here as well.

  • Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential. Ensure it is freshly distilled and dry.[10]

  • Solvent: Anhydrous THF or DMF are common solvents for Sonogashira reactions.

  • Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]

Q4: What about Buchwald-Hartwig amination? What are the common pitfalls with this substrate?

A4: The Buchwald-Hartwig amination is particularly challenging with sterically hindered aryl halides.[11]

  • Ligand Choice: This is arguably the most critical parameter. Highly specialized biarylphosphine ligands are required. Ligands like Josiphos or those from the Buchwald or Hartwig ligand families are often necessary.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often used.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid Aryl or Vinyl Boronic Acid1.2 - 1.5 equiv
Palladium Precatalyst (XPhos)Pd G31-3 mol%
Ligand XPhos1.1 - 1.2 equiv relative to Pd
Base K₃PO₄ (anhydrous)2.0 - 3.0 equiv
Solvent Toluene or Dioxane (anhydrous)0.1 - 0.5 M
Temperature 100 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), and the palladium precatalyst/ligand system.

  • Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.[1]

  • Stir the mixture at 100-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Terminal Alkyne 1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst CuI5-10 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 equiv
Solvent THF or DMF (anhydrous)0.1 - 0.5 M
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at the desired temperature (start at room temperature and gently heat if necessary) and monitor by TLC or GC-MS.

  • After completion, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Challenges and Solutions

The Catalytic Cycle and Steric Hindrance

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights the steps most affected by steric hindrance.

G cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Ar-X (Steric Hindrance) Transmetalation Ar-Pd(II)(R)L_n Oxidative_Addition->Transmetalation R-M Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination (Steric Hindrance) Reductive_Elimination->Pd(0)L_n Regeneration Catalyst Pd(0)L_n = Active Catalyst Intermediate1 Ar-Pd(II)(X)L_n = Oxidative Addition Complex Intermediate2 Ar-Pd(II)(R)L_n = Transmetalation Complex Product Ar-R = Coupled Product

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting a failing coupling reaction.

G start Low or No Yield check_reagents Verify Reagent Quality (Anhydrous, Pure) start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_reagents->change_ligand Reagents OK optimize_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) change_ligand->optimize_base No Improvement success Successful Coupling change_ligand->success Improved Yield increase_temp Increase Reaction Temperature optimize_base->increase_temp No Improvement optimize_base->success Improved Yield change_catalyst Use a Precatalyst (e.g., G3 Precatalyst) increase_temp->change_catalyst No Improvement increase_temp->success Improved Yield change_catalyst->success Improved Yield

Caption: A workflow for troubleshooting a failed coupling reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
  • Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates.
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • ResearchGate. (2025). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic procedures involving 1-Fluoro-4-iodo-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Catalyst deactivation, or "poisoning," is a frequent challenge that can lead to low yields, stalled reactions, and inconsistent results. This document provides in-depth, question-and-answer-based troubleshooting guides to diagnose and resolve these common issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is showing low to no conversion. What are the primary causes?

A1: Low or non-existent conversion is one of the most common issues and typically points to problems with the active catalytic species. The primary culprits are related to the catalyst's inability to initiate or sustain the catalytic cycle.

Potential Causes & Solutions:

  • Inefficient Generation of the Active Catalyst: Many cross-coupling reactions rely on the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species.[1][2] If this step is inefficient, the catalytic cycle never begins.

    • Solution: Consider using a more advanced, air-stable Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern Buchwald-type precatalyst (like G3 or G4 precatalysts) that generates the active LPd(0) species more reliably.[3] These are designed for efficient activation.

  • Poor Quality of Reagents or Solvents: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons.

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous, degassed solvents. Impurities like sulfur compounds from other reagents or even elemental sulfur in starting materials can irreversibly poison palladium catalysts.[4][5] Always use high-purity bases and ensure your boronic acid (in Suzuki couplings) is not degraded.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to inactive Pd(II) oxides, halting the catalytic cycle before it begins.

    • Solution: Rigorously degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating key steps like oxidative addition and reductive elimination.[1] An inappropriate ligand may fail to protect the catalyst from decomposition or may not promote the reaction effectively.

    • Solution: For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often effective.[6][7] Screen a small panel of ligands to find the optimal choice for your specific transformation.

Q2: My reaction starts as expected, but then stalls before reaching completion. What is causing this mid-reaction catalyst deactivation?

A2: A reaction that initiates but fails to proceed to completion is a classic sign of catalyst deactivation occurring during the catalytic process.[1] This indicates that while the initial catalyst activation was successful, the catalytic species is not stable under the reaction conditions.

Potential Causes & Solutions:

  • Gradual Catalyst Decomposition: The active catalytic species may be thermally unstable or may slowly decompose over time, often precipitating as inactive palladium black.[1]

    • Solution: Lowering the reaction temperature may improve catalyst longevity, though it will also slow the reaction rate. A more robust solution is to use a more stabilizing ligand that better protects the palladium center from aggregation.

  • Product or Byproduct Inhibition: The desired product or a reaction byproduct could be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and preventing further turnovers.[1][8]

    • Solution: If product inhibition is suspected, try running the reaction at a lower concentration. While counterintuitive, this can sometimes disfavor the inhibitory binding event. Also, ensure the correct stoichiometry of reagents; for example, an excess of a coupling partner with a strongly coordinating group could be problematic.

  • Poisoning from Reagent Impurities: A slow-releasing impurity from one of the reagents can gradually poison the catalyst over the course of the reaction.

    • Solution: This reinforces the need for high-purity, scrupulously clean reagents and solvents. Consider purifying your starting materials via recrystallization or column chromatography if their quality is uncertain.[9]

Q3: I suspect my starting materials or reagents are contaminated. How do I identify and remove potential catalyst poisons?

A3: Proactive purification of reagents is one of the most effective strategies to prevent catalyst poisoning.[9]

Troubleshooting Workflow for Reagent Purity

cluster_0 Problem Identification cluster_1 Reagent & Solvent Analysis cluster_2 Purification & Mitigation cluster_3 Re-run Reaction A Reaction Failure (Low Yield / Stalled) B Analyze Starting Material (this compound) by NMR, GC-MS A->B Check Purity C Analyze Coupling Partner (e.g., Boronic Acid) by NMR A->C D Check Solvent Purity (Anhydrous, Degassed?) A->D E Recrystallize or Chromatograph Starting Material B->E Impurity Detected H Add a Poison Scavenger (e.g., Activated Carbon - use with caution) B->H Sulfur Suspected F Purify Coupling Partner C->F Impurity Detected G Use Freshly Distilled/ Anhydrous, Degassed Solvent D->G Impurities/Water Suspected I Run Reaction with Purified Components E->I F->I G->I H->I Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Catalytic Cycle InactivePd_P L₂Pd(0)-P (Poisoned) Pd0->InactivePd_P PdBlack Pd Black (Decomposition) Pd0->PdBlack Aggregation PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Catalytic Cycle Transmetal Transmetalation (R-M) PdII_ArX->Transmetal Catalytic Cycle PdII_ArX->PdBlack Decomposition PdII_ArR L₂Pd(II)(Ar)(R) Transmetal->PdII_ArR Catalytic Cycle RedElim Reductive Elimination PdII_ArR->RedElim Catalytic Cycle RedElim->Pd0 Catalytic Cycle Poison Poison (P) Poison->InactivePd_P Active Site Blocking

Sources

Optimizing reaction temperature for amination of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 1-Fluoro-4-iodo-2-methoxybenzene

A Senior Application Scientist's Guide to Reaction Temperature Optimization

Welcome to the technical support center for the amination of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in C-N cross-coupling reactions. As Senior Application Scientists, we understand that optimizing reaction temperature is a critical, often nuanced, step toward achieving high yield and purity. This document provides field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

The amination of this compound, a common transformation in medicinal chemistry, typically proceeds via a Palladium-catalyzed Buchwald-Hartwig reaction. The temperature at which this reaction is conducted is not merely a passive parameter; it is an active lever that controls reaction rate, catalyst stability, and the prevalence of side reactions. Understanding its interplay with the catalyst, ligand, base, and solvent is paramount for success.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature so critical in the amination of this specific substrate?

A1: The reaction temperature is a primary driver of the reaction's kinetics and thermodynamics. For the amination of this compound, temperature directly influences several key stages of the Buchwald-Hartwig catalytic cycle:

  • Activation Energy for Oxidative Addition: The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. Supplying sufficient thermal energy is necessary to overcome this activation barrier. The C-I bond is generally more reactive than C-F, meaning oxidative addition will occur selectively at the iodo-position.

  • Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. Excessively high temperatures can lead to catalyst decomposition into inactive palladium black, effectively halting the reaction.[1]

  • Reductive Elimination: The final step, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst, is also temperature-dependent.

  • Kinetic vs. Thermodynamic Control: Temperature dictates whether a reaction is under kinetic or thermodynamic control.[2][3] At lower temperatures, the product that forms fastest (the kinetic product) will dominate, even if it's less stable. At higher temperatures, an equilibrium can be established, favoring the most stable product (the thermodynamic product).[4][5] While less common for this specific substrate, this principle is crucial when competing reaction pathways exist.

Q2: What is a good starting temperature for optimizing this reaction?

A2: A typical starting point for Buchwald-Hartwig aminations is between 80-100 °C.[6] However, the optimal temperature is highly dependent on the other reaction components. For sensitive substrates or when using highly active modern catalyst systems, reactions can sometimes be run at temperatures as low as room temperature to 40 °C.[6][7]

We recommend starting with a scout reaction at 90 °C and adjusting based on the observed outcome. A systematic approach, such as increasing the temperature in 10-20 °C increments, is advisable for optimization.[1][8]

Q3: How does my choice of base and solvent affect the optimal reaction temperature?

A3: The base and solvent are intrinsically linked to the required thermal conditions.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and often allow for lower reaction temperatures.[8][9] Weaker inorganic bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, are used for substrates with base-sensitive functional groups but typically require higher temperatures to achieve comparable reaction rates.[6][8][10] The poor solubility of inorganic bases can also be a factor, where higher temperatures may be needed to facilitate the deprotonation step.[6]

  • Solvent Selection: The solvent's primary role is to solubilize the reagents, but its boiling point sets the upper limit for the reaction temperature at atmospheric pressure.[11][12] Common solvents for Buchwald-Hartwig aminations include toluene (b.p. 111 °C), 1,4-dioxane (b.p. 101 °C), and THF (b.p. 66 °C).[8][13] Aromatic solvents like toluene are often a good starting point due to their ability to facilitate high reaction temperatures.[13]

Q4: My substrate has two halides (F and I). Will a higher temperature cause amination at the fluoro-position?

A4: Generally, no. The oxidative addition of palladium to aryl halides follows the reactivity trend: I > Br > Cl > F.[6] The C-I bond is significantly weaker and more reactive than the C-F bond. Therefore, the reaction should exhibit high regioselectivity for amination at the iodo-position under typical Buchwald-Hartwig conditions. While some transition-metal-free aminations can show different reactivity sequences, for palladium-catalyzed systems, the selectivity for iodine is robust.[14][15] Extreme temperatures could potentially lead to side reactions, but amination at the fluoro-position is highly unlikely before substrate or catalyst decomposition occurs.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on temperature optimization as a corrective measure.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following troubleshooting workflow.

G cluster_no_reaction No SM Consumption cluster_stalled Stalled Reaction start Low Conversion (<50%) check_sm Is Starting Material (SM) being consumed at all? start->check_sm cause1 Potential Cause: Inactive Catalyst check_sm->cause1 No cause2 Potential Cause: Insufficient Temperature check_sm->cause2 No cause3 Potential Cause: Catalyst Decomposition check_sm->cause3 Yes, but stalled cause4 Potential Cause: Inhibitory Species check_sm->cause4 Yes, but stalled action1 Action: Use a pre-catalyst. Ensure inert atmosphere. cause1->action1 action2 Action: Increase Temperature in 10-20 °C increments. cause2->action2 action3 Action: Lower reaction temperature. Check ligand:Pd ratio. cause3->action3 action4 Action: Iodide can inhibit the catalyst. Consider different ligand. cause4->action4

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Analysis:

  • Potential Cause: Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[8] If the catalyst was not handled under a strictly inert atmosphere or if the Pd(II) precursor failed to reduce in situ, the reaction will not start.

    • Solution: While not directly a temperature issue, ensuring catalyst activity is the first step. Using modern, air-stable pre-catalysts can provide more reliable results.[10]

  • Potential Cause: Insufficient Temperature: The reaction may have too high an activation energy for the chosen conditions. This is especially common when using weaker bases like K₃PO₄.[8]

    • Solution: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS at each new temperature to find the point where conversion begins to improve without significant byproduct formation.[1][8]

  • Potential Cause: Catalyst Decomposition: If the reaction starts but then stalls, the catalyst may be deactivating over time. A common sign is the formation of palladium black.[1] This often happens if the temperature is too high for the chosen catalyst/ligand system.

    • Solution: Lower the reaction temperature. A more stable ligand or a higher ligand-to-palladium ratio might also be necessary to protect the metal center at elevated temperatures.[1]

  • Potential Cause: Iodide Inhibition: In Buchwald-Hartwig reactions, aryl iodides can be challenging because the iodide anion generated during the reaction can sometimes inhibit the catalyst.[6]

    • Solution: While counterintuitive, sometimes slightly lowering the temperature can mitigate this effect. Screening different ligands is often the most effective solution, as some are more resistant to iodide inhibition.[6]

Issue 2: Significant Formation of Side Products

The appearance of major byproducts indicates that undesired reaction pathways are competing with the desired amination. Temperature plays a key role in controlling this selectivity.

Side ProductPotential CauseTemperature-Based Solution
Hydrodehalogenation (Iodine replaced by Hydrogen)This is a common side reaction, often promoted by higher temperatures and certain ligands.[8] It can arise from β-hydride elimination from the palladium amide intermediate or other pathways.Lower the reaction temperature. This is often the most effective way to minimize hydrodehalogenation.[8] If lower temperatures stall the reaction, a ligand screen is necessary.
Phenol/Ether Formation Traces of water or the use of an alkoxide base (like NaOtBu) at high temperatures can sometimes lead to competing C-O bond formation.Lower the reaction temperature. Ensure anhydrous conditions and consider using a non-alkoxide base like LHMDS or Cs₂CO₃ if the problem persists.
Catalyst Decomposition (Palladium Black)The catalyst is not stable at the reaction temperature.Lower the reaction temperature. [1] The stability of the catalyst is highly dependent on the supporting ligand; a more robust ligand may be required if high temperatures are necessary for conversion.

Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature for the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine, 1.2 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere reaction vials with stir bars

  • Heating block or multiple oil baths

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the this compound, palladium pre-catalyst, and base to four separate reaction vials.

  • Inert Atmosphere: Seal the vials with septa and purge with argon for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the degassed toluene to each vial to achieve the desired concentration (e.g., 0.2 M). Finally, add the amine via syringe.

  • Temperature Screening: Place each vial in a separate well of a pre-heated heating block or in individual oil baths set to different temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C ).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a small amount of water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the conversion and purity.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) or until the reaction at the optimal temperature reaches completion. Compare the results to identify the temperature that provides the best balance of reaction rate and minimal byproduct formation.

Caption: Experimental workflow for parallel temperature screening.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Retrieved from [Link]

  • Gao, W., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Retrieved from [Link]

  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2020). Purdue University Graduate School. Retrieved from [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(1), 135–138. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4561–4564. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • Kinzhybalo, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17993–18005. Retrieved from [Link]

  • Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6-Membered Palladacycles. (2018). ResearchGate. Retrieved from [Link]

  • Thermodynamic and Kinetic Control. (n.d.). Fiveable. Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Smith, R. C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Smith, R. C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved from [Link]

  • Yang, C., et al. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry, 84(1), 181–190. Retrieved from [Link]

  • Yang, C., et al. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Basnet, R., et al. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. Retrieved from [Link]

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
  • Pradhan, S., et al. (2025). C–H Amination of Unactivated Arenes and Heteroarenes Through a Dearomative (3+2) Cycloaddition. ChemRxiv. Retrieved from [Link]

  • 4-Fluoro-1-iodo-2-methoxybenzene. (n.d.). AOBChem USA. Retrieved from [Link]

  • A new C-H amination reaction of aromatic compounds. (2025). Itami Molecule Creation Laboratory, RIKEN. Retrieved from [Link]

  • 4-Fluoroiodobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 1-Fluoro-4-iodo-2-methoxybenzene. Homocoupling of the boronic acid partner is a frequent and frustrating side reaction that can significantly lower the yield of the desired biaryl product and complicate purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this unwanted side reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific problems you might encounter during your experiments and offers targeted solutions based on mechanistic principles.

Q1: I'm observing a significant amount of a biphenyl byproduct, corresponding to the homocoupling of my boronic acid. What are the most likely causes?

There are two primary culprits for boronic acid homocoupling in Suzuki reactions: the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen Contamination: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) species can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid, consuming your starting material and generating impurities.[2][3][4]

  • Palladium(II) Precatalysts: When you start with a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced to the catalytically active Pd(0) state.[2] One of the pathways for this reduction involves the stoichiometric homocoupling of two boronic acid molecules, which generates Pd(0) but also your undesired byproduct.[1][2]

Q2: My reaction is meticulously degassed, yet I still see homocoupling. What other factors should I investigate?

Even with rigorous degassing, other reaction parameters can favor the homocoupling pathway. Consider the following:

  • Choice of Base: The base plays a crucial role in the Suzuki reaction, not only by activating the boronic acid but also by influencing the overall reaction kinetics.[5][6][7] A very strong base might accelerate the decomposition of the boronic acid or interact with the palladium catalyst in a way that promotes side reactions. Conversely, a base that is too weak may lead to a sluggish reaction, allowing more time for side reactions like homocoupling to occur.

  • Ligand Selection: The ligand bound to the palladium center is critical in modulating its reactivity.[2][5] Ligands that are not sufficiently bulky or electron-donating may not effectively promote the desired reductive elimination step to form the cross-coupled product. This can allow competing side reactions, such as homocoupling, to become more prominent.[8]

  • Solvent System: The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species. In some cases, certain solvents might not be optimal for the specific catalyst-ligand system, leading to a less efficient cross-coupling reaction and a higher propensity for side reactions.

Q3: What is the first and most critical step I should take to reduce homocoupling?

The most impactful initial step is to ensure the rigorous exclusion of oxygen from your reaction.[1][9][10]

  • Degassing Protocol: Thoroughly degas all solvents and any water used in the reaction mixture. This is typically achieved by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes.[11] For particularly sensitive reactions, employing the "freeze-pump-thaw" method for solvents can provide an even higher degree of deoxygenation.[11]

  • Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas and maintain this atmosphere throughout the entire course of the reaction. This prevents atmospheric oxygen from re-entering the system.[1]

Q4: How can I choose a better palladium source and ligand to disfavor homocoupling?

Optimizing your catalyst system is a powerful strategy to suppress homocoupling.

  • Palladium(0) Precatalysts: Whenever possible, opt for a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[11] This eliminates the need for an in-situ reduction step that can generate homocoupling byproducts.

  • Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands are often effective at promoting the desired reductive elimination step of the Suzuki cycle, thereby outcompeting the homocoupling pathway.[8][12] Consider ligands such as SPhos or XPhos, which have demonstrated efficacy in challenging coupling reactions.[12][13][14] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong electron-donating ability and steric bulk.[5]

Q5: Are there any additives that can help suppress the formation of the homocoupled byproduct?

Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in minimizing homocoupling.[9][10] It is thought to work by keeping the concentration of undesired Pd(II) species low without interfering with the primary catalytic cycle.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the mechanisms and principles governing Suzuki reactions and homocoupling.

Q6: What is the generally accepted mechanism for boronic acid homocoupling?

There are a few proposed mechanisms, but a common pathway, especially in the presence of oxygen, involves a Pd(II) species.[2][3] The cycle is thought to proceed through the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to form the homocoupled product and regenerate a Pd(0) species, which is then re-oxidized by oxygen to continue the cycle.

Q7: Why is this compound a challenging substrate?

The reactivity of the C-X bond in the oxidative addition step of the Suzuki reaction follows the general trend I > Br > Cl.[15] With this compound, the oxidative addition will occur selectively at the carbon-iodine bond. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can influence the electronic properties of the substrate, potentially affecting the rate of oxidative addition and subsequent steps in the catalytic cycle. This delicate electronic balance can sometimes make the desired cross-coupling less efficient, allowing side reactions like homocoupling to become more competitive.

Q8: Can the choice of boronic acid influence the extent of homocoupling?

Yes, the nature of the boronic acid can play a role. Electron-deficient arylboronic acids can be more susceptible to homocoupling.[13] Additionally, the stability of the boronic acid is a factor; some boronic acids are prone to decomposition or protodeboronation under the reaction conditions, which can lead to a lower yield of the desired product and potentially favor side reactions.

Q9: I've tried everything and still have significant homocoupling. What's my next move?

If extensive optimization of the reaction conditions (degassing, catalyst, ligand, base, solvent) does not sufficiently suppress homocoupling, a change in strategy may be necessary. Consider a "reverse" approach: perform a Miyaura borylation on your 1-Fluoro-2-methoxybenzene core and then couple the resulting boronic ester with the appropriate aryl halide. This can sometimes circumvent issues with particularly reactive or unstable boronic acids.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound using a Pd(0) Precatalyst and SPhos Ligand
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).[12]

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv), and the ligand, SPhos (0.08 equiv).[12]

  • Add the degassed solvent system (e.g., toluene and water, 10:1 v/v).[12]

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Ligand and Base on Homocoupling
EntryPalladium SourceLigandBaseDesired Product (%)Homocoupling (%)
1Pd(OAc)₂PPh₃K₂CO₃4530
2Pd₂(dba)₃PPh₃K₂CO₃6515
3Pd₂(dba)₃SPhosK₃PO₄85<5
4Pd₂(dba)₃XPhosCs₂CO₃90<2

This table is a representative example and actual results may vary depending on the specific boronic acid and reaction conditions.

Visualizations

Diagram 1: Suzuki Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition) pd0->oa_complex Ar-I pd2_o2 Pd(II) Species pd0->pd2_o2 trans_complex Ar-Pd(II)(Ar')L_n (Transmetalation) oa_complex->trans_complex Ar'B(OH)₂ Base product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination product->pd0 homo_trans1 Ar'B(OH)₂ Transmetalation pd2_o2->homo_trans1 homo_trans2 Second Ar'B(OH)₂ Transmetalation homo_trans1->homo_trans2 homo_product Ar'-Ar' (Homocoupling) homo_trans2->homo_product Reductive Elimination homo_product->pd0 Regenerates Pd(0)

Caption: Competing pathways in Suzuki reactions.

Diagram 2: Troubleshooting Workflow for Reducing Homocoupling

Troubleshooting_Workflow decision decision outcome outcome problem problem start Start: High Homocoupling Observed check_degas Verify Rigorous Degassing Protocol start->check_degas use_pd0 Switch to Pd(0) Precatalyst check_degas->use_pd0 screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) use_pd0->screen_ligands optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) screen_ligands->optimize_base add_reductant Consider Additive (e.g., Potassium Formate) optimize_base->add_reductant is_homocoupling_reduced Homocoupling Reduced? add_reductant->is_homocoupling_reduced is_homocoupling_reduced->screen_ligands No, Iterate success Success: High Yield of Desired Product is_homocoupling_reduced->success Yes

Caption: Stepwise guide to minimize homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bio, M. M., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Miller, T. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Molecules. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Miller, T. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 1-Fluoro-4-iodo-2-methoxybenzene Reaction Mixtures: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluoro-4-iodo-2-methoxybenzene is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of its halogen substituents, allowing for selective functionalization through cross-coupling reactions. The precise monitoring of these reactions is paramount to ensure optimal yield, purity, and safety of the final product. This guide provides a comprehensive overview of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing this compound, alongside a critical comparison with alternative analytical techniques.

The Challenge: Analyzing Complex Reaction Mixtures

Reactions involving this compound, such as the Suzuki-Miyaura coupling, can result in a complex mixture of starting materials, intermediates, the desired product, and various byproducts. For instance, in a typical Suzuki coupling with a boronic acid, one might expect to find unreacted starting material, the desired coupled product, and potential homocoupling byproducts of the boronic acid. The challenge for the analytical chemist is to choose a technique that can effectively separate and identify all these components to provide a clear picture of the reaction's progress and the purity of the product.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency (GC) combined with its ability to provide structural information (MS) makes it an ideal choice for monitoring many organic reactions.

Principle of GC-MS

In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (usually helium or hydrogen) pushes the sample through the column, which is coated with a stationary phase. Different compounds in the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and thus separating them. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol: GC-MS Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol outlines the analysis of a reaction mixture from a Suzuki-Miyaura coupling between this compound and a generic arylboronic acid.

1. Sample Preparation:

  • Quenching the Reaction: At a specific time point, a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and immediately quenched by diluting it in a suitable solvent (e.g., 1 mL of ethyl acetate). This prevents further reaction and prepares the sample for analysis.

  • Work-up: The diluted sample is washed with water to remove any inorganic salts. The organic layer is then dried over anhydrous sodium sulfate.

  • Dilution: A small portion of the dried organic layer is further diluted to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrumentation and Parameters:

ParameterValueRationale
Gas Chromatograph Agilent 8890 GC or equivalentA high-performance GC system is essential for good separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column is suitable for the separation of a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without causing thermal degradation.
Injection Volume 1 µLA small injection volume prevents column overloading and peak distortion.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas is required. Helium provides good separation efficiency.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable mass spectrometer is crucial for identification.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to library spectra.
Mass Range 40-500 amuThis range covers the expected molecular weights of the starting materials, products, and byproducts.
Source Temperature 230 °CMaintains the ion source at a consistent temperature to ensure reproducible ionization.
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.

3. Data Analysis:

  • Peak Identification: The retention time of each peak in the chromatogram is used for initial identification by comparing it to known standards. The mass spectrum of each peak is then compared to a spectral library (e.g., NIST) for confirmation.

  • Quantification: The area of each peak is proportional to the concentration of the corresponding compound. By running a calibration curve with known standards, the concentration of each component in the reaction mixture can be determined.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS System cluster_Data Data Analysis Reaction Reaction Mixture Quench Quenching Reaction->Quench Dilution Dilution & Work-up Quench->Dilution FinalSample Final Sample for Injection Dilution->FinalSample Injector Injector (Vaporization) FinalSample->Injector Injection Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Chromatogram Chromatogram (Separation Profile) MS->Chromatogram Data Acquisition MassSpec Mass Spectra (Identification) MS->MassSpec Report Quantitative Report Chromatogram->Report MassSpec->Report

Caption: A schematic overview of the GC-MS analysis workflow, from sample preparation to data analysis.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, it is not always the best choice for every situation. The following table compares GC-MS with two other common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or other detection methods.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Requirements Volatile and thermally stable compounds.Soluble in a suitable mobile phase.Soluble in a deuterated solvent.
Strengths High separation efficiency, excellent for isomer separation, sensitive detection.Wide applicability to non-volatile and thermally labile compounds.Provides detailed structural information, non-destructive.
Weaknesses Not suitable for non-volatile or thermally labile compounds.Lower resolution for some isomers compared to capillary GC.Lower sensitivity, complex mixtures can lead to overlapping signals.
Information Provided Separation of components, identification by mass spectrum, quantification.Separation of components, quantification, tentative identification by UV.Detailed structural elucidation, quantification.
Application to this Topic Ideal for monitoring the reaction and identifying volatile byproducts.Useful for analyzing less volatile products or if derivatization is required.Excellent for confirming the structure of the final purified product.
Visualization for Selecting an Analytical Technique

Decision_Tree Start Analyze Reaction Mixture of This compound q1 Are all components volatile & thermally stable? Start->q1 gcms Use GC-MS for Separation & Identification q1->gcms Yes hplc Use HPLC for Separation & Quantification q1->hplc No q2 Is detailed structural information required? gcms->q2 hplc->q2 nmr Use NMR for Structural Elucidation q2->nmr Yes final Combine techniques for comprehensive analysis q2->final No nmr->final

Caption: A decision tree to guide the selection of an appropriate analytical technique.

Conclusion and Recommendations

For the routine analysis of reaction mixtures containing this compound and its derivatives from cross-coupling reactions, GC-MS is often the most suitable technique due to its high resolving power and definitive identification capabilities. However, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, HPLC can be invaluable for analyzing less volatile products or for purification purposes, while NMR remains the gold standard for the unambiguous structural elucidation of the final, isolated product. The choice of analytical technique should always be guided by the specific goals of the analysis, the nature of the compounds being studied, and the resources available.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS). Agilent Technologies. [Link]

  • High-Performance Liquid Chromatography (HPLC). Waters Corporation. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. Bruker Corporation. [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

A Comparative Guide to the Reactivity of 1-Fluoro-4-iodo-2-methoxybenzene and 1-Bromo-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate art of molecule building, the selection of aryl halide building blocks is a decision that dictates the course of a synthetic strategy. Two such pivotal reagents, 1-Fluoro-4-iodo-2-methoxybenzene and 1-Bromo-4-fluoro-2-methoxybenzene, offer a fascinating study in reactivity and regioselectivity. While structurally analogous, the substitution of an iodine atom for a bromine atom at the 4-position creates significant, exploitable differences in their chemical behavior. This guide provides an in-depth comparison of their performance in key synthetic transformations, supported by mechanistic principles and representative experimental protocols.

Foundational Principles: Unpacking Electronic and Steric Effects

The reactivity of these molecules is governed by the interplay of the carbon-halogen bond strength and the electronic influence of the substituents.

  • Carbon-Halogen Bond Strength : The generally accepted trend for C(sp²)–X bond dissociation energy is C–F > C–Cl > C–Br > C–I. This dictates that the carbon-iodine bond is the weakest and most susceptible to cleavage, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] Consequently, this compound is primed for higher reactivity at the 4-position compared to its bromo- ânalogue.[2][3]

  • Substituent Electronic Effects :

    • Methoxy Group (-OCH₃) : Positioned at C2, the methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), enriching the electron density of the aromatic ring, particularly at the ortho and para positions (C1, C3, C5).[4]

    • Fluoro Group (-F) : Located at C1, the fluorine atom is strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect).[5] Its primary role is to lower the energy of the ring's molecular orbitals and activate the ring towards nucleophilic attack.

This electronic environment sets the stage for a clear hierarchy of reactivity, which we will explore in the context of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of C-C and C-N bond formation, reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable.[1][6][7] The choice between the iodo- and bromo-compound directly impacts reaction kinetics and conditions.

Comparative Reactivity: Iodo vs. Bromo

The primary site of reactivity in both molecules under palladium catalysis is the C4-halogen bond, leaving the robust C-F bond untouched. The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step.[2][8] The weaker C-I bond in This compound allows this step to proceed much more readily than with the C-Br bond of 1-Bromo-4-fluoro-2-methoxybenzene .[9][10]

This enhanced reactivity translates to tangible experimental advantages:

  • Milder Reaction Conditions : The iodo-compound often reacts at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loading : Efficient conversion can frequently be achieved with a smaller amount of the palladium catalyst.

  • Broader Substrate Scope : The higher reactivity can overcome challenges posed by sterically hindered or electronically deactivated coupling partners.

While aryl iodides are generally more reactive, it is worth noting that under certain conditions with specific ligands like PPh₃ at lower temperatures, their reactivity can be unexpectedly poor due to the inefficient turnover of key palladium(II)-iodide intermediates.[11] However, the general trend of I > Br holds true across a vast range of conditions.[1][9][10]

Data Summary: Suzuki-Miyaura Coupling

The following table summarizes expected outcomes for a representative Suzuki-Miyaura coupling with (4-methoxyphenyl)boronic acid, based on established principles.

ParameterThis compound1-Bromo-4-fluoro-2-methoxybenzeneRationale
Reaction Temperature Room Temp. to 60 °C80 °C to 110 °CHigher C-Br bond strength requires more thermal energy for oxidative addition.[1]
Reaction Time 1 - 6 hours12 - 24 hoursFaster oxidative addition with the C-I bond leads to a quicker catalytic cycle.[2]
Typical Yield >90%80-95%Higher reactivity of the iodo-compound often leads to more complete conversion.
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Less catalyst is needed to efficiently cleave the weaker C-I bond.
Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling.

  • Reagent Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the boronic acid partner (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C for the bromo-compound, potentially lower for the iodo-compound) and stir vigorously for the required time, monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_r Ar-Pd(II)L₂(R') transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the C-F bond opens a second avenue of reactivity: Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[12]

Comparative Reactivity: C-F Bond

In both molecules, the C-F bond at the 1-position is activated towards SNAr. The key activating group is the halogen (I or Br) at the para position. Both halogens are electron-withdrawing via induction and help to stabilize the intermediate. The difference in inductive effect between iodine and bromine is modest in this context, and both molecules are expected to undergo SNAr at the C-F bond under appropriate conditions (e.g., a strong nucleophile and elevated temperatures).

Crucially, the conditions for SNAr are orthogonal to those of palladium-catalyzed cross-coupling. This allows for powerful, sequential functionalization strategies. A chemist can first perform a cross-coupling at the C-I or C-Br position and then, in a subsequent step, displace the fluorine atom with a suitable nucleophile.

Representative Protocol: SNAr with a Thiol Nucleophile
  • Reagent Setup : In a sealed vial, dissolve the fluoroarene (1.0 eq.) and a thiol (e.g., 4-methoxythiophenol, 1.1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Base Addition : Add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction : Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup : Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Visualization: The SNAr Mechanism

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Strategic Recommendations

The choice between this compound and 1-bromo-4-fluoro-2-methoxybenzene is a strategic one, hinging on the desired reactivity and synthetic sequence.

  • Choose this compound for:

    • High Reactivity & Speed : When rapid C-C or C-N bond formation is paramount.

    • Mild Conditions : For syntheses involving sensitive functional groups that cannot tolerate high temperatures.

    • Challenging Couplings : When using sterically demanding or electronically poor coupling partners.

  • Choose 1-Bromo-4-fluoro-2-methoxybenzene for:

    • Cost-Effectiveness & Stability : Aryl bromides are often more economical and have a longer shelf-life than their iodo counterparts.

    • Controlled Reactivity : In complex syntheses where the higher reactivity of an aryl iodide might lead to side reactions.

    • Sequential Cross-Coupling : As a more stable partner in multi-step sequences where regiocontrol is critical.

Both molecules are powerful tools, offering an orthogonal handle for subsequent SNAr reactions at the C-F bond. By understanding the fundamental principles that govern their reactivity, chemists can make informed decisions to streamline their synthetic endeavors and accelerate the discovery of novel molecules.

References

  • Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Rossi, R. A., & Pierini, A. B. (1984). Nucleophilic substitution on aromatic compounds by the SRN1 mechanism. Chemical Reviews, 84(5), 431–471.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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A Comparative Guide to the Suzuki Coupling of 1-Fluoro-4-iodo-2-methoxybenzene with Various Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.[1] The strategic selection of coupling partners is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison of the Suzuki coupling reaction between 1-Fluoro-4-iodo-2-methoxybenzene and a series of electronically and sterically diverse boronic acids: phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-bis(trifluoromethyl)phenylboronic acid.

The Suzuki-Miyaura Reaction: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst. A base is essential to facilitate the transmetalation step.

The choice of aryl halide is a critical factor, with reactivity generally following the trend: I > Br > Cl >> F. Aryl iodides, such as this compound, are highly reactive substrates in Suzuki couplings, often leading to high yields under mild conditions.

Comparative Yield Analysis

The following data summarizes the expected yields of the Suzuki coupling reaction between this compound and various boronic acids under optimized conditions. While direct side-by-side comparative studies for this specific substrate are not extensively documented in a single source, the yields presented are based on established trends and representative procedures for similar Suzuki-Miyaura couplings.

Boronic AcidStructureProductPredicted Yield (%)
Phenylboronic AcidB(OH)₂2-Fluoro-5-phenyl-1-methoxybenzene85-95%
4-Methylphenylboronic AcidCH₃-C₆H₄-B(OH)₂2-Fluoro-1-methoxy-5-(4-methylphenyl)benzene88-98%
4-Methoxyphenylboronic AcidCH₃O-C₆H₄-B(OH)₂2-Fluoro-1-methoxy-5-(4-methoxyphenyl)benzene90-99%
3,5-Bis(trifluoromethyl)phenylboronic Acid(CF₃)₂-C₆H₃-B(OH)₂5-(3,5-Bis(trifluoromethyl)phenyl)-2-fluoro-1-methoxybenzene75-85%

Discussion of Results

The predicted yields highlight the influence of the electronic properties of the boronic acid on the efficiency of the Suzuki coupling.

  • Electron-Donating Groups: Phenylboronic acids bearing electron-donating groups (EDGs) at the para-position, such as methyl (-CH₃) and methoxy (-OCH₃), are expected to afford the highest yields. This is attributed to the increased nucleophilicity of the aryl group on the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. The methoxy group, being a stronger electron-donating group than the methyl group, is predicted to give a slight advantage in yield.

  • Electron-Withdrawing Groups: Conversely, the use of 3,5-bis(trifluoromethyl)phenylboronic acid, which contains two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, is anticipated to result in a lower yield compared to the other boronic acids. While electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially aiding in the initial formation of the boronate complex, they decrease the nucleophilicity of the aryl group being transferred. This can hinder the transmetalation step, leading to a less efficient overall reaction.

Experimental Workflow and Logic

The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic and well-controlled experimental workflow. The following diagrams illustrate the general procedure and the logical considerations for optimizing reaction conditions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Iodide, Boronic Acid, Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Logic start Select Aryl Halide & Boronic Acid catalyst_choice Choose Catalyst System (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->catalyst_choice base_choice Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) start->base_choice solvent_choice Choose Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) start->solvent_choice optimization Optimize Temperature & Time catalyst_choice->optimization base_choice->optimization solvent_choice->optimization analysis Analyze Yield & Purity optimization->analysis

Caption: A logic diagram outlining the key considerations for optimizing Suzuki coupling reaction conditions.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid. This protocol should be adapted and optimized for each specific boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the respective arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask via cannula.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted biaryls from this compound. The yield of the reaction is significantly influenced by the electronic nature of the substituents on the phenylboronic acid partner. Boronic acids with electron-donating groups in the para position generally provide higher yields, while those with strong electron-withdrawing groups may result in lower efficiencies. The provided experimental protocol offers a robust starting point for the synthesis and further exploration of these valuable compounds in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Karanjit, S.; Kashihara, M.; Nakayama, A.; Shrestha, L. K.; Ariga, K.; Namba, K. Suzuki–Miyaura cross coupling reaction. Tetrahedron2018 , 74 (9), 948-954. [Link]

  • Dalmás, D. A.; et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química2016 , 27 (2), 143-148. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition2011 , 50 (30), 6722-6737. [Link]

  • Goodson, F. E.; Wallow, T. I.; Novak, B. M. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses1998 , 75, 61. [Link]

Sources

Optimizing Catalysis: A Comparative Guide to Monitoring Buchwald-Hartwig Reactions with LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's Guide to Leveraging Liquid Chromatography-Mass Spectrometry for Enhanced Reaction Monitoring and Optimization in Pharmaceutical and Chemical Development.

In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of numerous pharmaceuticals and functional materials.[1] The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[2][3] Consequently, the ability to accurately and rapidly monitor the progress of these reactions is paramount for optimization, mechanistic understanding, and ultimately, successful implementation in drug development and manufacturing. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with traditional monitoring techniques, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The Imperative for Real-Time Reaction Monitoring

The Buchwald-Hartwig reaction, while powerful, can be sensitive to subtle changes in reaction conditions.[4] Side reactions, catalyst deactivation, or incomplete conversion can lead to reduced yields and complex product mixtures, complicating purification and impacting project timelines. Real-time or near-real-time monitoring provides invaluable data to:

  • Determine Reaction Endpoints: Accurately identify when a reaction has reached completion, preventing unnecessary heating or extended reaction times that can lead to byproduct formation.

  • Optimize Reaction Conditions: Rapidly screen different catalysts, ligands, bases, and solvents to identify the optimal combination for a specific substrate pair.[5][6]

  • Elucidate Reaction Mechanisms: Track the formation of intermediates and byproducts to gain a deeper understanding of the reaction pathway.[7][8]

  • Troubleshoot Problematic Reactions: Quickly identify the cause of low yields or unexpected outcomes, such as substrate degradation.[9]

LC-MS: The Gold Standard for Buchwald-Hartwig Reaction Monitoring

Liquid Chromatography-Mass Spectrometry has emerged as the premier analytical technique for monitoring the progress of Buchwald-Hartwig aminations.[10] Its combination of high-resolution separation and highly sensitive and specific detection provides a level of detail that is often unattainable with other methods.

The Power of Separation and Detection

LC-MS combines the separation power of liquid chromatography with the analytical prowess of mass spectrometry.[11] The liquid chromatography component separates the various components of the reaction mixture (starting materials, intermediates, product, and byproducts) based on their physicochemical properties. The mass spectrometer then detects and quantifies these separated components with exceptional sensitivity and specificity by measuring their mass-to-charge ratio.[12]

Key Advantages of LC-MS:
  • High Sensitivity: LC-MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range.[13] This is crucial for identifying minor byproducts and tracking the consumption of starting materials even at high conversion rates.

  • High Specificity: The mass spectrometer provides definitive identification of each component based on its unique molecular weight. This eliminates the ambiguity that can arise with techniques like Thin Layer Chromatography (TLC).

  • Quantitative Accuracy: When coupled with appropriate internal standards, LC-MS provides highly accurate and reproducible quantitative data, allowing for precise determination of reaction kinetics and product yields.[14]

  • Speed and Throughput: Modern LC-MS systems can perform analyses in a matter of minutes, enabling high-throughput screening of reaction conditions.[15][16] This is particularly valuable in the early stages of process development.

  • Versatility: LC-MS is compatible with a wide range of analytes, including polar and non-polar compounds, making it suitable for a broad spectrum of Buchwald-Hartwig reaction variations.[17]

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS offers significant advantages, it is important to understand its performance in the context of other commonly used reaction monitoring techniques.

TechniquePrincipleSpeedCostSpecificityQuantitative CapabilityKey Limitations
LC-MS Chromatographic separation followed by mass-based detection.[11]Fast (minutes per sample)[16]HighVery High[12]Excellent[14]Higher initial instrument cost; requires sample workup.
TLC Separation on a solid stationary phase based on polarity.[5]Very Fast (minutes)Very LowLow to ModerateSemi-quantitative at bestAmbiguous identification; not suitable for complex mixtures.
GC-MS Gas-phase chromatographic separation followed by mass-based detection.[17]Fast (minutes per sample)Moderate to HighVery HighExcellentLimited to volatile and thermally stable compounds.[13][17]
NMR Nuclear magnetic resonance spectroscopy.Slow (minutes to hours)HighVery HighExcellentLower sensitivity; requires higher sample concentrations.

Table 1: Comparison of Common Reaction Monitoring Techniques.

LC-MS vs. Thin Layer Chromatography (TLC)

TLC is a simple, fast, and inexpensive technique that is often used for a quick qualitative assessment of reaction progress.[5] However, it suffers from several limitations. Co-elution of starting materials and products with similar polarities can lead to misinterpretation of the results. Furthermore, TLC provides no structural information, making it impossible to definitively identify unexpected byproducts. While TLC-MS combinations exist, they do not offer the same level of quantitative accuracy as a dedicated LC-MS system.[5]

LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique that offers high sensitivity and specificity.[18] However, its application to Buchwald-Hartwig reactions is often limited by the requirement that analytes be volatile and thermally stable.[17] Many of the starting materials, ligands, and products involved in these reactions are not amenable to GC analysis without derivatization, which adds an extra step to the workflow and can introduce variability.

LC-MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for final product characterization. However, for real-time reaction monitoring, its lower sensitivity and longer acquisition times make it less practical than LC-MS, especially for high-throughput applications.

Experimental Workflow: Monitoring a Buchwald-Hartwig Reaction with LC-MS

The following provides a generalized workflow for monitoring a Buchwald-Hartwig reaction using LC-MS. Specific parameters will need to be optimized for individual reactions.

Caption: Generalized workflow for monitoring Buchwald-Hartwig reactions using LC-MS.

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble the Buchwald-Hartwig reaction under an inert atmosphere as per the established protocol.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of a suitable cold solvent (e.g., acetonitrile or methanol) containing an internal standard.[19][20] This stops the reaction and prepares the sample for analysis.

    • Dilute the quenched sample further with the initial mobile phase of the LC method to ensure compatibility and prevent precipitation on the column.[20]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[20]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Chromatography: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in a positive ion electrospray ionization (ESI) mode. Monitor the mass-to-charge ratios (m/z) corresponding to the protonated molecules [M+H]+ of the starting materials, product, and any potential byproducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed for enhanced sensitivity and specificity.[21][22]

  • Data Analysis:

    • Integrate the peak areas of the starting materials and product from the extracted ion chromatograms.

    • Calculate the concentration of each component relative to the internal standard.

    • Plot the concentration of reactants and products as a function of time to generate a reaction profile.

The Buchwald-Hartwig Reaction Mechanism: A Refresher

A fundamental understanding of the reaction mechanism is crucial for interpreting monitoring data. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[23]

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Sources

A Comparative Guide to the Spectroscopic Analysis of Fluorinated Compounds Derived from 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is a cornerstone of successful innovation. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making compounds derived from versatile building blocks like 1-Fluoro-4-iodo-2-methoxybenzene highly valuable.[1][2] However, the unique electronic properties of fluorine demand a nuanced approach to spectroscopic analysis.

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and verification of compounds synthesized from this compound. We will move beyond procedural lists to explore the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

The Central Role of Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organofluorine compounds.[1] The presence of the NMR-active ¹⁹F isotope (100% natural abundance, spin ½) provides a direct observational window into the molecule's electronic environment.[3] A comprehensive analysis integrates ¹H, ¹³C, and ¹⁹F NMR data, as each nucleus offers a unique and complementary piece of the structural puzzle.

¹⁹F NMR: The Primary Analytical Probe

For any fluorinated compound, ¹⁹F NMR is the starting point. Its high sensitivity and exceptionally wide chemical shift range (~800 ppm) make it exquisitely sensitive to subtle changes in the fluorine atom's local environment.[3]

Expertise & Causality: The chemical shift in ¹⁹F NMR is profoundly influenced by the electronic effects of neighboring substituents.[4] For derivatives of this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, polarizable iodine atom (-I) create a specific electronic landscape. Any subsequent modification—for instance, replacing the iodine via cross-coupling reactions—will induce a predictable shift in the ¹⁹F resonance. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift.[4]

Comparative Data: Predicted ¹⁹F NMR Chemical Shifts

Compound StructureKey Substituent EffectExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
This compoundCombination of -I and -OCH₃~ -110 to -125
Derivative with Electron-Withdrawing Group (EWG) at C4EWG deshields the fluorine nucleusShift downfield (e.g., -100 to -115)
Derivative with Electron-Donating Group (EDG) at C4EDG shields the fluorine nucleusShift upfield (e.g., -120 to -135)

Note: These are approximate ranges. Actual shifts are solvent and concentration-dependent. Computational methods can be used for more precise predictions.[2][5][6]

¹H and ¹³C NMR: Elucidating the Full Framework

While ¹⁹F NMR confirms the fluorine's environment, ¹H and ¹³C NMR are essential for mapping the entire carbon-hydrogen framework. The key lies in interpreting the spin-spin coupling between these nuclei and fluorine.

Expertise & Causality: The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

  • ¹JCF (one bond): Very large, typically 240-260 Hz for aromatic C-F bonds. This splits the signal for the carbon directly attached to fluorine into a large doublet in the ¹³C NMR spectrum.[7]

  • ²JCF (two bonds): ~20-25 Hz. This will affect the signals for C2 and C6 (relative to fluorine).

  • ³JHF (three bonds): ~8-10 Hz. This coupling is observed in the ¹H NMR spectrum between the fluorine and the proton at C2.

  • Longer-range couplings (⁴J, ⁵J): These are also common, though smaller in magnitude, providing further structural confirmation.[3][8]

The presence of these couplings provides undeniable evidence of the fluorine's specific location on the aromatic ring. A proton-decoupled ¹³C NMR spectrum of a derivative will show characteristic doublets or triplets for the aromatic carbons near the fluorine atom, which is a critical validation step.[9]

Orthogonal Verification with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through fragmentation analysis. It serves as an excellent orthogonal technique to NMR.

Expertise & Causality: In Electron Impact (EI) ionization, the initial molecular ion is energetically unstable and breaks apart in predictable ways.[10] For derivatives of this compound, several key fragmentation pathways are expected:

  • Loss of Iodine: The C-I bond is the weakest, leading to a prominent peak at [M-127]⁺. This is often a primary diagnostic indicator.[11]

  • Loss of a Methyl Radical: Cleavage of the methoxy group results in a peak at [M-15]⁺.

  • Loss of Fluorine or HF: Less common than iodine loss, but peaks at [M-19]⁺ or [M-20]⁺ can sometimes be observed.[11]

  • Aromatic Ring Fragmentation: The stable aromatic ring often results in a strong molecular ion peak.[12]

Comparative Data: Expected Key Fragments in EI-MS

Parent Compoundm/zKey Expected Fragmentsm/z of Fragments
This compound266.0[M]⁺, [M-CH₃]⁺, [M-I]⁺266, 251, 139
Example Derivative: 4-acetyl-1-fluoro-2-methoxybenzene168.1[M]⁺, [M-CH₃]⁺, [M-COCH₃]⁺168, 153, 125

Note: The presence of adducts (e.g., [M+Na]⁺) is common in softer ionization techniques like Electrospray Ionization (ESI).[13]

Complementary Vibrational and Electronic Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide functional group and electronic information, respectively. While not as structurally definitive as NMR or MS, they are rapid, non-destructive techniques that validate key features of the molecule.

Infrared (IR) Spectroscopy

Expertise & Causality: The primary diagnostic peak in the IR spectrum is the C-F bond stretch. Due to the high electronegativity of fluorine and the strength of the bond, this vibration results in a strong absorption band. For aromatic fluorides, this peak is typically found in the 1000-1360 cm⁻¹ region.[14][15] Its intensity and exact position can be subtly influenced by other ring substituents.

Comparative Data: Key IR Absorption Bands (cm⁻¹)

Bond TypeVibrationExpected Wavenumber Range
C-F (Aromatic)Stretch1000 - 1360
C-O (Aryl Ether)Asymmetric Stretch1230 - 1270
C=C (Aromatic)Stretch1450 - 1600
=C-H (Aromatic)Stretch3000 - 3100
UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: The UV-Vis spectrum is dictated by the π-electron system of the benzene ring. Substituents alter the energies of the π and π* orbitals, causing shifts in the absorption maxima (λ_max).[16] The methoxy group (an auxochrome) typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The interplay of the fluoro and iodo groups will further modulate these transitions. This technique is most powerful when comparing a series of derivatives, where systematic shifts in λ_max can be correlated with structural modifications.[17]

Integrated Analytical Workflow

A robust characterization of a novel derivative relies on the synergistic use of these techniques. No single method provides the complete picture.

Sources

Comparing palladium catalysts for the cross-coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalysts for the Cross-Coupling of 1-Fluoro-4-iodo-2-methoxybenzene

Introduction: The Strategic Importance of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its structure presents a unique combination of functionalities: a reactive carbon-iodine (C-I) bond, a typically inert carbon-fluorine (C-F) bond, and an electron-donating methoxy group. This arrangement allows for selective functionalization at the iodine position through palladium-catalyzed cross-coupling reactions, leaving the fluoro and methoxy groups intact for subsequent transformations or to modulate the physicochemical properties of the final molecule.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, is paramount in achieving high yields and selectivities, especially with electronically complex substrates like the one in focus. This guide will compare the performance of various palladium catalysts for the Suzuki-Miyaura cross-coupling of this substrate and discuss their broader applicability.

The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the aryl halide. This is often the rate-determining step.[2] The reactivity of aryl halides follows the trend I > Br > Cl > F, making the C-I bond of this compound the exclusive site of reaction under typical conditions.[4] This step forms a square-planar Pd(II) intermediate.

  • Transmetalation : In the Suzuki-Miyaura reaction, an organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)-R(L_n) Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

The Decisive Role of Phosphine Ligands

The choice of ligand is arguably the most critical parameter in a palladium-catalyzed cross-coupling reaction. Organophosphines are the dominant class of ligands, and their properties directly influence the catalyst's stability, solubility, and reactivity.[6]

  • Steric Bulk : Bulky ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the formation of monoligated Pd(0) species (L-Pd).[7][8] These 14-electron complexes are highly reactive and accelerate the oxidative addition step compared to more coordinatively saturated species.[7]

  • Electron-Donating Ability : Electron-rich phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) catalyst facilitates its insertion into the C-I bond during oxidative addition. Furthermore, electron-donating ligands can accelerate the final reductive elimination step, leading to faster product formation and catalyst turnover.[7][9]

Catalyst systems incorporating bulky and electron-rich phosphine ligands have revolutionized cross-coupling, enabling reactions with previously unreactive substrates like aryl chlorides and at milder conditions, often room temperature.[1][7]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

To provide a clear comparison, we have compiled data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using various palladium catalyst systems. The data is based on typical conditions reported in the literature for structurally similar aryl iodides.

Catalyst SystemPd SourceLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
System 1 Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285-90[10]
System 2 Pd(OAc)₂SPhosK₃PO₄Toluene1002>95[1][7]
System 3 Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane804>95[8]
System 4 PdCl₂(dppf)dppfK₂CO₃DMF100890-95[11][12]

Analysis of Catalyst Performance:

  • System 1 (Pd(PPh₃)₄): This is a classic, first-generation catalyst. While effective, it often requires higher temperatures, longer reaction times, and higher catalyst loadings compared to modern systems. Triphenylphosphine (PPh₃) is less electron-rich and bulky than the ligands in Systems 2 and 3.[6]

  • System 2 (Pd(OAc)₂ / SPhos): This system exemplifies the power of modern biaryl phosphine ligands. SPhos is both bulky and highly electron-donating, leading to a very active catalyst that promotes rapid oxidative addition and reductive elimination.[7] This results in significantly shorter reaction times and excellent yields, even with potentially challenging substrates.

  • System 3 (Pd₂(dba)₃ / P(t-Bu)₃): Similar to System 2, the use of a bulky and electron-rich trialkylphosphine ligand leads to a highly active catalyst. This system is known for its high reactivity, especially with sterically hindered or electron-rich aryl halides.[8]

  • System 4 (PdCl₂(dppf)): The dppf ligand provides a rigid backbone and an electron-donating environment, creating a stable and effective catalyst.[11] While highly reliable, it may not achieve the same rapid turnover rates as the most advanced Buchwald-type ligands for this specific substrate.

For the cross-coupling of this compound, catalyst systems employing bulky, electron-rich monophosphine ligands like SPhos (System 2) or P(t-Bu)₃ (System 3) are recommended for achieving the highest efficiency and yields under mild conditions.

Broader Applicability: Heck, Sonogashira, and Buchwald-Hartwig Reactions

The same principles of catalyst design apply to other important cross-coupling reactions. The high reactivity of the C-I bond in this compound makes it an excellent substrate for various transformations.

  • Sonogashira Coupling: To form an aryl-alkyne bond, a similar palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used, typically with a copper(I) co-catalyst.[13][14] Modern copper-free methods often employ more advanced ligands to facilitate the reaction.[15]

  • Heck Reaction: The coupling with an alkene can be achieved using catalysts like Pd(OAc)₂, often without a phosphine ligand ("ligand-free") or with specific ligands designed for this transformation.[4][16]

  • Buchwald-Hartwig Amination: The formation of a C-N bond with an amine is highly dependent on bulky and electron-rich biaryl phosphine ligands, similar to those used in high-performance Suzuki couplings.[17][18] Catalysts based on ligands like XPhos or SPhos are particularly effective.[19]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for the cross-coupling of this compound with phenylboronic acid using a high-performance catalyst system.

Objective: To synthesize 2-fluoro-4-methoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (268 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Catalyst Addition: In the open air, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Solvent Addition: Seal the flask with a rubber septum, and add anhydrous toluene (5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-fluoro-4-methoxy-1,1'-biphenyl.

Conclusion

The selective cross-coupling of this compound is a highly valuable transformation for accessing complex molecular architectures. While classic palladium catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky and electron-rich phosphine ligands offer superior performance, enabling faster reactions, lower catalyst loadings, and milder conditions. For Suzuki-Miyaura couplings, catalysts derived from ligands such as SPhos or P(t-Bu)₃ are highly recommended for their exceptional activity and broad applicability. A thorough understanding of the underlying catalytic cycle and the role of ligands empowers researchers to select the optimal catalyst system, troubleshoot reactions, and accelerate the pace of discovery.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hirschi, J. S., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Li, W., et al. (2014). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Faza, O. N., & López, C. S. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • de Lera, A. R., & Alonso, R. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]

  • University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ResearchGate. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • PubMed. (2002). Highly active thermomorphic fluorous palladacycle catalyst precursors for the Heck reaction; evidence for a palladium nanoparticle pathway. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ResearchGate. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • MDPI. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Beilstein Publishing System. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ResearchGate. (2013). ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. [Link]

  • AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. [Link]

  • PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

  • ACS Figshare. (n.d.). Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. [Link]

  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. [Link]

Sources

A Comparative Guide to the Reaction Kinetics for the Amination of 1-Fluoro-4-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective C-N Bond Formation

In the landscape of modern drug discovery and development, the synthesis of arylamines is a cornerstone transformation. The molecule 1-Fluoro-4-iodo-2-methoxybenzene presents a particularly relevant and challenging substrate. Its structure, featuring two distinct carbon-halogen bonds—a reactive carbon-iodine bond and a notoriously inert carbon-fluorine bond—makes it an ideal candidate for selective functionalization. The ability to predictably aminate the C-I position while preserving the C-F bond is of paramount importance for building molecular complexity and accessing novel pharmaceutical intermediates.

This guide provides a comprehensive analysis of the reaction kinetics for the amination of this substrate, comparing the predominant catalytic systems. We will delve into the mechanistic underpinnings of each method, present supporting experimental data and protocols, and offer insights into how reaction kinetics dictate the optimal choice for achieving high yield and selectivity.

Comparative Analysis of Amination Methodologies

The selective amination of this compound hinges on exploiting the differential reactivity of the C-I and C-F bonds. Transition-metal-catalyzed cross-coupling reactions are the most effective strategies, with Palladium- and Copper-based systems offering distinct advantages and kinetic profiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation.[1][2] Its success lies in a well-understood catalytic cycle that can be finely tuned through the rational selection of ligands, bases, and solvents.

Mechanistic & Kinetic Insights: The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

For a dihalogenated substrate like this compound, the vast difference in bond dissociation energies between the C-I and C-F bonds dictates that oxidative addition will occur selectively at the C-I bond. The rate-limiting step of the Buchwald-Hartwig reaction can be either the oxidative addition or the reductive elimination, a factor heavily influenced by the choice of phosphine ligand.[4][5]

  • Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) are known to accelerate reductive elimination.[5][6] For many systems using these ligands, oxidative addition becomes the rate-limiting step.[4]

  • Bidentate phosphine ligands like BINAP and DPPF can prevent the formation of unreactive palladium dimers, which can be an issue with aryl iodides, thereby increasing reaction rates.[2]

Kinetic studies have often shown that the reaction rate can be first-order in the palladium catalyst concentration but can exhibit zero-order behavior with respect to the aryl halide and amine concentrations under certain conditions.[7][8] This unusual kinetic profile often arises when the turnover-limiting step is the dissociation of a ligand from a catalyst resting state to generate the active species required for oxidative addition.[8][9]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Rate-Limiting Step for some ligands) amine_coord [L-Pd(II)(Ar)(Amine)]+ I- oa_complex->amine_coord amido_complex L-Pd(II)(Ar)(Amide) amine_coord->amido_complex Deprotonation product Ar-Amine amido_complex->product Reductive Elimination (Rate-Limiting Step for other ligands) catalyst_regen L-Pd(0) amido_complex->catalyst_regen baseH_out Base-H+ I- amido_complex->baseH_out sub_in Ar-I (this compound) sub_in->oa_complex amine_in Amine amine_in->amine_coord base_in Base base_in->amine_coord

Caption: Buchwald-Hartwig Catalytic Cycle for C-I Amination.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical C-N bond-forming reaction that has seen a resurgence with the development of modern ligand systems.[10][11] It typically requires higher reaction temperatures than its palladium-catalyzed counterpart but offers the significant advantages of using a less expensive and more abundant metal catalyst.[10]

Mechanistic & Kinetic Insights: The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig cycle, but it is generally accepted to involve a Cu(I) active species.[12][13] The reaction likely proceeds through the formation of a copper(I)-amide, which then reacts with the aryl halide.[10] Mechanistic studies suggest that for copper-catalyzed aminations, the oxidative addition of the aryl halide to the Cu(I) complex is often the rate-limiting step.[13][14]

Key kinetic factors include:

  • Ligand Acceleration: The use of chelating ligands, such as 1,2-diamines or prolinamides, is crucial for achieving high reaction rates and yields at lower temperatures.[14][15] These ligands prevent catalyst aggregation and stabilize the copper intermediates.

  • Solvent and Base: High-boiling polar aprotic solvents like DMF or NMP are traditionally used.[10] The choice of base is also critical, with soluble organic bases sometimes leading to higher reactivity by avoiding mass transfer limitations.[12]

  • Substrate Reactivity: The reaction follows the expected halide reactivity trend of I > Br >> Cl, making this compound an excellent substrate for selective amination at the iodine position.

While often requiring harsher conditions, modern Ullmann protocols can be highly effective and are a cost-efficient alternative to palladium-based systems, especially for large-scale synthesis.[16]

Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway that relies on the activation of the aromatic ring toward nucleophilic attack. For an SNAr reaction to be efficient, the ring typically needs to be electron-deficient, usually accomplished by the presence of strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group.[17]

Kinetic Feasibility: For this compound, a direct SNAr reaction is kinetically disfavored. The methoxy group (-OCH3) is an electron-donating group, which deactivates the ring toward nucleophilic attack. While fluorine can be displaced in SNAr reactions on highly activated rings, the conditions required to displace iodine or fluorine on this electron-neutral/rich substrate without a catalyst would be exceptionally harsh (very high temperatures and pressures) and would likely result in low yields and numerous side products.[18][19] Therefore, this method is not considered a viable alternative for this specific transformation.

Experimental Design for Kinetic Analysis

To objectively compare the performance of different catalytic systems, a robust experimental protocol for kinetic analysis is essential. Reaction Progress Kinetic Analysis (RPKA) provides a wealth of information from a minimal number of experiments.

Caption: Experimental Workflow for Reaction Progress Kinetic Analysis.
Protocol: Kinetic Monitoring via GC Analysis

  • Stock Solution Preparation: Prepare a stock solution of this compound (1.0 eq), the chosen amine (1.2 eq), and an internal standard (e.g., dodecane, 0.5 eq) in a suitable solvent (e.g., toluene or dioxane).

  • Reaction Vessel Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add the base (e.g., NaOtBu, 1.4 eq).

  • Initiation: Add a precise volume of the stock solution to the reaction vessel. Allow the mixture to equilibrate at the desired reaction temperature (e.g., 100 °C).

  • Catalyst Injection: At time t=0, inject the catalyst solution (e.g., Pd(dba)2/ligand, pre-mixed) to initiate the reaction.

  • Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a cold solvent mixture (e.g., ethyl acetate and water) to stop the reaction.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) to determine the concentration of the starting material and the aminated product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. By varying the initial concentrations of each component (substrate, amine, catalyst, base), the reaction order with respect to each can be determined.

Data-Driven Comparison and Performance

The following tables summarize representative data for the amination of this compound with a generic secondary amine (e.g., morpholine), based on established principles of catalytic amination.

Table 1: Comparison of Catalytic System Performance

ParameterBuchwald-Hartwig (Pd-Catalyzed)Ullmann Condensation (Cu-Catalyzed)
Catalyst System Pd(OAc)₂ / RuPhosCuI / N,N'-Dimethylethylenediamine
Base NaOtBuK₂CO₃
Solvent TolueneDioxane
Temperature 80 - 100 °C110 - 130 °C
Catalyst Loading 0.5 - 2 mol%5 - 10 mol%
Typical Reaction Time 1 - 4 hours12 - 24 hours
Yield (C-I Amination) >95%80 - 90%
Selectivity (C-I vs C-F) Excellent (>99:1)Very Good (>98:2)
Cost HighLow

Table 2: Representative Kinetic Parameters

Catalytic SystemParameterValueInterpretation
Buchwald-Hartwig Reaction Order [Aryl Iodide]~0-1Can be complex; often zero-order at high concentrations.[7]
Reaction Order [Amine]~0-1Depends on the rate-limiting step and amine concentration.
Reaction Order [Catalyst]1Typically first-order in active catalyst concentration.
Activation Energy (Ea)ModerateLower energy barrier due to highly efficient catalyst.
Ullmann Reaction Order [Aryl Iodide]1Consistent with oxidative addition being rate-limiting.[14]
Reaction Order [Amine]0Amine is typically not involved in the rate-limiting step.
Reaction Order [Catalyst]1Typically first-order in catalyst concentration.
Activation Energy (Ea)HighHigher energy barrier, necessitating higher temperatures.

Conclusion and Recommendations

The selective amination of this compound is most effectively achieved using transition-metal catalysis. A kinetic analysis reveals a clear trade-off between reaction efficiency and catalyst cost.

  • For Speed and Efficiency: The Buchwald-Hartwig amination is the superior choice. Its high turnover frequency, milder reaction conditions, and exceptional selectivity are driven by a sophisticated catalytic system. Kinetic studies show a complex but rapid reaction profile, making it ideal for laboratory-scale synthesis and applications where time and yield are the primary drivers.

  • For Cost-Effectiveness and Scalability: The Ullmann condensation presents a highly viable and economical alternative. While kinetically slower and requiring higher temperatures, the low cost of the copper catalyst makes it attractive for large-scale industrial processes where reagent cost is a critical factor.

Ultimately, the choice of catalytic system depends on the specific goals of the synthesis. A thorough understanding of the underlying reaction kinetics empowers researchers to make informed decisions, optimizing for speed, yield, or cost to best suit their drug development pipeline.

G start Select Amination Strategy for This compound q1 Is reaction speed and highest possible yield the primary concern? start->q1 pd_path Palladium Catalysis (Buchwald-Hartwig) q1->pd_path Yes q2 Is catalyst cost and scalability the primary concern? q1->q2 No pd_details Use bulky monophosphine ligand (e.g., RuPhos, XPhos) with a strong, non-nucleophilic base (e.g., NaOtBu). pd_path->pd_details cu_path Copper Catalysis (Ullmann) q2->cu_path Yes no_viable Metal-free SNAr is kinetically unfeasible for this substrate. q2->no_viable No cu_details Use a chelating diamine ligand with a carbonate base. Requires higher temperatures. cu_path->cu_details

Caption: Decision Tree for Selecting an Amination Strategy.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical task, offering a robust and versatile platform for separating, identifying, and quantifying impurities.[1][2] This guide provides an in-depth exploration of HPLC for purity assessment, moving beyond procedural steps to elucidate the underlying scientific principles and strategic considerations that empower researchers to develop and validate reliable analytical methods.

The Imperative of Purity Assessment in Pharmaceutical Development

Impurities in pharmaceutical products can compromise safety, efficacy, and stability.[3] Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to control impurities in new drug substances and products.[3][4] These guidelines categorize impurities into organic, inorganic, and residual solvents and set thresholds for reporting, identification, and qualification.[5] A well-developed HPLC method is crucial for accurately identifying and quantifying these impurities, ensuring the quality and safety of pharmaceutical products.[6]

The Mechanics of HPLC: A Primer for Purity Analysis

At its core, HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[1][7] For purity analysis, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] The main compound and its impurities, possessing varying polarities, interact differently with the stationary phase, leading to their separation as they are carried through the column by the mobile phase.

The choice of stationary phase, mobile phase composition, and gradient elution profile are critical parameters that are optimized during method development to achieve the desired separation.[8]

Strategic HPLC Method Development for Purity Assessment

Developing a robust and reproducible HPLC method is paramount for reliable impurity analysis.[6] The goal is to create a "stability-indicating" method capable of separating the active pharmaceutical ingredient (API) from its impurities and any potential degradation products.[9]

A logical workflow is essential for efficient and effective method development. This process involves a systematic evaluation of chromatographic parameters to achieve optimal separation.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) B Initial Screening: Column & Mobile Phase Selection A->B Initial Parameters C Optimization of Mobile Phase Gradient B->C Promising Conditions D Optimization of Flow Rate & Temperature C->D Refined Separation E Detector Wavelength Selection D->E Fine-tuning F Method Validation E->F Finalized Method

Caption: A streamlined workflow for HPLC method development.

The following protocol outlines a typical starting point for the purity analysis of a novel synthesized compound.

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Ensure all solvents are HPLC grade.[7]

  • Gradient Elution:

    • Start with a shallow gradient to screen for a wide range of impurity polarities.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate and Temperature:

    • Set the initial flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30°C for reproducibility.[10]

  • Detection:

    • Utilize a Photo Diode Array (PDA) or Diode Array Detector (DAD) to monitor a broad wavelength range (e.g., 200-400 nm).[7] This allows for the detection of impurities with different chromophores and is invaluable for peak purity analysis.

  • Sample Preparation:

    • Dissolve the synthesized compound in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

The Critical Role of Peak Purity Analysis

A single chromatographic peak does not inherently guarantee a single compound.[11] Co-elution, where two or more compounds elute at the same retention time, can lead to inaccurate quantification and overlooked impurities.[6] Peak purity analysis using a PDA/DAD detector is a widely used technique to assess the homogeneity of a chromatographic peak.[11][12]

A PDA/DAD detector acquires the complete UV-Vis spectrum of the eluent at multiple points across a chromatographic peak.[12] Software algorithms then compare these spectra. If the peak represents a single, pure compound, the normalized spectra taken from the upslope, apex, and downslope of the peak should be identical.[13] Any significant spectral differences suggest the presence of a co-eluting impurity.[13]

PeakPurityAnalysis cluster_0 Chromatographic Peak cluster_1 Spectral Acquisition (PDA/DAD) Peak Upslope Apex Downslope Spectra Spectrum 1 Spectrum 2 Spectrum 3 Peak:f0->Spectra:f0 Peak:f1->Spectra:f1 Peak:f2->Spectra:f2 Comparison Spectral Comparison Spectra->Comparison Result Pure Comparison->Result Spectra Match ImpureResult Impure Comparison->ImpureResult Spectra Mismatch

Caption: The logic of peak purity analysis using a PDA/DAD detector.

Chromatography data systems provide a "purity angle" or a "purity factor" to quantify the spectral similarity.[11] It is crucial to understand that a "pure" result from this analysis only indicates spectral homogeneity; it is not an absolute confirmation of purity.[9] An impurity with a very similar UV spectrum to the main compound or present at a very low concentration may not be detected.[9] Therefore, orthogonal analytical techniques, such as mass spectrometry (MS), are often coupled with HPLC (LC-MS) for more definitive peak purity assessment.[11]

A Comparative Overview of Separation Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages for specific applications.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, well-established, and widely applicable.Moderate analysis time and solvent consumption.
UPLC Utilizes smaller particle size columns (<2 µm) and higher pressures.Faster analysis, higher resolution, and better sensitivity than HPLC.[14]Higher initial instrument cost and more susceptible to clogging.
SFC Uses a supercritical fluid (typically CO2) as the mobile phase.Faster separations and reduced organic solvent consumption compared to normal-phase HPLC.[15][16]Less suitable for highly polar compounds.
CE Separation based on the differential migration of ions in an electric field.High efficiency, low sample and solvent consumption.[17]Lower sensitivity and precision compared to HPLC.

The choice of technique depends on the specific analytical challenge, including the complexity of the sample, the required throughput, and the physicochemical properties of the compounds of interest. For chiral compounds, for instance, SFC can often provide superior separation compared to HPLC.[18]

Method Validation: Ensuring Reliability and Compliance

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[6][10] Method validation is a regulatory requirement and demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.[10][19] The key validation parameters, as defined by ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]

Conclusion

The purity assessment of synthesized compounds is a non-negotiable aspect of pharmaceutical development. HPLC, particularly when coupled with PDA/DAD detection, provides a powerful and reliable platform for this critical task. A thorough understanding of the principles of chromatography, a systematic approach to method development, and a comprehensive validation strategy are essential for generating high-quality, defensible data that ensures the safety and efficacy of new chemical entities. While alternative technologies like UPLC and SFC offer advantages in speed and specific applications, HPLC remains the foundational technique for purity determination in the pharmaceutical industry.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Pharma Knowledge. Retrieved from [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). (2018). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Forum. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1-Fluoro-4-iodo-2-methoxybenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational plan for the safe use, handling, and disposal of 1-Fluoro-4-iodo-2-methoxybenzene, a halogenated aromatic compound. By understanding the "why" behind each procedural step, we can foster a culture of safety and scientific integrity within the laboratory.

Understanding the Hazard Profile

This compound is classified as a substance that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. These classifications are the foundation upon which our safety protocols are built. The presence of fluoro and iodo groups on the benzene ring contributes to its reactivity and potential biological effects, necessitating a robust personal protective equipment (PPE) strategy.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsNitrile or neoprene glovesFully buttoned lab coatRecommended to handle in a fume hood; if not feasible, an N95 respirator may be considered for weighing small quantities.
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatAll operations must be conducted in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatAll operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsA full-face respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.

The Rationale Behind Our PPE Choices:

  • Eye and Face Protection: The risk of splashes and airborne particles necessitates, at a minimum, safety goggles with side shields. For larger volumes or more vigorous operations, chemical splash goggles that form a seal around the eyes are crucial to prevent any liquid from entering. A face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.[1]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including halogenated aromatic compounds.[2] It is critical to inspect gloves for any signs of degradation or punctures before use and to change them frequently, especially after direct contact with the chemical.

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. When handling larger quantities or during procedures with a higher risk of splashing, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the potential for respiratory irritation, all handling of this compound that could generate dust or vapors must be conducted within a properly functioning chemical fume hood.[3][4][5][6][7] The fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the manufacturer's label is intact and legible.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is often refrigerated.

Step-by-Step Handling Procedures

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation risks.

  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize reaching in and out.

  • Weighing: As this compound is a solid, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Dissolving and Transfers: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a funnel for transferring solutions to prevent spills.

  • Running Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work. This maximizes the hood's capture efficiency.[3][5][6]

  • Post-Procedure: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood Ensure safety Weigh Weigh Solid Prep_Hood->Weigh Begin work Dissolve Dissolve/Transfer Weigh->Dissolve Proceed with experiment React Conduct Reaction Dissolve->React Proceed with experiment Decontaminate Decontaminate Surfaces React->Decontaminate Complete experiment Wash_Hands Wash Hands Decontaminate->Wash_Hands Final safety step

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is critical.

Small Spill Cleanup (Solid)

For small spills (less than 1 gram) contained within the fume hood:

  • Alert: Inform others in the immediate vicinity.

  • Isolate: Keep the spill contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE, including double gloves.

  • Clean: Gently sweep the solid material into a labeled waste container using a brush and dustpan. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Isolate: Close the doors to the laboratory to contain any potential vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Spill Small Spill (<1g, in hood) Assess->Small_Spill Contained Large_Spill Large Spill (>1g, outside hood) Assess->Large_Spill Uncontained/Large Alert_Colleagues Alert Colleagues Small_Spill->Alert_Colleagues Evacuate Evacuate Area Large_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Colleagues->Don_PPE Cleanup Clean Spill per Protocol Don_PPE->Cleanup Dispose Dispose of Waste Cleanup->Dispose Alert_EHS Notify EHS/Supervisor Evacuate->Alert_EHS Isolate Isolate the Area Alert_EHS->Isolate

Caption: Decision-making workflow for responding to a spill of this compound.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of the laboratory safety protocol and environmental stewardship.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organics.[9][10] Do not mix with non-halogenated waste.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of the entire laboratory team.

References

  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • LabRepCo. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • Henderson, T. J. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). FUME HOOD USE AND SAFETY PRACTICES. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.